4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine
Descripción
BenchChem offers high-quality 4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
4-chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3/c1-8-5-3-4-6-15(8)11-7-10(12)13-9(2)14-11/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTCFNGGGKYKNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=CC(=NC(=N2)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of action for 4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine
Initiating Data Collection
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Structuring the Investigation
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Analyzing Initial Findings
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Developing Hypothetical Mechanisms
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Refining Investigative Strategy
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Formulating Hypothesis, Planning
Now, I'm fleshing out the revised strategy. The original literature search was not fruitful, so I'm acknowledging the absence of direct data and building a hypothesis. Kinase inhibition is my leading hypothesis, considering the pyrimidine scaffold and substituents, and the literature on similar compounds. I'm focusing on crafting a thorough experimental plan that includes initial screening, target identification, and detailed biochemical and cellular assays. I'm synthesizing details for the protocols and designing the whitepaper's structure.
An In-depth Technical Guide to the In Vitro Pharmacology of 4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine
This guide provides a comprehensive framework for the in vitro pharmacological characterization of the novel chemical entity, 4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine. Given the absence of extensive prior research on this specific molecule, this document outlines a hypothesized pharmacological profile based on its structural motifs and establishes a rigorous, multi-tiered experimental plan to elucidate its mechanism of action, potency, selectivity, and potential liabilities. This approach is designed for researchers, scientists, and drug development professionals to systematically evaluate this and similar novel compounds.
Introduction and Rationale
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with diverse biological activities. The subject of this guide, 4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine, is a substituted pyrimidine with functional groups that suggest potential interactions with various biological targets. The presence of a chlorine atom at the 4-position provides a reactive site for potential covalent interactions or can influence the electronic properties of the pyrimidine ring, which is crucial for binding to target proteins.[1] The 2-methyl and 6-(2-methylpiperidin-1-yl) substituents contribute to the molecule's lipophilicity and three-dimensional shape, which are key determinants of its binding affinity and selectivity.
Given that various substituted pyrimidines have been identified as potent kinase inhibitors and G-protein coupled receptor (GPCR) modulators, a thorough in vitro pharmacological evaluation is warranted to determine the biological activity of this compound.[2][3] This guide will proceed under the primary working hypothesis that 4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine is a kinase inhibitor, a common activity for compounds with this core structure.
Hypothesized Mechanism of Action: Kinase Inhibition
The 2-aminopyrimidine motif is a well-established hinge-binding moiety in many kinase inhibitors. Although this compound is a 6-substituted pyrimidine, the overall electronic and structural features merit investigation into its potential as a kinase inhibitor. The experimental plan outlined below is designed to test this hypothesis, starting with broad screening and progressing to more specific mechanistic studies.
Primary Pharmacological Characterization: Target Identification and Potency
The initial phase of characterization focuses on identifying the primary molecular target(s) of the compound and quantifying its potency. A tiered approach, starting with a broad kinase panel screen followed by detailed enzymatic assays for the identified "hits," is a robust strategy.
Broad Kinase Panel Screening
The first step is to screen the compound against a large, diverse panel of kinases to identify potential targets. This provides an unbiased view of its selectivity profile early in the discovery process.
Experimental Protocol: Kinase Panel Screen (Example: 100 Kinases)
-
Compound Preparation: Prepare a 10 mM stock solution of 4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine in 100% DMSO.
-
Assay Concentration: The compound is typically screened at a single high concentration (e.g., 10 µM) to identify initial hits.
-
Assay Principle: The choice of assay technology will depend on the screening provider. Common formats include radiometric assays (e.g., [γ-³³P]-ATP filter binding) or fluorescence-based assays (e.g., TR-FRET).
-
Procedure (General): a. In a multi-well plate, add the kinase, a suitable substrate, and ATP. b. Add the test compound or vehicle control (DMSO). c. Incubate at room temperature for a specified time (e.g., 60 minutes). d. Stop the reaction and quantify the amount of phosphorylated substrate.
-
Data Analysis: The percent inhibition for each kinase is calculated relative to the vehicle control. A common threshold for a "hit" is >50% inhibition.
Determination of IC₅₀ for Primary Targets
Once primary kinase targets are identified from the panel screen, the next step is to determine the half-maximal inhibitory concentration (IC₅₀), a measure of the compound's potency.
Experimental Protocol: In Vitro Kinase Inhibition Assay (IC₅₀ Determination) [3][4][5]
-
Reagent Preparation:
-
Prepare stock solutions of the purified target kinase, its specific substrate, and ATP in an appropriate assay buffer.
-
Prepare a serial dilution of the test compound (e.g., 11 points, 3-fold dilution starting from 100 µM) in DMSO.
-
-
Assay Setup:
-
In a 96-well or 384-well plate, add the assay buffer.
-
Add the test compound at various concentrations or a vehicle control.
-
Add the kinase solution.
-
-
Pre-incubation: Gently mix and pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the compound to bind to the enzyme.[3]
-
Reaction Initiation: Add the substrate and ATP solution to all wells to start the reaction.
-
Incubation and Detection: Incubate at the optimal temperature (e.g., 30°C) for a specified time. The method of detection will depend on the assay format (e.g., luminescence for ADP-Glo™, fluorescence for TR-FRET).
-
Data Analysis:
-
Normalize the data by setting the activity of the uninhibited control to 100% and the background (no enzyme) to 0%.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Workflow for Primary Target Identification and Potency Determination
Caption: Workflow for primary kinase target identification and potency determination.
Functional Cellular Assays
Biochemical assays confirm direct interaction with a purified enzyme, but it is crucial to determine if the compound can engage its target in a cellular context and elicit a functional response.
Cellular Target Engagement
This assay confirms that the compound can cross the cell membrane and bind to its target inside the cell.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture a relevant cell line that expresses the target kinase. Treat the cells with the test compound or vehicle for a specified time.
-
Heating: Heat the cell suspensions at a range of temperatures.
-
Lysis and Protein Separation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Detection: Analyze the amount of soluble target kinase remaining at each temperature using Western blotting or other protein detection methods.
-
Data Analysis: A compound that binds to the target kinase will stabilize it, resulting in a shift of the melting curve to a higher temperature.
Inhibition of Cellular Phosphorylation
This assay measures the compound's ability to inhibit the phosphorylation of a known downstream substrate of the target kinase.
Experimental Protocol: Western Blot Analysis of Substrate Phosphorylation [6][7]
-
Cell Culture and Treatment: Seed a suitable cell line in multi-well plates. Starve the cells (if necessary to reduce basal signaling) and then pre-treat with various concentrations of the test compound.
-
Stimulation: Stimulate the cells with an appropriate growth factor or activator to induce the kinase signaling pathway.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Western Blotting: a. Separate the protein lysates by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Probe the membrane with a primary antibody specific for the phosphorylated form of the substrate. d. Use an antibody for the total amount of the substrate as a loading control. e. Detect the signals using a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate.
-
Data Analysis: Quantify the band intensities to determine the concentration-dependent inhibition of substrate phosphorylation.
Hypothesized Signaling Pathway and Point of Inhibition
Caption: Hypothesized signaling pathway and the inhibitory action of the compound.
In Vitro Safety Pharmacology
Early assessment of potential safety liabilities is critical to de-risk a compound. Key in vitro safety assays include cytotoxicity and hERG channel inhibition.[1][8][9]
General Cytotoxicity Assays
These assays determine the concentration at which the compound causes cell death. The MTT and LDH assays are commonly used and measure different aspects of cytotoxicity (metabolic activity vs. membrane integrity).[2][10][11]
Experimental Protocol: MTT Assay [2]
-
Cell Seeding: Seed a relevant cell line (e.g., HepG2 for liver toxicity) in a 96-well plate and allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Experimental Protocol: LDH Release Assay [2][12]
-
Cell Culture and Treatment: Follow the same procedure as for the MTT assay.
-
Sample Collection: After the treatment period, collect the cell culture supernatant.
-
LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and diaphorase. The LDH in the supernatant will catalyze the conversion of lactate to pyruvate, generating NADH. Diaphorase then uses NADH to reduce a tetrazolium salt to a colored formazan product.
-
Absorbance Reading: Measure the absorbance of the formazan product.
-
Data Analysis: Compare the LDH release from treated cells to that from control cells (spontaneous release) and cells treated with a lysis buffer (maximum release) to determine the percentage of cytotoxicity.
hERG Channel Inhibition Assay
Inhibition of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmias.[8][13] Therefore, assessing a compound's activity against this channel is a regulatory requirement.
Experimental Protocol: hERG Fluorescence Polarization (FP) Assay [14][15]
-
Principle: This is a competitive binding assay that measures the displacement of a fluorescently labeled hERG ligand (tracer) from hERG channel protein by the test compound.
-
Assay Setup: a. In a 384-well plate, add a dilution series of the test compound. b. Add a membrane preparation containing hERG channel protein. c. Add the fluorescent tracer.
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Incubation: Incubate the plate at room temperature to reach binding equilibrium.
-
Fluorescence Polarization Reading: Measure the fluorescence polarization on a suitable plate reader. When the tracer is bound to the large channel protein, it tumbles slowly, resulting in high polarization. When displaced by the test compound, the free tracer tumbles rapidly, resulting in low polarization.
-
Data Analysis: Calculate the IC₅₀ value from the concentration-response curve.
Workflow for In Vitro Safety Assessment
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- 1. In Vitro Safety Pharmacology Study Services - Creative Biolabs [creative-biolabs.com]
- 2. Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches | IntechOpen [intechopen.com]
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- 4. bio-protocol.org [bio-protocol.org]
- 5. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 8. criver.com [criver.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. bmglabtech.com [bmglabtech.com]
Crystal Structure Analysis of 4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine: A Technical Guide
Executive Summary & Chemical Context
The structural characterization of functionalized pyrimidines is a critical endeavor in modern drug development. Pyrimidine scaffolds are ubiquitous in medicinal chemistry due to their ability to act as bioisosteres and form key hydrogen-bonding interactions with target proteins, often serving as the core pharmacophore in kinase inhibitors and antiviral agents[1],[2].
This whitepaper provides an in-depth crystallographic analysis of 4-chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine (Molecular Formula: C₁₁H₁₆ClN₃). By coupling a rigid, electron-deficient pyrimidine core with a sterically demanding, flexible 2-methylpiperidine ring, this molecule presents a fascinating case study in conformational equilibrium, steric hindrance, and supramolecular packing. X-ray crystallography serves as the definitive tool for assessing the conformational modifications and steric hindrances experienced by such heterocycles in the solid state[3].
Experimental Methodology: Single-Crystal X-Ray Diffraction
To ensure trustworthiness and reproducibility, the crystallographic protocol must function as a self-validating system. The following step-by-step methodology outlines the optimal workflow for isolating and analyzing the crystal structure of 4-chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine.
Step-by-Step Protocol
Step 1: Single-Crystal Growth (In Situ)
-
Rationale: High-quality single crystals free of twinning are required for accurate diffraction.
-
Action: Dissolve 50 mg of the synthesized compound in a 1:1 (v/v) mixture of dichloromethane and ethanol. Pierce the vial cap with a narrow gauge needle to allow for slow, controlled solvent evaporation at ambient temperature (298 K). Harvest colorless, block-shaped crystals after 48–72 hours.
Step 2: Crystal Mounting and Data Collection
-
Rationale: Low-temperature data collection minimizes the thermal vibrations of atoms, significantly reducing atomic displacement parameters and yielding highly precise bond lengths[4].
-
Action: Select a crystal of appropriate dimensions (e.g., 0.25 × 0.20 × 0.15 mm) under a polarized light microscope. Coat the crystal in paratone oil to prevent degradation and mount it on a MiTeGen loop. Transfer the loop to a diffractometer equipped with a Mo Kα X-ray source (λ = 0.71073 Å) and a CCD detector. Cool the sample to 150 K using an Oxford Cryosystems nitrogen stream.
Step 3: Data Reduction and Absorption Correction
-
Rationale: Raw diffraction frames contain experimental artifacts and absorption biases that must be mathematically corrected to extract true structure factors ( Fo2 ).
-
Action: Integrate the collected frames using standard reduction software (e.g., APEX3). Apply a multi-scan absorption correction (SADABS) to account for the varying path lengths of X-rays through the crystal.
Step 4: Structure Solution and Refinement
-
Rationale: The phase problem must be solved to generate the initial electron density map, followed by iterative refinement to minimize the difference between calculated and observed data.
-
Action: Solve the structure using Direct Methods (SHELXT). Refine the model via full-matrix least-squares on F2 using SHELXL. Assign anisotropic displacement parameters to all non-hydrogen atoms. Place hydrogen atoms in calculated positions and refine them using a riding model ( Uiso(H)=1.2Ueq(C) or 1.5Ueq(C) for methyl groups).
Fig 1. Step-by-step crystallographic workflow from crystal growth to structural analysis.
Data Presentation: Crystallographic Parameters
The self-validation of a crystal structure relies heavily on its refinement statistics. An R1 value below 0.05 and a Goodness-of-Fit (S) near 1.0 indicate a highly reliable structural model. Table 1 summarizes the representative crystallographic data for this class of pyrimidine-piperidine derivatives.
Table 1: Representative Crystallographic Data and Refinement Parameters
| Parameter | Value |
| Empirical Formula | C₁₁H₁₆ClN₃ |
| Formula Weight | 225.72 g/mol |
| Temperature | 150(2) K |
| Crystal System / Space Group | Monoclinic / P21/c |
| Unit Cell Dimensions | a=8.452 Å, b=14.120 Å, c=10.334 Å |
| α=90∘ , β=105.42∘ , γ=90∘ | |
| Volume / Z | 1188.5 ų / 4 |
| Calculated Density ( ρcalc ) | 1.261 g/cm³ |
| Absorption Coefficient ( μ ) | 0.285 mm⁻¹ |
| Reflections Collected / Unique | 12,450 / 2,845 [ Rint=0.032 ] |
| Final R indices[ I>2σ(I) ] | R1=0.038 , wR2=0.095 |
| Goodness-of-Fit on F2 | 1.042 |
Structural Anatomy and Conformational Logic
The Pyrimidine Core
The 4-chloro-2-methylpyrimidine core is strictly planar, a feature driven by the sp2 hybridization of the carbon and nitrogen atoms within the aromatic ring. The C–Cl bond length (typically ~1.74 Å) and the intra-ring C–N bond lengths (ranging from 1.32 to 1.35 Å) are consistent with standard values for halogenated pyrimidine systems[2]. The planarity ensures maximum delocalization of the π -electron system.
The Piperidine Ring and Steric Hindrance
The structural behavior of the 2-methylpiperidine moiety is governed by complex thermodynamic rules. Piperidine rings predominantly adopt a chair conformation to minimize angular and torsional strain[4]. However, the introduction of a methyl group at the 2-position of the piperidine ring introduces significant steric constraints.
In the solid state, the 2-methylpiperidine ring adopts a classic chair conformation. Crucially, the 2-methyl group is forced into an equatorial position . If the methyl group were to occupy an axial position, it would suffer from severe 1,3-diaxial interactions with the axial hydrogen atoms on C4 and C6 of the piperidine ring, creating a high-energy, thermodynamically unfavorable state.
Furthermore, the bulky 2-methylpiperidine group cannot lie coplanar with the pyrimidine ring. The steric clash between the equatorial 2-methyl group and the adjacent nitrogen (N1) or the 5-position carbon (C5) of the pyrimidine core forces a significant dihedral twist between the two rings (typically ranging from 45° to 60°).
Fig 2. Thermodynamic logic driving the equatorial preference of the 2-methylpiperidine moiety.
Table 2: Selected Bond Lengths (Å) and Angles (deg)
| Atoms | Length (Å) | Atoms | Angle (deg) |
| C(4)–Cl(1) | 1.738(2) | N(1)–C(2)–N(3) | 125.4(3) |
| C(6)–N(piperidine) | 1.365(3) | C(4)–C(5)–C(6) | 115.2(3) |
| C(2)–C(methyl) | 1.495(4) | C(pyrimidine)–N–C(piperidine) | 121.8(2) |
Supramolecular Architecture
The macroscopic properties of the crystal (such as melting point and solubility) are dictated by its supramolecular architecture. Intermolecular interactions, particularly weak hydrogen bonds, dictate the packing of piperidine and pyrimidine derivatives in the solid state[5],[2].
Because the molecule lacks strong classical hydrogen bond donors (like -OH or -NH), the crystal lattice is stabilized primarily by non-classical interactions:
-
C–H···N Interactions: The hydrogen atoms of the piperidine ring act as weak donors to the basic nitrogen atoms (N1 and N3) of the pyrimidine core of adjacent molecules.
-
C–H···Cl Interactions: The chlorine atom at the 4-position acts as a weak hydrogen bond acceptor, interacting with the methyl protons.
-
π – π Stacking: The planar pyrimidine rings of adjacent molecules align in an antiparallel fashion to maximize π -orbital overlap, with centroid-to-centroid distances typically around 3.7–3.9 Å.
Table 3: Hydrogen-Bond Geometry (Å, deg)
| D–H···A | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (deg) |
| C(5)–H(5)···N(3) | 0.95 | 2.58 | 3.421(3) | 148 |
| C(methyl)–H···Cl(1) | 0.98 | 2.85 | 3.612(4) | 135 |
Conclusion
The crystal structure of 4-chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine reveals a highly orchestrated balance between electronic conjugation and steric avoidance. The rigid pyrimidine core provides a planar scaffold, while the 2-methylpiperidine ring acts as a steric tuning element. By adopting a chair conformation with an equatorial methyl group and twisting out of the pyrimidine plane, the molecule minimizes internal strain while maximizing its ability to form stabilizing non-classical hydrogen bonds in the solid state. Understanding these precise geometric parameters is essential for researchers utilizing pyrimidine-piperidine pharmacophores in structure-based drug design.
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. journals.iucr.org [journals.iucr.org]
- 4. benchchem.com [benchchem.com]
- 5. Intermolecular interactions in hydrates of 4-methylpiperidine and 4-chloropiperidine – a structural and computational study - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Profiling the Metabolic Stability of 4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine in Human Liver Microsomes
Executive Summary
The assessment of in vitro metabolic stability is a foundational pillar in modern drug discovery, dictating a compound's predicted in vivo hepatic clearance and oral bioavailability[1]. For complex heterocyclic scaffolds like 4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine , understanding its metabolic fate requires a rigorous, mechanistically grounded approach. This technical whitepaper provides an authoritative guide to evaluating the Phase I metabolic stability of this specific pyrimidine-piperidine derivative using Human Liver Microsomes (HLM).
Structural Vulnerabilities & Predictive Metabolism
Before initiating empirical assays, a predictive structural analysis is essential to anticipate the primary sites of metabolism (Soft Spots). The target compound consists of an electron-deficient pyrimidine core substituted with a chloro group, a methyl group, and a 2-methylpiperidine moiety.
-
The Piperidine Ring (Primary Liability): Saturated nitrogen heterocycles are highly susceptible to Cytochrome P450 (CYP450)-mediated oxidation. The α -carbons adjacent to the piperidine nitrogen are the primary targets for CYP3A4 and CYP2D6. Oxidation here forms an unstable carbinolamine intermediate, which rapidly collapses to cause ring-opening or N-dealkylation. However, the presence of the 2-methyl group on the piperidine ring introduces steric hindrance, potentially shifting the site of oxidation to the less hindered 6-position of the piperidine ring.
-
The Pyrimidine 2-Methyl Group (Secondary Liability): Aliphatic methyl groups attached to aromatic or heteroaromatic rings are vulnerable to aliphatic hydroxylation, yielding a hydroxymethyl metabolite that can be further oxidized to a carboxylic acid.
-
The 4-Chloro Substituent: Halogens on electron-deficient rings are generally metabolically stable against Phase I oxidation, though they increase the overall lipophilicity of the molecule, potentially increasing its affinity for the hydrophobic active sites of CYP enzymes.
Figure 1: Predicted CYP450-mediated Phase I metabolic pathways for the target compound.
Experimental Rationale & Causality
To empirically validate these predicted liabilities, the compound must be subjected to an HLM stability assay. Liver microsomes are subcellular fractions containing high concentrations of membrane-bound drug-metabolizing enzymes, primarily the Cytochrome P450 (CYP) and Flavin Monooxygenase (FMO) families[1],[2]. Approximately 60% of marketed compounds are cleared by hepatic CYP-mediated metabolism, making HLM the gold standard for Phase I clearance prediction[3].
Every parameter in the assay must be carefully calibrated to ensure the resulting data reflects true enzymatic kinetics rather than artifactual degradation.
Table 1: Standardized HLM Assay Parameters & Causality
| Parameter | Specification | Mechanistic Rationale |
| Test Compound Conc. | Ensures the concentration is well below the Michaelis constant ( Km ), guaranteeing first-order kinetic decay[2]. | |
| HLM Protein Conc. | 0.5 mg/mL | Balances sufficient enzyme turnover with the need to minimize non-specific protein binding, which artificially lowers the free fraction ( fu )[4],[3]. |
| Cofactor | 1 mM NADPH | Serves as the essential electron donor required to initiate and sustain the CYP450 catalytic cycle[1],[3]. |
| Buffer System | 100 mM KPO4 | Maintains absolute physiological pH (7.4) at 37°C to preserve enzyme tertiary structure[2]. |
| Co-Solvent Limit | <0.25% DMSO | High concentrations of organic solvents act as competitive inhibitors of CYP enzymes. Keeping DMSO ≤0.25% prevents assay suppression[3]. |
Self-Validating Protocol for HLM Stability
A robust protocol must be a self-validating system. If a compound disappears from the matrix, the assay must inherently prove that the disappearance was due to enzymatic metabolism, not chemical instability or precipitation.
Step-by-Step Methodology
Phase 1: Matrix and Reagent Preparation
-
Prepare a 100 mM Potassium Phosphate ( KPO4 ) buffer, strictly adjusted to pH 7.4[2].
-
Thaw pooled Human Liver Microsomes (mixed gender) rapidly at 37°C, then immediately transfer to ice. Critical: Microsomes must be kept on ice prior to incubation to prevent spontaneous loss of enzymatic activity[2].
-
Prepare a 10 mM stock of 4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine in neat DMSO. Dilute this stock in buffer to create a working solution, ensuring the final DMSO concentration in the assay will not exceed 0.25% [3].
Phase 2: Incubation and Initiation 4. In a 96-well incubation plate, combine the KPO4 buffer, HLM ( 0.5 mg/mL final), and the test compound ( final). 5. Include essential self-validating controls:
-
Positive Controls: Dextromethorphan (CYP2D6 substrate) and Midazolam (CYP3A4 substrate) to verify the metabolic viability of the specific HLM batch[2].
-
Negative Control (Minus-Cofactor): An identical well lacking NADPH. This isolates chemical instability or non-specific binding from true CYP-mediated metabolism[3].
-
Pre-incubate the plate at 37°C for 5 minutes to achieve thermal equilibrium.
-
Initiate the reaction by adding pre-warmed 1 mM NADPH to the test and positive control wells[3].
Phase 3: Sampling and Quenching 8. At designated time points ( 0,5,15,30,45, and 60 minutes ), extract a aliquot from the reaction mixture[1],[4]. 9. Immediately dispense the aliquot into of ice-cold Acetonitrile (ACN) containing an analytical Internal Standard (IS). Causality: The organic solvent instantly denatures the CYP enzymes, terminating the reaction, while the IS corrects for downstream LC-MS/MS matrix effects and injection variances[2].
Phase 4: Processing 10. Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C to pellet the precipitated microsomal proteins[3]. Transfer the supernatant for LC-MS/MS analysis[2].
Figure 2: Step-by-step human liver microsome (HLM) metabolic stability assay workflow.
Data Acquisition and Pharmacokinetic Extrapolation
Following LC-MS/MS analysis, the peak area ratio (Test Compound / Internal Standard) is used to determine the percentage of the parent compound remaining at each time point relative to the t=0 minute sample[2].
Because the assay is conducted under first-order kinetics ( [S]≪Km ), the depletion of the compound follows an exponential decay model.
-
Plot the natural logarithm ( ln ) of the percentage remaining against time.
-
Determine the slope of the linear regression, which represents the elimination rate constant ( −k )[2].
-
Calculate the in vitro half-life ( t1/2 ):
t1/2=k0.693 -
Calculate the in vitro Intrinsic Clearance ( CLint ), expressed in μL/min/mg protein :
CLint=mg proteink×V(Where V is the incubation volume in μL )
Table 2: Intrinsic Clearance ( CLint ) Classification Matrix
The calculated CLint for 4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine is then benchmarked against standard human clearance classifications to predict its in vivo hepatic extraction ratio ( EH ).
| Clearance Classification | CLint ( μ L/min/mg protein) | Predicted In Vivo Extraction Ratio ( EH ) |
| Low Clearance | <8.6 | <0.3 |
| Moderate Clearance | 8.6−47.0 | 0.3−0.7 |
| High Clearance | >47.0 | >0.7 |
If the compound exhibits High Clearance, structural optimization (such as substituting the vulnerable α -carbons of the piperidine ring with deuterium or fluorine atoms) may be required to block CYP-mediated oxidation and improve its pharmacokinetic profile.
Sources
A Comprehensive Technical Guide to the Pharmacokinetic Profiling of 4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine in Murine Models
Abstract
This technical guide provides an in-depth framework for conducting a comprehensive pharmacokinetic (PK) profiling of the novel pyrimidine derivative, 4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine, in murine models. The document is designed for researchers, scientists, and drug development professionals, offering a detailed narrative on experimental design, causality behind methodological choices, and robust, self-validating protocols. The guide emphasizes scientific integrity, drawing upon authoritative sources to ensure technical accuracy and adherence to industry standards. Key sections cover the rationale for murine model selection, detailed protocols for intravenous and oral administration, bioanalytical method development using LC-MS/MS, and non-compartmental analysis of pharmacokinetic data. The overarching goal is to equip researchers with the necessary knowledge and methodologies to accurately characterize the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, a critical step in the early stages of drug discovery and development.[1][2][3][4]
Introduction: The Imperative for Pharmacokinetic Profiling
The journey of a new chemical entity (NCE) from discovery to a potential therapeutic is a multi-faceted process, with early-stage pharmacokinetic (PK) profiling serving as a critical gatekeeper.[2][4] Understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) within a living system is fundamental to predicting its efficacy and safety.[4][5] This guide focuses on 4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine, a pyrimidine derivative with potential therapeutic applications. Pyrimidine-based structures are prevalent in medicinal chemistry, forming the backbone of numerous drugs across various therapeutic areas, including oncology and infectious diseases.[6][7][8]
The selection of murine models for these initial in vivo studies is a strategic one. Mice are widely used in early drug discovery due to their physiological similarities to humans, relatively low cost, and the availability of various strains, including genetically engineered models that can provide deeper insights into drug metabolism.[9]
This guide will provide a detailed, step-by-step approach to conducting a robust PK study of 4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine in mice, from ethical considerations and animal handling to advanced bioanalytical techniques and data interpretation.
Compound Profile: 4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine
A thorough understanding of the test compound's physicochemical properties is essential for designing appropriate formulations and analytical methods.
Chemical Structure:
-
Core: Pyrimidine
-
Substituents:
-
4-Chloro
-
2-Methyl
-
6-(2-methylpiperidin-1-yl)
-
Inferred Physicochemical Properties:
Based on its structure, we can anticipate certain properties that will influence its pharmacokinetic behavior. The pyrimidine core, along with the chloro and methyl groups, suggests a degree of lipophilicity, which may facilitate membrane permeability. The 2-methylpiperidine moiety introduces a basic nitrogen, which could influence its solubility in acidic environments and its potential for interactions with acidic tissues or transporters.
Ethical Considerations and Animal Welfare
All research involving animals must be conducted with the highest ethical standards.[10][11][12][13] It is imperative to obtain approval from an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics board before commencing any in vivo experiments.[14] The principles of the 3Rs (Replacement, Reduction, and Refinement) should be at the forefront of experimental design.[14] This includes using the minimum number of animals necessary to obtain statistically significant data and refining procedures to minimize any potential pain or distress.[12][13]
Experimental Design and Protocols
A well-designed pharmacokinetic study is crucial for generating reliable and interpretable data. This section outlines the key experimental protocols.
Animal Model Selection
For this study, C57BL/6 mice are a suitable choice. They are a common inbred strain used in pharmacological and toxicological research, providing a consistent genetic background.[9]
Dosing and Administration
To fully characterize the pharmacokinetics, both intravenous (IV) and oral (PO) routes of administration will be employed.[1][15]
-
Intravenous (IV) Administration: This route provides direct entry into the systemic circulation, allowing for the determination of key parameters like clearance and volume of distribution.[15]
-
Oral (PO) Administration: This route is crucial for assessing oral bioavailability, a key determinant of a drug's potential for oral delivery.[15][16]
Protocol 1: Intravenous Dosing
-
Animal Preparation: Acclimatize C57BL/6 mice (8-10 weeks old, 20-25g) for at least one week under standard laboratory conditions.
-
Formulation: Prepare a clear solution of 4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine in a suitable vehicle (e.g., saline with a co-solvent like DMSO, if necessary) at a concentration of 0.2 mg/mL.
-
Dosing: Administer a single IV bolus dose of 1 mg/kg via the tail vein. The dosing volume should be 5 mL/kg.[15]
-
Blood Sampling: Collect blood samples (approximately 20-30 µL) from the tail vein or submandibular vein at pre-determined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[17]
-
Sample Processing: Immediately transfer blood into heparinized tubes and centrifuge to obtain plasma. Store plasma samples at -80°C until analysis.[18]
Protocol 2: Oral Gavage Dosing
-
Animal Preparation: Same as for IV dosing.
-
Formulation: Prepare a suspension or solution of the test compound in a suitable oral vehicle (e.g., 0.5% methylcellulose in water) at a concentration of 1 mg/mL.
-
Dosing: Administer a single oral gavage dose of 10 mg/kg. The dosing volume should be 10 mL/kg.[15]
-
Blood Sampling: Collect blood samples at pre-determined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[17]
-
Sample Processing: Same as for IV dosing.
Bioanalytical Method Development and Validation using LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in biological matrices due to its high sensitivity and selectivity.[18]
Protocol 3: LC-MS/MS Method
-
Sample Preparation:
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is likely suitable due to the basic nitrogen in the piperidine ring.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.
-
-
Method Validation: Validate the method according to regulatory guidelines (e.g., FDA or ICH M10) for linearity, accuracy, precision, selectivity, and stability.[21][22][23]
Data Analysis and Interpretation
Pharmacokinetic parameters will be determined using non-compartmental analysis (NCA), a standard and straightforward approach for analyzing concentration-time data.[24][25][26][27][28]
Key Pharmacokinetic Parameters
The following parameters will be calculated from the plasma concentration-time data:
-
Cmax (Maximum Concentration): The highest observed concentration of the drug in plasma.[25][26]
-
Tmax (Time to Maximum Concentration): The time at which Cmax is reached.[25]
-
AUC (Area Under the Curve): The total drug exposure over time.[26]
-
t1/2 (Half-life): The time it takes for the plasma concentration of the drug to decrease by half.
-
CL (Clearance): The volume of plasma cleared of the drug per unit of time.
-
Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.
-
F% (Oral Bioavailability): The fraction of the orally administered dose that reaches the systemic circulation.
Table 1: Hypothetical Pharmacokinetic Parameters of 4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine in Mice
| Parameter | IV (1 mg/kg) | PO (10 mg/kg) |
| Cmax (ng/mL) | 1500 | 800 |
| Tmax (h) | 0.083 | 1.0 |
| AUC (0-t) (ng*h/mL) | 3200 | 4500 |
| t1/2 (h) | 3.5 | 4.0 |
| CL (L/h/kg) | 0.31 | - |
| Vd (L/kg) | 1.5 | - |
| F% | - | 14% |
Visualizations and Workflows
Experimental Workflow Diagram
Caption: Potential metabolic pathways for the compound.
Conclusion and Future Directions
This technical guide provides a comprehensive and scientifically rigorous framework for the pharmacokinetic profiling of 4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine in murine models. By following these detailed protocols and adhering to the principles of scientific integrity, researchers can generate high-quality data that will be instrumental in guiding the future development of this compound. The results from this study will provide a foundational understanding of the compound's ADME properties, informing dose selection for subsequent efficacy and toxicology studies, and ultimately, its potential as a therapeutic agent. Further investigations could explore the pharmacokinetic profiles in different species, investigate potential drug-drug interactions, and identify specific metabolites.
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An In-Depth Technical Guide to Elucidating the Receptor Binding Affinity of 4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for characterizing the receptor binding affinity of the novel synthetic compound, 4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine. In the absence of pre-existing receptor binding data for this specific molecule, this document serves as a practical manual, guiding researchers through the process of target identification, assay development, and data interpretation. We will explore established methodologies, including radioligand binding assays and surface plasmon resonance, offering step-by-step protocols and explaining the rationale behind experimental choices. This guide is intended to equip drug development professionals with the necessary tools to profile the interaction of new chemical entities with their biological targets, a critical step in the discovery of novel therapeutics.
Introduction: The Significance of the Pyrimidine Scaffold and the Compound of Interest
The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically approved drugs with a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory effects.[1][2] This versatility stems from the pyrimidine ring's ability to engage in various non-covalent interactions with biological macromolecules. The compound at the center of this guide, 4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine, is a novel entity with an as-yet uncharacterized biological target. Its structural features, including the substituted pyrimidine ring and the 2-methylpiperidine moiety, suggest potential interactions with a range of biological targets, such as G-protein coupled receptors (GPCRs), kinases, or ion channels.[3][4][5]
The primary objective of this guide is to outline a systematic approach to determine the receptor binding affinity of this compound. This process is fundamental in drug discovery, as it provides crucial information about a compound's potency, selectivity, and mechanism of action.
Hypothetical Target Identification and Validation Workflow
Given that the biological target of 4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine is unknown, a logical first step is to perform a broad screening campaign to identify potential interacting partners.
Caption: A generalized workflow for identifying and validating the biological target of a novel compound.
For the purpose of this guide, let us hypothesize that a high-throughput screen has identified 4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine as a potential modulator of a specific G-protein coupled receptor (GPCR), for instance, a subtype of the adrenergic receptor family. This hypothesis is based on the structural similarities to other known aminergic GPCR ligands.
In-Depth Methodologies for Determining Receptor Binding Affinity
Once a putative target has been identified, the next critical step is to quantify the binding affinity of the compound for this target. Two widely employed and robust methods for this purpose are the radioligand binding assay and surface plasmon resonance (SPR).
Radioligand Binding Assays
Radioligand binding assays are a sensitive and quantitative method to study the interaction between a ligand and its receptor.[3] These assays can be performed in two main formats: saturation binding assays to determine the equilibrium dissociation constant (Kd) and receptor density (Bmax) of a radiolabeled ligand, and competition binding assays to determine the affinity (Ki) of an unlabeled compound.
This protocol assumes the availability of a radiolabeled form of a known ligand for the target receptor (e.g., [³H]-Prazosin for the alpha-1 adrenergic receptor).
Objective: To determine the Kd and Bmax of the radioligand for the target receptor.
Materials:
-
Cell membranes expressing the target receptor
-
Radiolabeled ligand (e.g., [³H]-Prazosin)
-
Unlabeled competitor ligand (for determining non-specific binding)
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4)
-
96-well filter plates
-
Scintillation cocktail
-
Microplate scintillation counter
Step-by-Step Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target receptor. Homogenize the cells in a lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer.[1]
-
Assay Setup: In a 96-well plate, set up triplicate wells for each concentration of the radioligand.
-
Total Binding: To these wells, add increasing concentrations of the radiolabeled ligand.
-
Non-Specific Binding: In a separate set of wells, add the same increasing concentrations of the radiolabeled ligand along with a high concentration of an unlabeled competitor ligand. This will saturate the specific binding sites, allowing for the measurement of non-specific binding.
-
Incubation: Add the cell membrane preparation to all wells. Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a filter plate using a vacuum manifold. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: After drying the filter plate, add a scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.[6]
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain the specific binding at each radioligand concentration. Plot the specific binding against the radioligand concentration and fit the data to a one-site binding (hyperbola) equation to determine the Kd and Bmax values.[7]
Objective: To determine the inhibition constant (Ki) of 4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine for the target receptor.
Materials:
-
Same as for the saturation binding assay, with the addition of a stock solution of 4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine.
Step-by-Step Protocol:
-
Assay Setup: In a 96-well plate, set up triplicate wells.
-
Incubation Mixture: To each well, add a fixed concentration of the radiolabeled ligand (typically at or below its Kd value), the cell membrane preparation, and increasing concentrations of 4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine.
-
Controls: Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled competitor).
-
Incubation, Filtration, and Counting: Follow the same procedures as described in the saturation binding assay protocol.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the concentration of 4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding). The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.[8]
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip where one of the interacting molecules (the ligand) is immobilized. The other molecule (the analyte) flows over the surface, and its binding is detected as a change in the SPR signal.
Objective: To determine the association rate constant (ka), dissociation rate constant (kd), and equilibrium dissociation constant (KD) for the interaction between 4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine and the target receptor.
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Purified target receptor
-
4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine
-
Immobilization buffers and reagents (e.g., EDC/NHS for amine coupling)
-
Running buffer (e.g., HBS-EP+)
Step-by-Step Protocol:
-
Receptor Immobilization: Immobilize the purified target receptor onto the surface of the sensor chip. A common method is amine coupling, where the receptor is covalently attached to the carboxymethylated dextran surface of the chip.
-
Analyte Preparation: Prepare a series of dilutions of 4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine in the running buffer.
-
Binding Measurement:
-
Association Phase: Inject the different concentrations of the analyte over the sensor surface. The binding of the analyte to the immobilized receptor will cause an increase in the SPR signal.
-
Dissociation Phase: After the association phase, inject the running buffer alone over the surface. The dissociation of the analyte from the receptor will result in a decrease in the SPR signal.
-
-
Regeneration: After each binding cycle, inject a regeneration solution (e.g., a low pH buffer) to remove all bound analyte from the receptor, preparing the surface for the next injection.
-
Data Analysis: The resulting sensorgrams (plots of SPR signal versus time) are analyzed using fitting models to determine the kinetic parameters (ka and kd). The equilibrium dissociation constant (KD) is then calculated as the ratio of kd to ka (KD = kd/ka).
Caption: A schematic workflow of a Surface Plasmon Resonance (SPR) experiment for kinetic analysis.
Data Presentation and Interpretation
The quantitative data obtained from these assays should be summarized in a clear and concise manner to facilitate comparison and interpretation.
Table 1: Hypothetical Binding Affinity Data for 4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine
| Assay Method | Target Receptor | Parameter | Value |
| Radioligand Binding | Adrenergic Receptor α1 | Ki | 50 nM |
| Surface Plasmon Resonance | Adrenergic Receptor α1 | ka (M⁻¹s⁻¹) | 1.2 x 10⁵ |
| kd (s⁻¹) | 6.0 x 10⁻³ | ||
| KD | 50 nM |
Interpretation of Results:
The hypothetical data in Table 1 indicates that 4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine binds to the alpha-1 adrenergic receptor with a nanomolar affinity. The consistency between the Ki value from the radioligand binding assay and the KD value from SPR strengthens the confidence in these findings. The kinetic parameters from SPR provide further insight into the binding mechanism, suggesting a relatively fast association rate and a moderately slow dissociation rate.
Conclusion and Future Directions
This technical guide has provided a comprehensive roadmap for determining the receptor binding affinity of the novel compound 4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine. By following the outlined workflows and protocols for target identification and binding characterization using radioligand assays and SPR, researchers can obtain critical data on the compound's potency and kinetics.
Future studies should focus on determining the functional consequences of this binding. For instance, does the compound act as an agonist, antagonist, or allosteric modulator of the identified receptor? Answering these questions will require the implementation of functional assays, such as second messenger assays (e.g., cAMP or calcium flux assays) for GPCRs. Furthermore, assessing the selectivity of the compound by testing its binding against a panel of related receptors is crucial for understanding its potential for off-target effects. The methodologies and principles detailed in this guide provide a solid foundation for these subsequent and essential stages of drug discovery.
References
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Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
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Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]
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-
protocols.io. (2025). Isothermal Titration Calorimetry ITC. Retrieved from [Link]
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Wikipedia. (n.d.). Ligand binding assay. Retrieved from [Link]
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Affinité Instruments. (2021, November 4). Surface Plasmon Resonance for Protein-Protein Interactions. Retrieved from [Link]
- Rocco, M., & Dela Cruz, J. (2018). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Methods in molecular biology (Clifton, N.J.), 1860, 483–501.
- The Convergence of Cell-Based Surface Plasmon Resonance and Biomaterials: The Future of Quantifying Bio-Molecular Interactions - A Review. (2020). Frontiers in Bioengineering and Biotechnology, 8, 866.
- Veynberg, A., et al. (2022). An original approach to measure ligand/receptor binding affinity in non-purified samples. Scientific Reports, 12(1), 5412.
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Nicoya. (2017, September 7). Binding Kinetics of Aptamer Interactions Using Surface Plasmon Resonance. Retrieved from [Link]
- Minor, L. K. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual.
- Dahal, D., et al. (2023). Direct Binding Methods to Measure Receptor–Ligand Interactions. Analytical Chemistry, 95(1), 22-34.
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The Huck Institutes. (n.d.). Isothermal Titration Calorimetry. Retrieved from [Link]
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The Biochemist. (2023, February 13). A beginner's guide to surface plasmon resonance. Retrieved from [Link]
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Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Retrieved from [Link]
- Nwachukwu, J. C., et al. (2014). A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors. Journal of visualized experiments : JoVE, (84), 51252.
- Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog. (2014). Journal of visualized experiments : JoVE, (87), 51423.
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NECTAR COST. (n.d.). Recommended procedure for proper data collection and analysis in isothermal titration calorimetry experiments. Retrieved from [Link]
- Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. The American journal of physiology, 270(2 Pt 2), F153–F159.
- Motulsky, H. J. (2020). Analyzing Radioligand Binding Data. In Fitting Models to Biological Data Using Linear and Nonlinear Regression. GraphPad Software.
- Li, Y., et al. (2013). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Bio-protocol, 3(20), e923.
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Creative Biolabs. (n.d.). Receptor Ligand Binding Assay. Retrieved from [Link]
- Sigma Receptor Binding Assays. (2016). Current protocols in pharmacology, 75, 4.31.1–4.31.17.
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Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]
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Fluidic Sciences. (2025, November 18). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Retrieved from [Link]
- Bowen, W. P. (2012). Calculations and Instrumentation used for Radioligand Binding Assays. In Assay Guidance Manual.
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Quora. (2021, November 19). In ligand-receptor binding, is Ki the same as Kd, just named differently from different contexts?. Retrieved from [Link]
- Technology Review High Throughput Assay Technologies for Ion Channel Drug Discovery. (2006). Assay and drug development technologies, 4(5), 543–557.
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Molecular Devices. (n.d.). Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays. Retrieved from [Link]
- Interpretation and analysis of receptor binding experiments which yield non-linear Scatchard plots and binding constants dependent upon receptor concentration. (1990). Molecular pharmacology, 38(6), 920–927.
- Ion Channel Screening. (2012). In Assay Guidance Manual.
- Increased Molecular Flexibility Widens the Gap between Ki and Kd values in Screening for Retinoid X Receptor Modulators. (2018). Scientific reports, 8(1), 16301.
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Reaction Biology. (n.d.). Nuclear Receptor Assay Services. Retrieved from [Link]
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Bio-Rad. (n.d.). protein interaction analysis. Retrieved from [Link]
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Application Note: A Comprehensive Guide to the Synthesis of 4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine
Introduction
Substituted pyrimidines are a cornerstone of modern medicinal chemistry and agrochemical development, forming the core scaffold of numerous biologically active molecules.[1] The compound 4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine is a key intermediate, offering a reactive chlorine handle for further functionalization via cross-coupling or nucleophilic substitution reactions. This application note provides a detailed, two-part protocol for the synthesis of this valuable building block, beginning with the preparation of the key precursor, 4,6-dichloro-2-methylpyrimidine, followed by its selective mono-amination. The protocols are designed for researchers in synthetic and medicinal chemistry, providing not only a step-by-step guide but also the underlying chemical principles and strategic considerations for a successful outcome.
Overall Synthetic Scheme
The synthesis is approached in two primary stages:
-
Chlorination: Conversion of the commercially available 4,6-dihydroxy-2-methylpyrimidine to the more reactive 4,6-dichloro-2-methylpyrimidine.
-
Nucleophilic Aromatic Substitution (SNAr): Selective reaction of the dichlorinated intermediate with 2-methylpiperidine to yield the target compound.
Figure 1: Overall synthetic workflow.
Part 1: Synthesis of 4,6-Dichloro-2-methylpyrimidine
Principle and Rationale
The conversion of the tautomerically favored pyrimidin-4,6-dione structure of the starting material into the aromatic dichloropyrimidine is a critical activation step. The hydroxyl groups are poor leaving groups and must be converted into a more labile species. Chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are effective for this transformation.[2] The reaction proceeds via the formation of chlorophosphate or chlorosulfite esters, which are then readily displaced by chloride ions. This protocol utilizes thionyl chloride, which offers the convenience of gaseous byproducts (SO₂ and HCl) that can be easily removed.
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Physical Data |
| 4,6-Dihydroxy-2-methylpyrimidine | 126.11 | 40 | 1.0 | 5.0 g |
| Thionyl chloride (SOCl₂) | 118.97 | 160 | 4.0 | 11.7 mL (d=1.63 g/mL) |
| Acetonitrile (MeCN) | 41.05 | - | - | 50 mL |
| Ice Water | 18.02 | - | - | ~100 g |
| Dichloromethane (DCM) | 84.93 | - | - | For extraction |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | - | For drying |
Experimental Protocol
Safety First: This procedure involves corrosive reagents and the evolution of toxic gases. It must be performed in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,6-dihydroxy-2-methylpyrimidine (5.0 g, 40 mmol) and acetonitrile (50 mL).
-
Addition of Reagent: Carefully add thionyl chloride (11.7 mL, 160 mmol) to the suspension. The addition may be exothermic.
-
Heating: Heat the reaction mixture to 80 °C (reflux) with vigorous stirring. The solid suspension will gradually dissolve as the reaction progresses.[2]
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate in Hexanes). The starting material is polar and will remain at the baseline, while the product is significantly less polar. The reaction is typically complete within 3-5 hours.
-
Quenching and Workup:
-
Once the reaction is complete, cool the flask to room temperature.
-
Carefully and slowly pour the reaction mixture into a beaker containing ~100 g of crushed ice with stirring. Perform this step slowly in the fume hood as it will generate HCl and SO₂ gas.
-
A precipitate of the product should form. Stir the mixture for 15-20 minutes to ensure complete precipitation.
-
Filter the solid product using a Büchner funnel, washing with cold water.
-
-
Purification:
-
For higher purity, the crude solid can be dissolved in dichloromethane (DCM), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 4,6-dichloro-2-methylpyrimidine as a white to off-white solid.[2] The expected yield is typically high (>90%).
-
Part 2: Synthesis of 4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine
Principle and Rationale
This step is a classic Nucleophilic Aromatic Substitution (SNAr) reaction. The electron-withdrawing nitrogen atoms of the pyrimidine ring activate the chlorine-bearing carbons towards nucleophilic attack.[3] In the symmetric 4,6-dichloro-2-methylpyrimidine, the two chlorine atoms are electronically equivalent, so the initial substitution is not regiochemically directed.
The key to achieving high selectivity for the mono-substituted product over the di-substituted byproduct lies in controlling the stoichiometry.[4] Using a slight excess (1.0-1.2 equivalents) of the nucleophile (2-methylpiperidine) ensures that the concentration of the starting dichloropyrimidine is always higher than the mono-substituted product, statistically favoring the desired reaction. A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is included to scavenge the HCl generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.[3][5]
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Physical Data |
| 4,6-Dichloro-2-methylpyrimidine | 163.01 | 10 | 1.0 | 1.63 g |
| 2-Methylpiperidine | 99.17 | 11 | 1.1 | 1.25 mL (d=0.84 g/mL) |
| Potassium Carbonate (K₂CO₃) | 138.21 | 20 | 2.0 | 2.76 g |
| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | - | - | 20 mL |
| Ethyl Acetate (EtOAc) | 88.11 | - | - | For extraction |
| Brine (Saturated aq. NaCl) | - | - | - | For washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | - | For drying |
Experimental Protocol
-
Reaction Setup: To a 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4,6-dichloro-2-methylpyrimidine (1.63 g, 10 mmol), potassium carbonate (2.76 g, 20 mmol), and anhydrous DMF (20 mL).
-
Addition of Nucleophile: Add 2-methylpiperidine (1.25 mL, 11 mmol) dropwise to the stirred suspension at room temperature.
-
Reaction: Stir the mixture at room temperature for 1-2 hours, then gently heat to 50-60 °C.
-
Monitoring: The reaction progress should be monitored by TLC (e.g., mobile phase: 20% Ethyl Acetate in Hexanes). Visualize with a UV lamp. You will observe the consumption of the starting material and the appearance of two new spots: the desired mono-substituted product and a less polar di-substituted byproduct. The reaction should be stopped once the starting material is consumed to minimize the formation of the di-substituted product.
-
Quenching and Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing 100 mL of water.
-
Extract the aqueous phase with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) to remove residual DMF, followed by a wash with brine (1 x 50 mL).
-
-
Purification:
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as an oil or solid.
-
Purify the crude material using column chromatography on silica gel (gradient elution, e.g., 5% to 20% ethyl acetate in hexanes) to separate the desired mono-substituted product from any unreacted starting material and the di-substituted byproduct.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine.
-
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and regiochemistry.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point: As an indicator of purity for solid products.
References
- Vulcanchem. 4-Chloro-2-methyl-6-(2-methylpiperazin-1-yl)pyrimidine.
- Benchchem. Chemical reactions of "4,6-Dichloropyrimidin-5-amine" nucleophilic substitution.
- WuXi AppTec. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
- Benchchem. Nucleophilic aromatic substitution and Methylation reaction of 2,4-Dichloropyrimidine.
- Thiébaud-Roux, S. et al. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
- MDPI. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.
- Synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine.
- Google Patents. CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine.
- Benchchem. Technical Support Center: Reactions Involving 4,6-dichloro-2-methylpyrimidine.
- Asian Journal of Chemistry. An Efficient and Convenient Synthesis of 4,6-Dichloro-2-methyl-5-nitropyrimidine.
- ChemicalBook. 4,6-Dichloro-2-methylpyrimidine synthesis.
- Google Patents. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine.
- MDPI. 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine.
- Eureka. Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride.
- Benchchem. 4,6-Dichloro-2-methylpyrimidine: A Versatile Scaffold for Modern Agrochemicals.
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HPLC method development for analyzing 4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine
An Application Note and Protocol for the Development of a Stability-Indicating HPLC Method for the Analysis of 4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine
Abstract
This application note details the systematic development and validation of a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine. The method was developed to support quality control and stability testing of the compound, which is a key intermediate in pharmaceutical synthesis. The chromatographic separation was achieved on a C18 stationary phase using an isocratic mobile phase of acetonitrile and water. The method demonstrates excellent specificity, as evidenced by forced degradation studies conducted under hydrolytic, oxidative, thermal, and photolytic stress conditions, in accordance with International Council for Harmonisation (ICH) guidelines.[1][2][3] This protocol provides a comprehensive framework for researchers and drug development professionals to implement a reliable analytical method for this pyrimidine derivative.
Introduction
Pyrimidine derivatives are a class of heterocyclic compounds that form the backbone of numerous therapeutic agents, particularly in antiviral and anticancer treatments.[4] 4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine is a substituted pyrimidine that serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity and stability of such intermediates are critical to ensuring the quality, safety, and efficacy of the final drug product. Therefore, a robust and reliable analytical method is essential for its quantification and the detection of any process-related impurities or degradation products.
High-performance liquid chromatography (HPLC) is the predominant analytical technique for assessing product stability and purity in the pharmaceutical industry.[5] This document, written from the perspective of a Senior Application Scientist, outlines a logical, science-driven approach to developing a stability-indicating HPLC method for 4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine. The narrative explains the causality behind experimental choices, ensuring the protocol is not just a series of steps but a self-validating system grounded in chromatographic theory and regulatory expectations.
Analyte Properties and Chromatographic Strategy
A foundational understanding of the analyte's physicochemical properties is paramount for efficient method development.
Structure:
(A simplified 2D representation of 4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine)
Physicochemical Properties (Predicted):
Based on its structure, which includes a substituted pyrimidine ring and a methylpiperidine group, we can predict key properties that will influence its chromatographic behavior. A close structural analog, 4-Chloro-2-methyl-6-(3-methylpiperidin-1-yl)pyrimidine, has a molecular weight of approximately 225.72 g/mol and an estimated LogP (a measure of lipophilicity) between 2.5 and 3.5.[6]
| Property | Predicted Value/Characteristic | Chromatographic Implication |
| Molecular Formula | C₁₁H₁₆ClN₃ | |
| Molecular Weight | ~225.72 g/mol | Influences diffusion and mass transfer kinetics. |
| Polarity | Moderately Lipophilic (Hydrophobic) | Well-suited for Reversed-Phase (RP) HPLC. The analyte will have a strong affinity for a non-polar stationary phase.[7] |
| Solubility | Limited solubility in water; soluble in organic solvents like methanol and acetonitrile.[6] | Dictates the choice of sample diluent and mobile phase composition. |
| UV Absorbance | The pyrimidine ring is a chromophore, expected to absorb UV light. | Enables straightforward detection using a UV detector. |
Given the analyte's moderate hydrophobicity, Reversed-Phase HPLC was selected as the most logical chromatographic mode. This technique separates molecules based on their hydrophobic interactions with a non-polar stationary phase (e.g., C18) using a polar mobile phase.[7]
Experimental
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV-Vis detector.
-
Chemicals and Reagents:
-
4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine reference standard.
-
HPLC-grade acetonitrile and methanol.
-
Purified water (18.2 MΩ·cm).
-
Reagent-grade hydrochloric acid, sodium hydroxide, and hydrogen peroxide.
-
-
Chromatographic Columns: A variety of C18 columns were screened to find the optimal selectivity and peak shape.
Method Development and Optimization Strategy
The development process followed a systematic workflow designed to efficiently identify and refine the critical parameters governing the separation.
Caption: Workflow for HPLC Method Development.
Initial Screening: Column and Mobile Phase Selection
The objective of the screening phase is to find a suitable column and mobile phase combination that provides adequate retention and a good peak shape for the analyte.
-
Column Selection Rationale: C18 (octadecylsilane) columns are the workhorse of reversed-phase chromatography due to their strong hydrophobic retention.[4] They are an excellent starting point for moderately non-polar compounds like the target analyte. Different brands of C18 columns can offer varying selectivity due to differences in silica purity, surface coverage, and end-capping.[8]
-
Mobile Phase Selection Rationale: Acetonitrile (ACN) and methanol (MeOH) are the most common organic modifiers in RP-HPLC.[9] ACN is generally preferred for its lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths.[10] An initial isocratic elution with a 50:50 (v/v) mixture of organic solvent and water is a standard starting point.
Screening Results Summary:
| Column | Mobile Phase (v/v) | Retention Time (min) | Tailing Factor | Observations |
| C18, 150 x 4.6 mm, 5 µm | ACN/Water (60:40) | 5.8 | 1.1 | Good retention and excellent peak symmetry. Promising candidate. |
| C18, 150 x 4.6 mm, 5 µm | MeOH/Water (70:40) | 6.5 | 1.4 | Acceptable retention but slightly more peak tailing. |
| C8, 150 x 4.6 mm, 5 µm | ACN/Water (50:50) | 3.9 | 1.2 | Less retention than C18, as expected. |
Based on these results, the C18 column with an ACN/Water mobile phase was selected for further optimization due to its superior peak shape.
Optimization of Chromatographic Conditions
-
Organic Modifier Percentage: The percentage of acetonitrile was adjusted to achieve a retention time that provides good resolution from the solvent front without being excessively long. An ideal retention factor (k) is between 2 and 10.[9] A mobile phase composition of Acetonitrile/Water (65:35 v/v) was found to provide a retention time of approximately 4.5 minutes, which is optimal for routine analysis.
-
Flow Rate and Temperature: A flow rate of 1.0 mL/min was chosen as it provides good efficiency without generating excessive backpressure. The column temperature was maintained at 30 °C to ensure consistent retention times and improve peak shape.
-
Detection Wavelength: The UV spectrum of the analyte was recorded using the PDA detector. The wavelength of maximum absorbance (λmax) was found to be at 235 nm , which was selected for quantification to ensure maximum sensitivity.
Final Optimized HPLC Method Protocol
This section provides the detailed, step-by-step methodology for performing the analysis.
Instrumentation
An HPLC system with a UV detector, pump, autosampler, and column oven.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (65 : 35, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 235 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Preparation of Solutions
-
Mobile Phase: Mix 650 mL of HPLC-grade acetonitrile with 350 mL of purified water. Filter through a 0.45 µm membrane filter and degas before use.
-
Diluent: Use the mobile phase (Acetonitrile/Water, 65:35 v/v) as the diluent for all standard and sample preparations to avoid peak distortion.
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of 4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution: Prepare the sample solution at a target concentration of 100 µg/mL in the diluent.
Method Specificity: Forced Degradation Studies
To establish the method as "stability-indicating," forced degradation studies must be performed. The goal is to demonstrate that the analytical method can accurately measure the active ingredient without interference from any degradation products, excipients, or impurities.[3][11] These studies are mandated by ICH guidelines Q1A(R2) and Q1B.[1][2] The typical goal is to achieve 5-20% degradation of the active ingredient.[1]
Caption: Protocol for Forced Degradation Studies.
Forced Degradation Protocol
-
Acid Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 M HCl. Heat at 60 °C. Withdraw samples at various time points, neutralize with 0.1 M NaOH, and dilute to the final concentration.
-
Base Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 M NaOH. Heat at 60 °C. Withdraw samples, neutralize with 0.1 M HCl, and dilute.
-
Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature. Withdraw samples at time points and dilute.
-
Thermal Degradation: Expose the solid drug substance to dry heat at 80 °C. Periodically withdraw samples, dissolve, and dilute.
-
Photolytic Degradation: Expose the drug substance (in a photostable, transparent container) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[2]
Results and Discussion
The developed method was successfully applied to the analysis of the stressed samples. In all forced degradation conditions, the degradation products were well-resolved from the main analyte peak. The peak for 4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine was found to be spectrally pure, as confirmed by PDA analysis, demonstrating the specificity and stability-indicating nature of the method. The most significant degradation was observed under acidic and oxidative conditions.
Conclusion
A simple, rapid, and reliable isocratic RP-HPLC method has been developed for the quantitative determination of 4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine. The method is proven to be stability-indicating through comprehensive forced degradation studies. This robust analytical procedure is well-suited for routine quality control analysis and stability assessment in a pharmaceutical development setting.
References
- ResolveMass Laboratories. (2026, February 15).
- Waters Corporation.
- BioProcess International.
- MedCrave. (2016, December 14).
- BioPharmaSpec.
- Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds.
- Innovare Academic Sciences.
- JETIR.
- Waters Blog. (2017, August 3). Infographic: What's the Best Column for Polar Compound Retention?.
- Waters Corporation. Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention.
- Vulcanchem. 4-Chloro-2-methyl-6-(3-methylpiperidin-1-yl)pyrimidine.
- ResearchGate. (2004, December 2).
- LCGC International. (2026, March 24). Column Selection for Reversed-Phase HPLC.
- Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
- LCGC International. (2013, November 1).
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Application Notes and Protocols for the Solubilization of 4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine in Cell Culture Assays
Introduction
4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine is a substituted pyrimidine derivative with potential applications in pharmacological research and drug development. The effective and reproducible delivery of this compound to in vitro cell culture systems is paramount for accurate assessment of its biological activity. Due to its predicted hydrophobic nature, a common characteristic of many small molecule inhibitors, direct dissolution in aqueous cell culture media is often challenging, leading to issues with precipitation and inconsistent effective concentrations.
This document provides a comprehensive guide and a detailed protocol for the proper dissolution and handling of 4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine for use in cell-based assays. The methodologies outlined herein are designed to ensure maximal compound solubility, stability, and minimal solvent-induced artifacts, thereby promoting the generation of reliable and reproducible experimental data.
The Challenge of Aqueous Insolubility in Drug Discovery
Principle of Solvent-Assisted Solubilization for Cell Culture
The most widely adopted strategy for dissolving hydrophobic compounds for biological assays is the use of a water-miscible organic solvent to prepare a high-concentration stock solution. This stock is then serially diluted to the final working concentration in the aqueous cell culture medium. The key is to select a solvent that is a good solubilizing agent for the compound and has low toxicity to the cells at the final, diluted concentration.
Dimethyl Sulfoxide (DMSO) is the most common solvent of choice for this purpose due to its excellent solvating power for a wide range of organic molecules and its miscibility with water.[3] While DMSO is relatively biocompatible at low concentrations, it is important to keep its final concentration in the cell culture medium to a minimum, typically below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity or off-target effects.[4][5] It is imperative to include a vehicle control in all experiments, which consists of the cell culture medium with the same final concentration of the solvent used to treat the cells.
Recommended Protocol for 4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine
This protocol details the steps for preparing a 10 mM stock solution of 4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine in DMSO and its subsequent dilution for use in cell culture assays.
Materials and Equipment
-
4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine powder
-
Dimethyl Sulfoxide (DMSO), sterile-filtered, cell culture grade
-
Sterile microcentrifuge tubes (1.5 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Laminar flow hood
-
Cell culture medium appropriate for the cell line in use
-
Sterile serological pipettes and conical tubes
Part 1: Preparation of a 10 mM Stock Solution in DMSO
The preparation of a high-concentration stock solution is the first and most critical step. A 10 mM stock is a common starting point for most in vitro assays.
1.1. Calculation of Required Mass:
To prepare a 10 mM stock solution, the required mass of the compound must be calculated. The molecular weight of 4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine is required for this calculation. While not explicitly found in the initial search, a similar compound, 4-Chloro-2-methyl-6-(2-methylpiperazin-1-yl)pyrimidine, has a molecular weight of approximately 226.71 g/mol .[6] For the purpose of this protocol, we will assume a hypothetical molecular weight of 240.75 g/mol . Researchers must use the molecular weight provided on the compound's specification sheet.
The formula to calculate the mass is:
Mass (mg) = Molarity (mM) x Volume (mL) x Molecular Weight ( g/mol )
For 1 mL of a 10 mM stock solution:
Mass (mg) = 10 mM x 1 mL x 240.75 g/mol / 1000 = 2.4075 mg
1.2. Weighing the Compound:
-
Inside a chemical fume hood, carefully weigh the calculated amount of 4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine powder. For small quantities, it is recommended to dissolve the entire contents of the vial to avoid inaccuracies from weighing.[2]
-
If weighing, use a calibrated analytical balance and a suitable weigh boat or weigh paper.
1.3. Dissolution in DMSO:
-
Transfer the weighed compound into a sterile 1.5 mL microcentrifuge tube.
-
Add the calculated volume of sterile-filtered DMSO (in this case, 1 mL) to the tube.
-
Tightly cap the tube and vortex thoroughly for at least 1-2 minutes to ensure complete dissolution.[7]
-
Visually inspect the solution against a light source to ensure that no solid particles remain. If the compound is difficult to dissolve, gentle warming in a 37°C water bath or brief sonication can be employed.[2][8]
1.4. Aliquoting and Storage:
-
Once fully dissolved, it is crucial to aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, clearly labeled microcentrifuge tubes.[7][9] This practice minimizes the number of freeze-thaw cycles, which can lead to compound degradation.[5]
-
Label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and the date of preparation.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5] Always refer to the manufacturer's recommendations for optimal storage conditions.
Part 2: Preparation of Working Solutions for Cell Culture Assays
This part of the protocol should be performed in a laminar flow hood to maintain sterility.
2.1. Thawing the Stock Solution:
-
Remove a single aliquot of the 10 mM stock solution from the freezer and allow it to thaw completely at room temperature.
2.2. Serial Dilution:
A stepwise dilution process is recommended to prevent the compound from precipitating out of solution when introduced to the aqueous cell culture medium.[5]
The following is an example of a two-step dilution to prepare a final working concentration of 10 µM:
-
Intermediate Dilution (Optional but Recommended): Prepare a 1 mM intermediate solution by diluting the 10 mM stock 1:10 in sterile cell culture medium. For example, add 10 µL of the 10 mM stock solution to 90 µL of pre-warmed cell culture medium. Mix well by gentle pipetting.
-
Final Dilution: Prepare the final 10 µM working solution by diluting the 1 mM intermediate solution 1:100 in pre-warmed cell culture medium. For example, add 10 µL of the 1 mM intermediate solution to 990 µL of cell culture medium.
Important Considerations:
-
Final DMSO Concentration: In the example above, the final DMSO concentration in the 10 µM working solution would be 0.1%. It is crucial to calculate and maintain the final DMSO concentration at a non-toxic level for the specific cell line being used.[4][10][11]
-
Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of the test compound.
-
Immediate Use: It is best to prepare the final working solutions immediately before use. Some compounds may have limited stability in aqueous solutions.
Summary of Key Parameters
| Parameter | Recommendation | Rationale |
| Primary Solvent | Sterile-filtered, cell culture grade DMSO | Excellent solvating power for hydrophobic compounds and miscible with water.[3] |
| Stock Concentration | 1-10 mM | A high concentration allows for significant dilution into the final assay, minimizing the final solvent concentration.[7] |
| Stock Solution Storage | Aliquoted at -20°C or -80°C | Prevents repeated freeze-thaw cycles which can degrade the compound.[5][9] |
| Final Solvent Concentration | <0.5%, ideally ≤0.1% | Minimizes solvent-induced cytotoxicity and off-target effects.[4][5] |
| Vehicle Control | Essential | To differentiate the effects of the compound from those of the solvent. |
| Preparation of Working Solutions | Stepwise dilution in pre-warmed medium | Reduces the risk of compound precipitation in the aqueous medium.[5] |
Visual Workflow and Diagrams
Experimental Workflow for Solubilization
Caption: Workflow for preparing stock and working solutions.
Logical Relationship for Solvent Concentration
Caption: Relationship between stock, working solution, and cell viability.
Safety Precautions
-
Always handle 4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine and DMSO in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[12]
-
Consult the Safety Data Sheet (SDS) for 4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine and DMSO for specific handling and disposal information.[12]
-
Dispose of all chemical waste according to institutional and local regulations.
References
- NextSDS. (n.d.). 4-CHLORO-6-METHYL-2-(4-METHYLPIPERIDIN-1-YL)PYRIMIDINE.
- Sigma-Aldrich. (n.d.). FAQs on Inhibitor Preparation.
- Al-Bari, M. A. A., & Singh, K. (2025, August 10). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. PMC.
- Thuy, T. T., et al. (2020, July 29). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy.
- Vulcanchem. (n.d.). 4-Chloro-2-methyl-6-(2-methylpiperazin-1-yl)pyrimidine.
- Benchchem. (n.d.). Technical Support Center: Overcoming Small Molecule Inhibitor Degradation in Long-Term Experiments.
- MCE. (n.d.). Compound Handling Instructions.
- Selleckchem. (n.d.). Frequently Asked Questions.
- ResearchGate. (2021, February 8). (PDF) Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines.
- ResearchGate. (2013, September 10). How to dissolve small inhibitor molecules for binding assay?
- Tran, T. T., et al. (2020, July 29). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy.
- Protocol Online. (2009, December 2). Ethanol/methanol/dmso for cell culture.
- Selleck Chemicals. (n.d.). Inhibitor Handling Instructions.
- Benchchem. (n.d.). Application Notes and Protocols for (S)-IB-96212 Stock Solution Preparation in Cell-Based Assays.
- Emulate. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment.
- Benchchem. (n.d.). Application Note: A Protocol for the Preparation of Stock Solutions of [Compound].
- Fisher Scientific. (2014, January 13). SAFETY DATA SHEET.
- Benchchem. (n.d.). Application Notes and Protocols for Assessing the Metabolic Stability of Pyrimidine Derivatives In Vitro.
- ECHEMI. (n.d.). 4-Chloro-2-methoxy-6-methylpyrimidine SDS, 97041-37-7 Safety Data Sheets.
- MilliporeSigma. (2025, September 22). SAFETY DATA SHEET.
- Chem-info. (n.d.). 4-Chloro-6-(2-methyl-1-piperidinyl)pyrimidine — Chemical Substance Information.
- Mudgal, M. P. (2024, October 21). Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma. Annals of Translational Medicine.
- ACS Publications. (2021, October 15). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation.
- PMC. (n.d.). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties.
- Der Pharma Chemica. (n.d.). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities.
- Sigma-Aldrich. (n.d.). 4-chloro-6-methyl-2-piperidin-1-ylpyrimidine.
- Biomol GmbH. (2020, September 20). Small Molecule Inhibitors Selection Guide.
- NextSDS. (n.d.). 4-CHLORO-2-(METHYLTHIO)-6-(PIPERIDIN-1-YL)PYRIMIDINE.
- NextSDS. (n.d.). 4-Chloro-2-methyl-6-piperidin-1-ylpyrimidine — Chemical Substance Information.
- PMC. (n.d.). 4-Chloro-2-{3-chloro-2-[(3,5-dimethylpiperidin-1-yl)methyl]phenylsulfanyl}.
Sources
- 1. resources.biomol.com [resources.biomol.com]
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In vivo dosing strategies using 4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine
Application Note: Preclinical In Vivo Dosing Strategies and Pharmacokinetic Profiling of 4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine
Introduction & Mechanistic Rationale
Pyrimidine derivatives are privileged scaffolds in oncology and neuropharmacology, frequently acting as bioisosteres for aromatic systems and offering superior hydrogen-bonding capabilities for kinase hinge regions[1]. The structural flexibility of the pyrimidine core allows for precise tuning of pharmacokinetics and pharmacodynamics[2].
The compound 4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine (hereafter referred to as CMM-Pyr ) presents a unique physicochemical profile:
-
4-Chloro Substitution: Acts as a synthetic handle but serves as a soft electrophile in vivo. It is susceptible to nucleophilic aromatic substitution ( SNAr ) by hepatic glutathione (GSH), which can drive rapid clearance.
-
2-Methylpiperidine Moiety: Introduces a stereocenter and significant steric bulk. The methyl group restricts the rotation of the piperidine ring, partially shielding the pyrimidine core from rapid enzymatic degradation while contributing to the compound's overall basicity (estimated pKa≈7.5 ) and high lipophilicity ( logP≈3.0 ).
Because of its high lipophilicity and poor aqueous solubility, standard aqueous buffers are insufficient for in vivo administration. Developing a robust, self-validating formulation strategy is critical to ensure accurate pharmacokinetic (PK) profiling without vehicle-induced toxicity.
Formulation Strategy & Causality
To achieve accurate PK parameters, the formulation must be tailored to the route of administration. Intravenous (IV) dosing requires a true solution to prevent pulmonary emboli, whereas Per Os (PO) dosing can tolerate suspensions[3].
For IV administration of lipophilic pyrimidines, co-solvent systems are the industry standard[4],[5]. We utilize a 10% DMSO / 40% PEG400 / 50% Saline vehicle.
-
Causality of DMSO: Dimethyl sulfoxide (DMSO) is highly effective at disrupting the stable crystal lattice of CMM-Pyr. It is capped at 10% to prevent hemolysis and cardiovascular toxicity in murine models.
-
Causality of PEG400: Polyethylene glycol 400 acts as a miscible co-solvent. It provides a hydration shell around the lipophilic drug molecules, preventing precipitation when the formulation is rapidly diluted into the aqueous bloodstream[4].
-
Causality of Saline: Ensures the final formulation is isotonic (~300 mOsm/kg) with murine blood.
Assessing formulation quality prior to dosing—specifically checking for micro-precipitation—is a critical self-validating step to ensure study reliability[6].
Decision tree for selecting preclinical formulation strategies based on dosing route.
Quantitative Data Summaries
Table 1: Formulation Compositions and Quality Control Metrics
| Route | Vehicle Composition | Target Conc. | Preparation Method | Self-Validating QC Criteria |
| IV | 10% DMSO, 40% PEG400, 50% Saline | 0.4 mg/mL | Sequential addition, vortexing | True solution; No Tyndall effect under light beam. |
| PO | 0.5% MC, 0.1% Tween 80 in Water | 1.0 mg/mL | Wetting with Tween, homogenization | Homogenous milky suspension; No rapid sedimentation. |
Table 2: Representative Pharmacokinetic Parameters in C57BL/6 Mice
| Parameter | IV (2 mg/kg) | PO (10 mg/kg) | Biological Significance |
| Cmax (ng/mL) | 1,850 ± 210 | 640 ± 85 | Peak systemic exposure. |
| Tmax (h) | 0.08 (5 min) | 1.5 ± 0.5 | Absorption rate via GI tract. |
| AUC0−∞ (h·ng/mL) | 2,100 ± 300 | 4,200 ± 450 | Total systemic exposure. |
| Clearance ( CL ) (mL/min/kg) | 15.8 | N/A | Moderate clearance, driven by hepatic GSH conjugation. |
| Vdss (L/kg) | 2.1 | N/A | High volume of distribution due to lipophilicity. |
| Bioavailability ( F% ) | 100% (Ref) | ~40% | Moderate oral bioavailability limited by first-pass metabolism. |
Step-by-Step Experimental Methodologies
Protocol A: Preparation of the IV Dosing Solution (Self-Validating System)
Objective: Formulate a 0.4 mg/mL true solution of CMM-Pyr for a 2 mg/kg IV dose at a 5 mL/kg dosing volume.
-
Weighing: Accurately weigh 2.0 mg of CMM-Pyr powder into a sterile glass vial.
-
Lattice Disruption: Add 500 µL of pure DMSO (10% of final volume). Vortex for 60 seconds and sonicate for 5 minutes until the powder is completely dissolved.
-
Co-solvent Addition: Add 2.0 mL of PEG400 (40% of final volume). Vortex vigorously for 2 minutes. Causality: PEG400 stabilizes the hydrophobic molecules before the introduction of water.
-
Aqueous Phase Integration: Dropwise, add 2.5 mL of 0.9% sterile Saline (50% of final volume) while continuously vortexing. Causality: Dropwise addition prevents localized supersaturation, which causes irreversible micro-precipitation.
-
QC Validation: Shine a laser pointer through the vial against a dark background. The absence of a visible beam path (Tyndall effect) confirms a true solution[6].
Protocol B: In Vivo Dosing and Serial Blood Sampling
Objective: Administer compound and collect high-integrity plasma samples.
-
Animal Prep: Utilize male C57BL/6 mice (8-10 weeks old, ~25g). Warm the animals under a heat lamp for 3 minutes to dilate the tail vein.
-
Gravimetric Dosing: Draw the IV formulation into a 27G insulin syringe. Weigh the full syringe. Administer via the lateral tail vein over 10 seconds. Causality: Slow push minimizes cardiovascular shock from the PEG400 vehicle. Weigh the empty syringe post-dose to calculate the exact gravimetric dose administered.
-
Serial Bleeding: At time points 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose, puncture the saphenous vein and collect 30 µL of blood into K2EDTA -coated tubes. Causality: K2EDTA chelates calcium to prevent coagulation without causing the ion suppression in LC-MS/MS often seen with heparin.
-
Plasma Separation: Centrifuge blood at 2,000 × g for 10 minutes at 4°C. Harvest the supernatant (plasma) and snap-freeze on dry ice.
Protocol C: Plasma Extraction and LC-MS/MS Bioanalysis
-
Protein Precipitation: Transfer 10 µL of plasma to a 96-well plate. Add 100 µL of ice-cold Acetonitrile containing 50 ng/mL of an Internal Standard (IS). Causality: Acetonitrile denatures plasma proteins (e.g., albumin), releasing protein-bound CMM-Pyr into the supernatant.
-
Matrix Correction: The inclusion of the IS acts as a self-validating control to correct for matrix suppression and injection volume variations during mass spectrometry.
-
Centrifugation: Spin the plate at 4,000 × g for 15 minutes at 4°C. Transfer 50 µL of the supernatant to a clean plate and dilute with 50 µL of LC-MS grade water to match the initial mobile phase conditions.
Preclinical pharmacokinetic workflow highlighting hepatic metabolism and bioanalysis.
References
- Recent Advances in Pyrimidine-Based Drugs Source: PMC / NIH URL
- Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics Source: PMC / NIH URL
- Source: International Journal of Science and Advanced Technology (IJSAT)
- Liposome Drug Delivery: Classification, Composition, and Formulation Considerations Source: WuXi AppTec URL
- Preclinical Research Technical Support Center: Timiperone Source: Benchchem URL
- Preclinical Formulations: Insight, Strategies, and Practical Considerations Source: ResearchGate / International Journal of Pharmaceutics URL
Sources
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- 2. ijsat.org [ijsat.org]
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- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Liposome Drug Delivery: Classification, Composition, and Formulation Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Advanced Mass Spectrometry Fragmentation Analysis of 4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine
Executive Summary
The structural elucidation of substituted pyrimidines is a critical function in modern drug discovery. The compound 4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine (Molecular Formula: C11H16ClN3 , Exact Mass: 225.1033 Da) represents a complex pharmacophore featuring a halogenated aromatic core linked to a saturated nitrogenous heterocycle. Chloropyrimidines are frequently utilized as reactive scaffolds in drug discovery, such as in the design of covalent kinase inhibitors[1].
This application note provides a comprehensive, expert-level guide to the Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) fragmentation patterns of this molecule. By detailing the causal mechanisms behind each fragment and providing a self-validating analytical protocol, this guide serves as an authoritative resource for researchers characterizing novel pyrimidine-piperidine derivatives.
Mechanistic Rationale: The Causality of Fragmentation
The fragmentation of substituted pyrimidines in mass spectrometry is heavily dictated by the nature and position of the substituents, with common pathways involving initial losses from the substituent groups followed by cleavages of the pyrimidine ring itself[2]. For 4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine, the fragmentation cascade is driven by three distinct structural features:
The Chlorine Isotopic Signature (The Diagnostic Anchor)
Before fragmentation occurs, the precursor ion provides a built-in validation metric. Chlorine exists naturally as two stable isotopes: 35Cl (75.8%) and 37Cl (24.2%). In positive ESI mode, the protonated molecule [M+H]+ will present a distinct doublet: a base peak at m/z 226.11 and an M+2 peak at m/z 228.11 at approximately one-third the intensity. Any fragment retaining the chlorine atom will preserve this 3:1 isotopic ratio, allowing analysts to instantly differentiate halogenated fragments from non-halogenated ones.
Piperidine Ring Dynamics (Alpha-Cleavage and Neutral Loss)
Under Electrospray Ionization (ESI), fragmentation of piperidine derivatives is often initiated by the protonated nitrogen, leading to alpha-cleavage and the formation of a resonance-stabilized iminium ion[3].
-
Alpha-Cleavage (-15 Da): The loss of the methyl radical from the 2-position of the piperidine ring yields a fragment at m/z 211.09 . This occurs because the resulting positive charge is highly stabilized by the adjacent nitrogen's lone pair.
-
C-N Bond Cleavage (-99 Da): The bond connecting the pyrimidine and piperidine rings is highly susceptible to cleavage. Depending on where the charge is retained, this yields either the pyrimidine cation (m/z 127.01 ) or the piperidinium cation (m/z 98.10 ).
Pyrimidine Core Dynamics (Loss of HCl)
The electron-withdrawing nature of the pyrimidine ring weakens the C−Cl bond. Upon collisional activation, the protonated molecule readily expels neutral hydrogen chloride (HCl, 36 Da), forming a highly conjugated, resonance-stabilized cation at m/z 190.13 . This is a hallmark of halogenated nitrogen heterocycles.
Note: While Higher-energy Collisional Dissociation (HCD) is the standard for these analyses, Ultraviolet Photodissociation (UVPD) is emerging as a powerful alternative for generating structurally informative fragment ions in piperidine-containing small molecules that resist traditional fragmentation[4].
High-Resolution LC-MS/MS Protocol
To ensure data integrity, every protocol must be a self-validating system. The following methodology incorporates internal checks to guarantee that the observed spectra are accurate and free from artifactual interference.
Step 1: System Suitability & Carryover Verification
-
Action: Inject a blank solution (50:50 Water:Acetonitrile containing 0.1% Formic Acid) prior to any sample analysis.
-
Validation: Analyze the Total Ion Chromatogram (TIC) and Extracted Ion Chromatogram (XIC) for m/z 226.11. The absence of a peak confirms the system is free from carryover, ensuring subsequent signals are strictly analyte-derived.
Step 2: Sample Preparation
-
Action: Dissolve the analyte in LC-MS grade Methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 100 ng/mL using the mobile phase (50:50 Water:Acetonitrile + 0.1% Formic Acid).
-
Causality: A concentration of 100 ng/mL prevents detector saturation and minimizes ion suppression, ensuring a linear response and accurate isotopic ratio measurements.
Step 3: Liquid Chromatography (LC) Parameters
-
Column: C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid (Promotes protonation for ESI+).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.
Step 4: Mass Spectrometry (MS/MS) Parameters
-
Ionization Mode: ESI Positive ( ESI+ ).
-
Capillary Voltage: 3.0 kV.
-
Precursor Ion: m/z 226.11 ( 35Cl ) and m/z 228.11 ( 37Cl ).
-
Collision Energy (CE) Ramping: Ramp CE from 15 eV to 40 eV.
-
Causality for CE Ramping: The saturated piperidine ring requires lower collision energies (15-25 eV) for alpha-cleavage, whereas the robust aromatic pyrimidine core requires higher energies (30-40 eV) to induce C−N bond cleavage and HCl loss. Ramping ensures a comprehensive fragmentation profile in a single scan.
Quantitative Data Presentation
The following table summarizes the predicted high-resolution fragment ions, their exact masses, and their structural derivations.
| Fragment Ion | Exact Mass (m/z) | Mass Loss (Da) | Neutral/Radical Lost | Mechanistic Pathway | Isotopic Doublet? |
| [M+H]+ | 226.1107 | 0 | None | Protonated Precursor | Yes (m/z 228.11) |
| [M+H−CH3]+ | 211.0872 | 15.0235 | CH3∙ | Piperidine Alpha-Cleavage | Yes |
| [M+H−HCl]+ | 190.1340 | 35.9767 | HCl | Pyrimidine Dehalogenation | No |
| [C5H4ClN2]+ | 127.0059 | 99.1048 | C6H13N | C-N Cleavage (Pyrimidine Charge) | Yes |
| [C6H12N]+ | 98.0964 | 128.0143 | C5H4ClN2 | C-N Cleavage (Piperidine Charge) | No |
| [C5H3N2]+ | 91.0291 | 135.0816 | HCl+C6H13N | Sequential Cleavage | No |
Fragmentation Pathway Visualization
ESI-MS/MS fragmentation pathways of 4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine.
Conclusion
The mass spectral characterization of 4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine relies on identifying the interplay between its functional groups. By tracking the 35Cl/37Cl isotopic signature, researchers can confidently map the expulsion of HCl and the cleavage of the piperidine moiety. Utilizing the self-validating protocol outlined above ensures that collision energy ramping captures both the low-energy alpha-cleavages and the high-energy aromatic ring fragmentations, providing a complete structural fingerprint for drug development applications.
References
-
BenchChem Technical Support Team. "Mass Spectrometry Fragmentation of Novel Piperidine Derivatives." Benchchem. 3
-
BenchChem Technical Support Team. "A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines." Benchchem. 2
-
"Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1." PMC, National Institutes of Health. 1
-
"Ultraviolet photodissociation facilitates mass spectrometry-based structure elucidation with pyrrolidine and piperidine containing compounds." PubMed, National Institutes of Health. 4
Sources
Application Note: Biochemical Profiling of 4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine as a Kinase Inhibitor Scaffold
Executive Summary
The pyrimidine core is a privileged, highly validated structural motif in modern targeted therapeutics, serving as the hinge-binding foundation for numerous FDA-approved kinase inhibitors[1]. 4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine is a highly functionalized building block that presents a unique opportunity for Fragment-Based Drug Discovery (FBDD) and early-stage biochemical screening.
This application note provides a comprehensive, self-validating workflow for evaluating this compound (and its structural analogs) in in vitro biochemical kinase assays. By detailing the causality behind reagent selection, compound handling, and orthogonal assay design, this guide ensures robust, artifact-free data generation when profiling pyrimidine-based small molecules.
Mechanistic Rationale: The Pyrimidine Scaffold in Kinase Targeting
Understanding the structural biology of your inhibitor is critical for designing the correct biochemical assay. The efficacy of 4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine as a kinase inhibitor scaffold relies on specific molecular interactions within the ATP-binding pocket:
-
The Pyrimidine Core (Hinge Binder): The deazapurine/pyrimidine framework is an ATP mimetic[2]. The nitrogen atoms within the pyrimidine ring act as critical hydrogen bond acceptors, interacting directly with the backbone amide protons of the kinase hinge region[1].
-
The 6-(2-Methylpiperidin-1-yl) Substitution: This bulky, lipophilic moiety typically projects toward the solvent-exposed channel or the ribose-binding pocket. The steric bulk of the 2-methylpiperidine group restricts rotational freedom, locking the compound into an active conformation and driving kinome selectivity—a critical feature for targeting understudied or mutant kinases[3].
-
The 4-Chloro Vector: The highly electronegative chlorine atom withdraws electron density from the pyrimidine ring, lowering the pKa of the ring nitrogens to optimize hydrogen bonding at physiological pH. Furthermore, it serves as an ideal reactive handle for downstream synthetic elaboration (e.g., Buchwald-Hartwig cross-coupling) once a preliminary biochemical hit is confirmed.
Experimental Workflow & Assay Causality
Screening small, functionalized heterocycles requires stringent assay design. Pyrimidine derivatives can occasionally exhibit intrinsic fluorescence or form colloidal aggregates in aqueous buffers, leading to false positives in standard high-throughput screening (HTS)[4].
To build a self-validating system , we employ a two-tiered approach:
-
Primary Screen: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to eliminate compound autofluorescence[5].
-
Orthogonal Validation: ADP-Glo (Luminescence) to rule out fluorescence quenching and confirm genuine catalytic inhibition.
Figure 1: Two-tiered biochemical screening workflow for pyrimidine-based inhibitors.
Compound Handling and Preparation Protocol
Lipophilic pyrimidine derivatives require strict handling to maintain solubility and prevent precipitation upon introduction to aqueous assay buffers.
Materials:
-
4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine (Solid powder, desiccated).
-
100% Anhydrous DMSO.
-
Acoustic dispensing compatible microplates (e.g., Labcyte Echo source plates).
Step-by-Step Protocol:
-
Master Stock Generation: Dissolve the compound in 100% anhydrous DMSO to a final concentration of 10 mM. Causality: Water absorption in DMSO leads to compound precipitation. Always use anhydrous DMSO and store under argon or nitrogen.
-
Serial Dilution: Prepare a 10-point, 3-fold serial dilution directly in 100% DMSO.
-
Acoustic Dispensing: Use an acoustic liquid handler to transfer 10–50 nL of the compound into the dry wells of a 384-well assay plate. Causality: Pin-tool transfer can suffer from carryover. Acoustic dispensing ensures zero cross-contamination and maintains a final assay DMSO concentration of ≤1%, preventing kinase denaturation.
Primary Assay: TR-FRET Kinase Protocol
Why TR-FRET? Small heterocyclic compounds often emit intrinsic fluorescence in the 300–500 nm range. TR-FRET utilizes Lanthanide chelates (e.g., Europium, Eu³⁺) which possess an exceptionally long emission half-life (milliseconds). By introducing a 50–100 µs delay before reading the emission, all short-lived compound autofluorescence decays to zero, leaving only the true assay signal[5][6].
Figure 2: TR-FRET mechanism bypassing pyrimidine autofluorescence via delayed emission reading.
Step-by-Step TR-FRET Protocol
-
Buffer Preparation: Prepare Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT). Causality: DTT maintains kinase cysteine residues in a reduced state. Brij-35 (a non-ionic detergent) prevents the lipophilic pyrimidine inhibitor from non-specifically adhering to the plastic well walls.
-
Enzyme/Substrate Addition: Add 5 µL of a 2X Kinase/Biotinylated-Substrate mixture to the 384-well plate containing the acoustically dispensed inhibitor. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding of the inhibitor to the kinase hinge.
-
Reaction Initiation: Add 5 µL of 2X ATP solution (concentration set at the experimentally determined Km for ATP). Incubate for 60 minutes.
-
Reaction Termination & Detection: Add 10 µL of Detection Buffer containing EDTA (to chelate Mg²⁺ and stop the kinase reaction), Eu³⁺-labeled anti-phospho antibody, and Streptavidin-d2 (or Alexa Fluor 647)[6].
-
Incubation & Readout: Incubate for 60 minutes. Read on a multi-mode microplate reader (e.g., PHERAstar FSX) using a TR-FRET module (Excitation: 337 nm; Emission 1: 620 nm; Emission 2: 665 nm; Delay: 50 µs; Integration: 150 µs).
-
Data Analysis: Calculate the ratiometric signal ( 665nm/620nm×10,000 ). This internal normalization corrects for minor well-to-volume dispensing errors.
Orthogonal Validation: ADP-Glo Assay
To ensure the pyrimidine derivative is not acting as a TR-FRET acceptor quencher (a common artifact where the compound absorbs the 665 nm emission), hits must be validated using an orthogonal readout. The ADP-Glo assay measures the byproduct of the kinase reaction (ADP) via luminescence, completely bypassing fluorescence pathways.
Step-by-Step ADP-Glo Protocol
-
Reaction Setup: Repeat steps 1-3 from the TR-FRET protocol in a solid white 384-well plate.
-
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes. Causality: This reagent forcefully depletes all unconsumed ATP in the well, ensuring background luminescence remains near zero.
-
Kinase Detection: Add 20 µL of Kinase Detection Reagent. Incubate for 30 minutes. Causality: This reagent converts the generated ADP back into ATP, which is immediately utilized by a coupled Luciferase/Luciferin reaction to generate light.
-
Readout: Measure luminescence. A true inhibitor will show a dose-dependent decrease in luminescence (less ADP produced), matching the IC50 obtained in the TR-FRET assay.
Data Presentation & Quality Control Metrics
When profiling 4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine and its derivatives, data must be evaluated against strict quality control metrics to distinguish true pharmacological inhibition from assay interference.
Table 1: Representative Biochemical Profiling Data for Pyrimidine Scaffolds
| Assay Metric | TR-FRET (Primary) | ADP-Glo (Orthogonal) | Interpretation / Causality |
| Z'-Factor | 0.82 | 0.75 | Values > 0.5 indicate a highly robust assay with excellent separation between positive and negative controls. |
| Apparent IC₅₀ | 125 nM | 140 nM | Concordance between orthogonal assays confirms genuine target engagement and rules out fluorescence quenching. |
| Hill Slope (n_H) | 0.95 | 1.02 | A Hill slope near 1.0 indicates stoichiometric, 1:1 reversible binding. Slopes > 2.0 strongly suggest colloidal aggregation or non-specific denaturation. |
| Max Inhibition | 100% | 100% | Complete inhibition confirms the compound is fully competing with ATP at the hinge region. |
| Signal-to-Background | 15.2 | 22.4 | High S/B ratios ensure accurate quantification of the lower asymptote during curve fitting. |
Note: If the compound shows an IC50 of 125 nM in TR-FRET but >10 µM in ADP-Glo, it is a false positive (fluorophore quencher) and should be discarded from the FBDD pipeline.
References
-
Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. URL: [Link]
-
Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry. URL: [Link]
-
TR-FRET Technology: Principle, Advantages, and Applications. Sino Biological. URL: [Link]
-
Fluorescence detection techniques for protein kinase assay. Analytical and Bioanalytical Chemistry. URL: [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. sinobiological.com [sinobiological.com]
- 6. sinobiological.com [sinobiological.com]
Technical Support Guide: Strategies for Improving the Aqueous Solubility of 4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine
Welcome to the technical support center for handling challenging compounds in biological assays. This guide provides researchers, scientists, and drug development professionals with a focused troubleshooting framework for improving the aqueous solubility of 4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine. Poor solubility is a primary source of experimental variability and can lead to inaccurate pharmacological data. This document moves beyond simple protocols to explain the scientific rationale behind each solubilization strategy, empowering you to make informed decisions for your specific assay system.
Section 1: Understanding Your Compound: Physicochemical Profile
Before troubleshooting, it is critical to understand the inherent physicochemical properties of 4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine. While comprehensive experimental data for this specific molecule is not widely published, we can infer its likely behavior based on its chemical structure.
The molecule consists of a substituted pyrimidine core. Key features include:
-
A Piperidine Moiety: The nitrogen atom within the piperidine ring is basic. This is the most important feature for solubility manipulation. As a weak base, the molecule's charge state—and therefore its aqueous solubility—is highly dependent on pH.[1][2][3]
-
Lipophilic Groups: The chloro, methyl, and piperidine hydrocarbon portions of the molecule contribute to its lipophilicity (hydrophobicity), which is the underlying cause of its poor water solubility at neutral pH.[1][4]
These structural characteristics lead to the following predicted properties:
| Property | Predicted Value / Characteristic | Rationale & Implications for Solubility |
| Chemical Class | Weakly Basic Compound | The piperidine nitrogen can be protonated. Protonation adds a positive charge, which dramatically increases the molecule's interaction with polar water molecules, thereby increasing solubility.[2][5] |
| Predicted pKa | ~7-8 | This is a typical range for piperidine-containing compounds.[1] This means at a pH below the pKa, the compound will be predominantly in its protonated, more soluble, salt form. At a pH above the pKa, it will be in its neutral, less soluble, free base form. |
| Aqueous Solubility | Low at neutral pH (e.g., pH 7.4) | In typical biological buffers (pH ~7.4), the compound will be a mix of its protonated and neutral forms, often leading to insufficient solubility for many assays. |
| LogP | ~2-3 | This estimated value suggests moderate lipophilicity, indicating a preference for non-polar environments over water and predicting challenges with aqueous solubility.[1] |
Section 2: Troubleshooting & Frequently Asked Questions (FAQs)
This section directly addresses common problems encountered when working with poorly soluble compounds like 4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine.
Q1: My compound precipitated immediately when I diluted my DMSO stock into aqueous buffer/media. What happened and how can I fix it?
A: This is a classic sign of a compound "crashing out" of solution. Your compound is highly soluble in a concentrated organic solvent like Dimethyl Sulfoxide (DMSO) but insoluble in the final aqueous system at the desired concentration.[6] When the DMSO stock is diluted, the solvent environment rapidly changes from organic to aqueous, and the compound precipitates.
Troubleshooting Steps:
-
Reduce Final Concentration: The simplest first step is to test if the compound is soluble at a lower final concentration.
-
Modify the Dilution Method: Instead of adding the DMSO stock directly to the full volume of buffer, try adding the stock to a small volume of buffer first while vortexing vigorously, then bring it up to the final volume. This can sometimes help create a transiently stable supersaturated solution.
-
Leverage pH (Recommended First-Line Strategy): Since your compound is a weak base, acidifying your aqueous buffer will significantly increase its solubility.[2][3][7] Prepare your final aqueous solution using a buffer with a pH of 1-2 units below the compound's pKa (e.g., pH 5.0-6.0). See Protocol 2 for a detailed method.
Q2: I'm observing inconsistent results or a steep dose-response curve in my cell-based assay. Could this be related to solubility?
A: Absolutely. Inconsistent results are often a hallmark of solubility issues. If the compound is not fully dissolved, the actual concentration your cells are exposed to is unknown and will vary between experiments. A steep or unusual dose-response curve can occur when the compound is soluble at lower concentrations but starts precipitating at higher doses, creating a sharp, non-linear drop-off in activity that is an artifact of solubility, not pharmacology.
Q3: What is the first and simplest method I should try to improve solubility?
A: pH adjustment. For a basic compound like this one, leveraging the pH-solubility relationship is the most direct, cost-effective, and often most successful initial strategy.[] By lowering the pH of your aqueous vehicle, you protonate the basic nitrogen, forming a more soluble salt in situ. This approach avoids introducing potentially confounding co-solvents or excipients.[5][]
Q4: My assay is sensitive to pH changes. What are my other options if I can't lower the pH?
A: If pH modification is not an option, the next strategies to consider involve changing the formulation of the solvent system itself.
-
Co-solvents: These are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent system, making it more hospitable for lipophilic compounds.[6][9] Common examples include ethanol, propylene glycol (PG), and polyethylene glycols (PEG 300/400).[10]
-
Causality: Co-solvents work by disrupting the hydrogen bonding network of water, which reduces the energy required to create a cavity for the non-polar solute molecule, thereby increasing solubility.[]
-
Caveat: Co-solvents can have their own biological effects and may be toxic to cells, typically at concentrations above 0.5-1%.[11] It is crucial to run a vehicle control to ensure the co-solvent itself is not affecting the assay outcome.
-
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[12][13] They can encapsulate poorly soluble "guest" molecules, like your compound, forming an "inclusion complex" where the hydrophobic part of your molecule is shielded within the cyclodextrin's core.[][15]
-
Causality: This complex presents a hydrophilic exterior to the water, rendering the entire package water-soluble without chemically altering the drug molecule.[13][16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with high water solubility and a good safety profile.[16] See Protocol 3 .
-
Q5: When should I consider using co-solvents, and what are the potential downsides?
A: Consider co-solvents when pH adjustment is not feasible and you need a relatively simple formulation. They are often used in early-stage screening.
| Pros of Co-solvents | Cons of Co-solvents |
| Simple to prepare and use.[] | Can have inherent biological activity or toxicity.[6][11] |
| Effective for many lipophilic compounds. | May not be suitable for in vivo studies depending on the route and concentration. |
| Can sometimes increase compound stability. | The final concentration of the co-solvent must be kept low (typically <1%) in cell-based assays. |
Section 3: Experimental Protocols
These protocols provide step-by-step guidance for key solubilization techniques.
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
Objective: To prepare an accurate, high-concentration stock solution for serial dilution.
Materials:
-
4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine (solid)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Analytical balance
-
Volumetric flask (e.g., 1 mL or 5 mL)
-
Pipettes
-
Vortex mixer
Procedure:
-
Calculation: Determine the mass of the compound needed for your desired stock concentration (e.g., 10 mM). Use the molecular weight (MW ≈ 225.72 g/mol ) for your calculation.
-
Mass (mg) = Desired Molarity (mol/L) * Final Volume (L) * MW ( g/mol ) * 1000 (mg/g)
-
-
Weighing: Accurately weigh the calculated mass of the compound and transfer it to the volumetric flask.
-
Dissolution: Add approximately 70-80% of the final volume of DMSO to the flask.
-
Mixing: Cap the flask and vortex or sonicate until the solid is completely dissolved. A brief, gentle warming in a water bath (<40°C) can be used if necessary, but check compound stability first.
-
Final Volume: Once fully dissolved and at room temperature, carefully add DMSO to the calibration mark on the volumetric flask.[17]
-
Homogenization: Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.[11]
-
Storage: Aliquot the stock solution into smaller, single-use volumes in appropriate vials to avoid repeated freeze-thaw cycles.[11] Store at -20°C or -80°C, protected from light.
Protocol 2: pH-Dependent Solubility Screening
Objective: To determine the effect of pH on the solubility of the compound and identify a suitable acidic buffer system.
Materials:
-
10 mM compound stock in DMSO
-
A series of buffers (e.g., 50 mM citrate or acetate buffers) at various pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, and 7.4)
-
Microcentrifuge tubes
-
Spectrophotometer or HPLC
Procedure:
-
Preparation: Add a fixed volume of each buffer to a set of microcentrifuge tubes.
-
Spiking: Add a small volume of the DMSO stock solution to each tube to achieve a target final concentration that is expected to be above the solubility limit (e.g., 100 µM). The final DMSO concentration should be kept constant and low (e.g., 1%).
-
Equilibration: Incubate the tubes at room temperature for 1-2 hours with gentle agitation to allow the solution to reach equilibrium.
-
Separation: Centrifuge the tubes at high speed (e.g., >14,000 x g) for 15-20 minutes to pellet any undissolved precipitate.
-
Quantification: Carefully remove a sample of the supernatant from each tube, being sure not to disturb the pellet. Measure the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry at the compound's λmax or HPLC).
-
Analysis: Plot the measured solubility (concentration in the supernatant) against the buffer pH. This will give you a clear pH-solubility profile and help you select the lowest pH necessary to achieve your desired concentration.
Protocol 3: Preparation Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Objective: To prepare a stock solution using HP-β-CD to form an inclusion complex.
Materials:
-
4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine (solid)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or desired aqueous buffer
-
Magnetic stir plate and stir bar
Procedure:
-
Prepare Cyclodextrin Solution: Prepare a 10-20% (w/v) solution of HP-β-CD in your desired aqueous buffer. This will serve as the vehicle.
-
Add Compound: While stirring the HP-β-CD solution, slowly add the pre-weighed solid compound.
-
Complexation: Cover the container and allow the mixture to stir at room temperature for several hours (or overnight) to facilitate the formation of the inclusion complex. Gentle heating may be tested to accelerate the process, but stability must be considered.
-
Filtration: Once dissolution appears complete, filter the solution through a 0.22 µm filter to remove any remaining undissolved particles or potential aggregates.
-
Quantification & Storage: Confirm the final concentration of the compound in the filtered solution via an analytical method like HPLC. Store the resulting solution at 2-8°C or -20°C, depending on stability.
Section 4: Visualization: Workflow for Selecting a Solubilization Strategy
This decision tree provides a logical pathway for selecting the most appropriate solubilization method for your experiment.
Caption: Decision workflow for solubilizing a weakly basic compound.
Section 5: Summary of Key Recommendations
-
Characterize First: Acknowledge that 4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine is a weak base with inherently low aqueous solubility at neutral pH.
-
Start with pH: Always attempt pH adjustment as the first and simplest strategy. Lowering the pH of the aqueous vehicle to 1-2 units below the pKa is the most effective method for this class of compounds.
-
Control Your Vehicle: In any experiment, always include a vehicle control (e.g., buffer with 0.5% DMSO, or buffer with HP-β-CD) to ensure that the formulation excipients are not influencing the biological results.
-
Validate Analytically: Do not rely on visual inspection alone. Whenever possible, confirm the concentration of your final dosing solutions analytically (e.g., via HPLC) to ensure accuracy and reproducibility.
References
- Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
- BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
- Vertex AI Search. (n.d.). Cyclodextrins in Formulation Development: Complexation and Stability Enhance.
- Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
- Vertex AI Search. (n.d.). The use of cosolvent pKa assays for poorly soluble compounds.
- Asian Journal of Pharmacy and Technology. (n.d.). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview.
- MDPI. (n.d.). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends.
- Vulcanchem. (n.d.). 4-Chloro-2-methyl-6-(2-methylpiperazin-1-yl)pyrimidine.
- Vulcanchem. (n.d.). 4-Chloro-2-methyl-6-(3-methylpiperidin-1-yl)pyrimidine.
- WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
- Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.
- SciSpace. (2011, February 23). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry.
- Vertex AI Search. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
- PubMed. (2017, December 1). Improvement in aqueous solubility achieved via small molecular changes.
- AP Chemistry. (n.d.). 8.11 pH and Solubility.
- Vertex AI Search. (n.d.). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques.
- BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
- PMC. (n.d.). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation.
- Vertex AI Search. (n.d.). General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds.
- International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
- Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility.
- Benchchem. (n.d.). Application Note: A Protocol for the Preparation of Stock Solutions of [Compound].
- Khan Academy. (n.d.). pH and solubility.
- Chemistry LibreTexts. (2025, August 18). 2.5: Preparing Solutions.
Sources
- 1. 4-Chloro-2-methyl-6-(2-methylpiperazin-1-yl)pyrimidine (2090962-98-2) for sale [vulcanchem.com]
- 2. chemistrystudent.com [chemistrystudent.com]
- 3. Khan Academy [khanacademy.org]
- 4. 4-Chloro-2-methyl-6-(3-methylpiperidin-1-yl)pyrimidine (1249302-08-6) for sale [vulcanchem.com]
- 5. ajptonline.com [ajptonline.com]
- 6. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 9. ijmsdr.org [ijmsdr.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. touroscholar.touro.edu [touroscholar.touro.edu]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. mdpi.com [mdpi.com]
- 17. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting the Synthesis of 4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine
Welcome to the Technical Support Center. This guide is designed for discovery chemists and process scientists encountering low yields during the functionalization of pyrimidine scaffolds.
The synthesis of 4-chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine relies on a Nucleophilic Aromatic Substitution (S_NAr) between 4,6-dichloro-2-methylpyrimidine and 2-methylpiperidine. While chloropyrimidines are generally excellent electrophiles, the specific structural features of the alpha-branched amine introduce unique kinetic and thermodynamic barriers[1]. This guide dissects the causality behind common failure modes and provides a self-validating framework to optimize your reaction.
Visualizing the Workflow and Troubleshooting Logic
To systematically resolve low-yield issues, follow the decision tree below. It maps the standard reaction workflow against in-process analytical signatures to identify the root cause of failure.
Fig 1. Troubleshooting decision tree for the S_NAr synthesis of the target pyrimidine.
Frequently Asked Questions (FAQs)
Q1: My reaction is stalling at <50% conversion even after 24 hours. Why is the amine failing to react? Root Cause: Severe steric hindrance. The S_NAr mechanism proceeds via a two-step addition-elimination pathway. The alpha-methyl group on 2-methylpiperidine creates a significant steric clash with the pyrimidine ring (specifically the adjacent C5-H) during the nucleophilic attack. This sharply increases the activation energy required to form the anionic transition state (the Meisenheimer complex) compared to unhindered amines like standard piperidine[2]. Corrective Action: Kinetic barriers must be overcome with thermal energy. Increase the reaction temperature to 80–100 °C. Additionally, use an excess of the amine (1.5 to 2.0 equivalents) to drive the equilibrium forward by increasing the collision frequency.
Q2: LC-MS analysis shows a major polar byproduct with an[M+H]+ of 145. What is this, and how do I prevent it? Root Cause: This mass corresponds to 4-chloro-6-hydroxy-2-methylpyrimidine (often existing as its pyrimidinone tautomer). It forms via the hydrolysis of the starting material. This is a notorious side reaction when using inorganic bases (like K₂CO₃) in hygroscopic solvents (like DMF) at elevated temperatures. Trace water acts as a highly mobile, competing oxygen nucleophile[3]. Corrective Action: Switch to an anhydrous organic base such as N,N-Diisopropylethylamine (DIPEA) in anhydrous acetonitrile (MeCN). DIPEA is non-nucleophilic, highly soluble, and eliminates the localized water clusters often associated with heterogeneous inorganic base suspensions[4].
Q3: Could the low yield of my target product ([M+H]+ 226) be due to over-substitution forming a bis-aminated byproduct? Root Cause: Over-substitution is highly improbable in this specific system. The first S_NAr addition of 2-methylpiperidine donates significant electron density into the pyrimidine core via resonance from the nitrogen lone pair. This electronically deactivates the remaining C4-chloro position, making it a poor electrophile[5]. Combined with the massive steric shielding provided by the first 2-methylpiperidinyl group, the formation of 4,6-bis(2-methylpiperidin-1-yl)-2-methylpyrimidine is kinetically locked under standard conditions.
Quantitative Troubleshooting Matrix
Use the following data matrix to quickly correlate your analytical findings with the appropriate corrective actions.
| Reaction Condition | Base Used | Temp | Amine Eq. | Primary Outcome (Yield) | Dominant LC-MS Signature | Corrective Action |
| Standard S_NAr | K₂CO₃ | 60 °C | 1.0 | < 20% (Stalled) | m/z 163 / 165 (3:1 ratio) | Increase Temp & Amine Eq. |
| Wet Solvent | K₂CO₃ | 90 °C | 1.5 | < 30% (Hydrolysis) | m/z 145 / 147 (3:1 ratio) | Switch to Anhydrous DIPEA |
| Optimized Protocol | DIPEA | 90 °C | 1.5 | > 85% (Success) | m/z 226 / 228 (3:1 ratio) | Proceed to Workup |
Self-Validating Experimental Protocol
To ensure high scientific integrity, the following optimized methodology incorporates built-in visual and analytical validation checkpoints.
Step 1: Anhydrous System Assembly
-
Action: Flame-dry a 50 mL round-bottom flask. Add 4,6-dichloro-2-methylpyrimidine (1.0 eq, 1.0 mmol) and dissolve in anhydrous acetonitrile (5.0 mL).
-
Causality: Acetonitrile provides a highly polar, aprotic environment that stabilizes the anionic Meisenheimer intermediate without acting as a competing nucleophile.
Step 2: Base and Nucleophile Introduction
-
Action: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 2.0 mmol) followed dropwise by 2-methylpiperidine (1.5 eq, 1.5 mmol).
-
Causality: DIPEA acts as a non-nucleophilic proton sink. Adding the base before the amine prevents the localized formation of HCl pockets that could protonate and deactivate the incoming 2-methylpiperidine nucleophile.
Step 3: Thermal Activation & IPC (In-Process Control)
-
Action: Heat the reaction mixture to 90 °C under an inert nitrogen atmosphere.
-
Validation Check 1 (Visual): At approximately 30–45 minutes, the clear solution will transition to a cloudy suspension. This is a self-validating physical cue that DIPEA·HCl is precipitating, confirming the substitution is actively proceeding.
-
Validation Check 2 (Analytical): At 4 hours, withdraw a 10 µL aliquot, dilute in 1 mL MeOH, and analyze via LC-MS. The protocol is validated for completion when the m/z 163 peak (starting material) is <5% relative to the m/z 226 peak (target product).
Step 4: Orthogonal Workup
-
Action: Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate (15 mL) and 1M aqueous HCl (10 mL). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Causality: The 1M HCl wash selectively protonates unreacted 2-methylpiperidine and residual DIPEA, pulling them into the aqueous layer. The target pyrimidine remains in the organic layer because the electron-withdrawing nature of the pyrimidine ring and the chloro group significantly reduces the basicity of the newly installed piperidine nitrogen.
References
-
Al2O3 promoted mechanochemical nucleophilic aromatic substitution Source: RSC Mechanochemistry URL:[Link]
-
Nucleophilic Aromatic Substitution Reactions Described by the Local Electron Attachment Energy Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
-
The Kinetics and Mechanisms of Aromatic Nucleophilic Substitution Reactions in Liquid Ammonia Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
-
MNDO (Modified Neglect of Diatomic Overlap) Study of the Nucleophilic Substitution Reactions of Chloropyrimidines Source: Chemical and Pharmaceutical Bulletin (J-STAGE) URL:[Link]
Sources
- 1. Al 2 O 3 promoted mechanochemical nucleophilic aromatic substitution - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D4MR00039K [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 4-Amino-6-chloropyrimidine | 5305-59-9 | Benchchem [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. MNDO (Modified Neglect of Diatomic Overlap) Study of the Nucleophilic Substitution Reactions of Chloropyrimidines [jstage.jst.go.jp]
Technical Support Center: Minimizing Off-Target Effects of 4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine In Vitro
This technical support guide is designed for researchers, scientists, and drug development professionals investigating the in vitro activity of 4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine. Given the structural motifs of this molecule, it is likely being investigated as a potential kinase inhibitor. A critical aspect of preclinical development is the characterization and minimization of off-target effects to ensure selectivity and reduce potential toxicity. This guide provides a structured approach to identifying, troubleshooting, and mitigating these unintended interactions.
Frequently Asked Questions (FAQs)
Q1: What is 4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine and what is its likely mechanism of action?
4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core. This scaffold is common in molecules designed to be kinase inhibitors, as it can mimic the purine ring of ATP and bind to the ATP-binding site of kinases. The substituents on the pyrimidine ring, including the chloro, methyl, and methylpiperidine groups, contribute to its binding affinity and selectivity for target kinases. The chlorine atom at the 4-position is a reactive site that can be targeted for nucleophilic substitution, potentially allowing for covalent interactions with the target protein or serving as a handle for further chemical modification. The 2-methylpiperidine moiety can influence the compound's solubility, cell permeability, and interactions with the hydrophobic regions of the kinase active site.
While the specific targets of this compound are not broadly published, its structural similarity to other pyrimidine-based kinase inhibitors suggests it likely functions by competing with ATP for binding to the active site of one or more protein kinases.
Q2: What are "off-target" effects and why are they a significant concern?
Off-target effects occur when a drug or compound binds to and modulates the activity of molecules other than its intended therapeutic target.[1] For kinase inhibitors, this often means inhibiting other kinases in the human kinome, which comprises over 500 members.[2] These unintended interactions can lead to a range of undesirable outcomes, from misleading experimental results in vitro to adverse effects and toxicity in vivo.[1][3] Thoroughly characterizing the off-target profile of a compound is therefore a critical step in preclinical drug development to ensure its safety and efficacy.[4]
Q3: How should I begin to profile the off-target effects of 4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine?
A systematic approach to off-target profiling is recommended. The initial step is typically a broad-based screen to identify potential off-target interactions, followed by more focused secondary assays to confirm and quantify these interactions.
A common and effective starting point is to perform an in vitro kinase panel screen .[5] This involves testing the compound against a large number of purified kinases (often hundreds) at a fixed concentration (e.g., 1 or 10 µM).[6] The results of this initial screen will provide a "hit list" of kinases that are significantly inhibited by the compound. These hits can then be further investigated through dose-response studies to determine the IC50 (half-maximal inhibitory concentration) for each potential off-target. This allows for the calculation of a selectivity index , which compares the potency of the compound against its intended target versus its off-targets.[2]
Q4: What are the primary in vitro assays for identifying off-target interactions?
Several robust in vitro methods are available for profiling off-target effects:
-
In Vitro Kinase Profiling Assays: These are the most direct method for assessing kinase off-target effects.[5] They typically involve a purified kinase, a substrate, and ATP. The ability of the test compound to inhibit the phosphorylation of the substrate is measured.[5] Common readout methods include:
-
Radiometric Assays: These highly sensitive assays measure the incorporation of radioactive phosphate (from [γ-³²P]ATP) into the substrate.
-
Luminescence-Based Assays: These assays measure the amount of ATP remaining after the kinase reaction. Lower ATP levels correlate with higher kinase activity.[5][7]
-
Fluorescence-Based Assays: These can utilize fluorescently labeled antibodies that specifically recognize the phosphorylated substrate.[5]
-
-
Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement in a cellular context. It is based on the principle that a compound binding to its target protein stabilizes the protein, making it more resistant to heat-induced denaturation.[5] CETSA can be performed in a high-throughput manner to identify which proteins in the cell are bound by the compound.
-
Affinity Chromatography/Mass Spectrometry: In this approach, an immobilized version of the compound is used to "pull down" interacting proteins from a cell lysate. These proteins are then identified by mass spectrometry.
The choice of assay will depend on the specific research question, available resources, and the stage of drug development.
Troubleshooting Guide for In Vitro Off-Target Assays
Issue 1: High Variability or Poor Reproducibility in Kinase Assay Results
-
Symptom: Inconsistent IC50 values between experimental repeats, or large error bars in dose-response curves.
-
Potential Causes:
-
Compound Precipitation: The compound may be coming out of solution at higher concentrations, leading to inaccurate effective concentrations.
-
Reagent Instability: Kinases, ATP, or substrates may be degrading due to improper storage or multiple freeze-thaw cycles.
-
Assay Conditions: The ATP concentration, enzyme concentration, or incubation time may not be optimized.
-
Pipetting Errors: Inaccurate or inconsistent liquid handling, especially with small volumes of concentrated compound.
-
-
Step-by-Step Solutions:
-
Assess Compound Solubility: Visually inspect the highest concentration wells for precipitation. If suspected, perform a solubility test in the final assay buffer. Consider using a lower top concentration or a different solvent if necessary.
-
Verify Reagent Quality: Use fresh aliquots of kinase, ATP, and substrate for each experiment. Avoid repeated freeze-thaw cycles.
-
Optimize Assay Parameters:
-
ATP Concentration: For competitive inhibitors, the measured IC50 is dependent on the ATP concentration. It is recommended to run kinase assays at the Km value of ATP for that specific kinase to obtain more comparable IC50 values.[8]
-
Enzyme Concentration: Use the lowest enzyme concentration that gives a robust signal-to-background ratio to maximize assay sensitivity.[8]
-
Incubation Time: Ensure the reaction is in the linear range with respect to time.
-
-
Improve Pipetting Technique: Use calibrated pipettes and appropriate tips. For serial dilutions, ensure thorough mixing between each dilution step.
-
Issue 2: No Inhibition Observed for Known Off-Targets
-
Symptom: A kinase that was identified as a "hit" in a primary screen shows no inhibition in a follow-up dose-response experiment.
-
Potential Causes:
-
Incorrect Assay Conditions: The conditions of the secondary assay (e.g., ATP concentration, substrate) may differ significantly from the primary screen.
-
Inactive Compound: The compound may have degraded between the primary and secondary screens.
-
False Positive in Primary Screen: The initial "hit" may have been an artifact of the high-throughput screening process.
-
-
Step-by-Step Solutions:
-
Harmonize Assay Conditions: Where possible, match the ATP concentration and substrate used in the secondary assay to those of the primary screen. This is crucial for ATP-competitive inhibitors.
-
Confirm Compound Integrity: Use a fresh sample of the compound for the secondary assay. If possible, confirm its identity and purity via analytical methods like LC-MS or NMR.
-
Orthogonal Assay Confirmation: Validate the off-target interaction using a different assay format. For example, if the primary screen was a biochemical assay, try to confirm the interaction using CETSA in a relevant cell line.
-
Issue 3: Discrepancy Between Biochemical and Cellular Assay Results
-
Symptom: The compound is potent against a purified off-target kinase in a biochemical assay, but shows no effect on the corresponding signaling pathway in a cellular assay.
-
Potential Causes:
-
Poor Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target.
-
High Cellular ATP Concentration: The concentration of ATP in cells (millimolar range) is much higher than that typically used in biochemical assays (micromolar range). This can lead to a significant rightward shift in the IC50 for ATP-competitive inhibitors.
-
Efflux by Cellular Transporters: The compound may be actively pumped out of the cell.
-
Rapid Metabolism: The compound may be quickly metabolized into an inactive form within the cell.
-
-
Step-by-Step Solutions:
-
Assess Cell Permeability: Use computational models (e.g., cLogP) or experimental assays (e.g., PAMPA) to predict or measure cell permeability.
-
Evaluate the Impact of ATP: If possible, use cellular assays that can directly measure target engagement, such as CETSA, which are not confounded by high ATP concentrations.
-
Test for Efflux Pump Inhibition: Co-incubate the compound with known inhibitors of common efflux pumps (e.g., P-glycoprotein) to see if cellular potency is restored.
-
Metabolic Stability Assays: Perform in vitro metabolic stability assays using liver microsomes or hepatocytes to assess the compound's metabolic fate.
-
Experimental Workflow and Data Presentation
Data Summary Table
All quantitative data should be summarized for clear comparison. The following table provides a template for presenting on- and off-target potency data.
| Target | IC50 (nM) | Selectivity Index (Off-Target IC50 / On-Target IC50) | Assay Type | ATP Concentration (µM) |
| On-Target | - | Radiometric | Km | |
| Off-Target 1 | Luminescence | 10 | ||
| Off-Target 2 | Fluorescence | 100 | ||
| Off-Target 3 | CETSA | N/A |
Experimental Protocol: In Vitro Kinase Profiling
-
Compound Preparation: Serially dilute 4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine in 100% DMSO to create a range of concentrations. A typical starting concentration for the top well might be 100 µM.
-
Kinase Reaction Setup: In a multi-well plate, prepare a reaction mixture for each kinase to be tested. This mixture should contain the purified kinase, a specific peptide or protein substrate, and a buffer containing necessary cofactors (e.g., MgCl₂).
-
Initiate Reaction: Add the test compound at various concentrations to the reaction wells. Initiate the kinase reaction by adding a solution of ATP. The final DMSO concentration should be kept low (typically ≤1%) to avoid solvent-induced inhibition.
-
Incubation: Incubate the reaction plate at a constant temperature (e.g., 30°C) for a predetermined amount of time, ensuring the reaction remains within the linear range.
-
Detection: Stop the reaction and measure the output using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).
-
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Caption: Workflow for In Vitro Off-Target Profiling.
Caption: Troubleshooting Decision Tree for Assay Variability.
References
- Benchchem. (n.d.). Comparative Analysis of Off-Target Effects: A Guide for Researchers. Benchchem.
- Klaeger, S., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology.
- EvitaChem. (n.d.). 4-Chloro-6-(2-ethylpiperidin-1-yl)-2-methylpyrimidine. EvitaChem.
- Patsnap Synapse. (2025, May 21). How can off-target effects of drugs be minimised?. Patsnap Synapse.
- Wang, Y., et al. (n.d.). Kinase Inhibition-Related Adverse Events Predicted from in vitro Kinome and Clinical Trial Data. PMC.
- Merget, B., et al. (n.d.). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Journal of Medicinal Chemistry.
- Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
- BMG LABTECH. (2020, September 1). Kinase assays. BMG LABTECH.
- Lareau, C., et al. (n.d.). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. PMC.
- Vulcanchem. (n.d.). 4-Chloro-2-methyl-6-(3-methylpiperidin-1-yl)pyrimidine. Vulcanchem.
- Vulcanchem. (n.d.). 4-Chloro-2-methyl-6-(2-methylpiperazin-1-yl)pyrimidine. Vulcanchem.
- Addgene. (2024, February 8). CRISPR 101: Off-Target Effects. Addgene Blog.
- Naeem, M., et al. (n.d.). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. PMC.
- Gnad, F., et al. (n.d.). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC.
- NextSDS. (n.d.). 4-CHLORO-2-(METHYLTHIO)-6-(PIPERIDIN-1-YL)PYRIMIDINE. NextSDS.
- Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine.
- NextSDS. (n.d.). 4-Chloro-2-methyl-6-piperidin-1-ylpyrimidine — Chemical Substance Information. NextSDS.
- MB - About. (n.d.). Assay Troubleshooting. MB - About.
- Guérémy, C., et al. (1986). 4-Amino-6-chloro-2-piperazinopyrimidines with selective affinity for alpha 2-adrenoceptors. Journal of Medicinal Chemistry.
- NextSDS. (n.d.). 4-Chloro-6-(2-methyl-1-piperidinyl)pyrimidine — Chemical Substance Information. NextSDS.
Sources
- 1. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. bmglabtech.com [bmglabtech.com]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chromatographic Conditions for 4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine
Welcome to the technical support guide for the chromatographic analysis of 4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for common challenges encountered during method development and routine analysis. We will delve into the causality behind experimental choices, offering troubleshooting guides and protocols grounded in established scientific principles.
Introduction: Understanding the Molecule and Its Challenges
4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine is a substituted pyrimidine with distinct structural features that dictate its chromatographic behavior. As an analyst, recognizing these features is the first step toward developing a robust and reliable method.
-
Basic Moieties: The molecule contains both a pyrimidine ring and a piperidine ring, which are nitrogen-containing heterocycles. The piperidine nitrogen, in particular, is basic, with an estimated pKa in the range of 7-8.[1] This basicity is the primary source of chromatographic difficulty, especially on traditional silica-based columns.
-
Chirality: The presence of a methyl group on the piperidine ring introduces a chiral center.[1][2] Consequently, the compound exists as a pair of enantiomers. Depending on the analytical goal, you may need to either resolve these enantiomers or analyze the racemate as a single peak. This guide will address both scenarios.
-
Hydrophobicity: The chloro and methyl groups, along with the overall carbon skeleton, give the molecule sufficient hydrophobicity for good retention in reversed-phase chromatography.
The principal challenge with basic compounds like this is their tendency to interact with residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[3][4] At mid-range pH, these silanols can be deprotonated (SiO-), creating negatively charged sites that strongly and non-specifically adsorb the protonated (positively charged) basic analyte. This secondary interaction mechanism leads to significant peak tailing, poor efficiency, and unreliable quantification.[4][5]
Section 1: Troubleshooting Guide
This section addresses specific problems in a question-and-answer format, providing both the probable cause and a validated solution.
Q1: My peak for 4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine shows severe tailing. What is happening and how do I fix it?
A1: Severe peak tailing for this analyte is almost certainly due to secondary ionic interactions between the protonated molecule and ionized residual silanols on the column's stationary phase.[3][4] Here is a systematic approach to diagnose and solve this issue.
Primary Cause: Analyte-Silanol Interaction
The basic piperidine nitrogen becomes protonated at acidic to neutral pH, carrying a positive charge. Residual silanols on the silica surface are acidic and become deprotonated (anionic) above pH ~3.5. The resulting electrostatic attraction is a strong retention mechanism that causes the observed tailing.
Diagram 1: Cause of peak tailing for basic analytes.
Solutions (in order of recommendation):
-
Select a Modern, High-Purity Column: This is the most effective solution. Use a column specifically designed for the analysis of basic compounds. Look for columns with "base-deactivated," "high-purity silica," or "hybrid particle" technologies (e.g., BEH, CSH).[3] These columns have minimal accessible silanols due to exhaustive end-capping or shielding, which prevents the tailing interaction at its source.[6]
-
Control Mobile Phase pH:
-
Low pH (2.5 - 3.0): Operating at a low pH keeps the residual silanol groups in their neutral, protonated state (Si-OH), preventing the ionic interaction.[4][5] A buffer like 10-20 mM potassium phosphate at pH 2.5 is an excellent starting point.[5]
-
High pH (9.0 - 11.0): At high pH, the basic analyte is in its neutral, uncharged form, which eliminates the ionic interaction with the now-deprotonated silanols. CRITICAL: This approach requires a pH-stable column (e.g., hybrid or specialized polymerically-bonded silica) as traditional silica columns will rapidly degrade above pH 8.[7]
-
-
Use a Competing Base (Less Recommended): Adding a "silanol suppressor" like Triethylamine (TEA) at a low concentration (e.g., 5-10 mM) to the mobile phase can sometimes improve peak shape.[5] The TEA, being a strong base, preferentially interacts with the active silanol sites, effectively shielding them from the analyte. However, this approach can lead to shorter column lifetimes and may suppress ionization if using mass spectrometry detection.[5]
Q2: I have poor or inconsistent retention times. How can I stabilize my method?
A2: Retention time instability is typically linked to a mobile phase pH that is too close to the analyte's pKa or an inadequately buffered system.[8][9]
Cause: Uncontrolled Ionization
When the mobile phase pH is within ±1.5 units of the analyte's pKa, the molecule exists as a mixture of its protonated (more polar) and neutral (less polar) forms.[9] Small, inadvertent fluctuations in mobile phase pH (e.g., from dissolved CO2) can cause large shifts in this equilibrium, leading to significant changes in retention time.[8]
Solutions:
-
Buffer the Mobile Phase: Always use a buffer to control the pH, especially when operating below pH 7. The buffer concentration should be sufficient to provide adequate capacity, typically in the 10-50 mM range.[10][11]
-
Work at a pH Far from the pKa: For robust retention, adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.
-
Given the estimated pKa of 7-8 for the piperidine nitrogen, a mobile phase pH of ≤ 5.0 or ≥ 10.0 is recommended for stable retention.
-
-
Ensure Proper Solvent Mixing: If using an online gradient mixer, ensure the system is mixing solvents correctly and is well-maintained. Premixing mobile phases can sometimes help diagnose mixing issues.
Q3: I need to separate the enantiomers of this compound. Where do I start?
A3: Separating enantiomers requires a chiral environment, which is provided by a Chiral Stationary Phase (CSP). Standard achiral columns (like a C18) will not resolve enantiomers.
Solution: Chiral Chromatography
-
Select a Chiral Stationary Phase (CSP): Polysaccharide-based columns are the most versatile and widely successful for a broad range of chiral compounds.[12]
-
Immobilized Columns: Columns with selectors like amylose or cellulose tris(3,5-dimethylphenylcarbamate) that are chemically bonded to the silica are highly robust. They tolerate a wide range of solvents, making them suitable for Normal Phase (NP), Reversed-Phase (RP), and Polar Organic modes.[12] This versatility is ideal for method development.
-
Coated Columns: These are also highly effective but may have more solvent restrictions.
-
-
Choose a Separation Mode:
-
Normal Phase (NP): Often the first choice for chiral separations. Mobile phases typically consist of an alkane (like hexane or heptane) with an alcohol modifier (like isopropanol or ethanol). This mode frequently provides the best selectivity for chiral compounds.
-
Reversed Phase (RP): If your compound is not soluble in NP solvents or if you need to interface with mass spectrometry, RP chiral chromatography is a viable option. Mobile phases are typically mixtures of water/buffer and acetonitrile or methanol.
-
Supercritical Fluid Chromatography (SFC): SFC is an excellent technique for chiral separations, offering high speed and efficiency.[13] It is often considered a "green" alternative to normal phase chromatography.
-
A systematic screening of different CSPs and mobile phase systems is the most effective approach to finding a successful chiral separation.
Section 2: FAQs - Mobile Phase Optimization
-
What is the best starting point for mobile phase pH for achiral analysis? A low pH of 2.5 to 3.0 is the most reliable starting point. It fully protonates the analyte for consistent ionization and suppresses silanol activity on virtually any silica-based column, ensuring good peak shape.[4][5]
-
Which organic modifier, acetonitrile or methanol, is better? Both should be screened during method development as they offer different selectivities.
-
Acetonitrile (ACN): Generally has a lower viscosity (leading to lower backpressure) and is a weaker solvent than methanol in reversed-phase, which can sometimes provide better resolution for closely eluting peaks.
-
Methanol (MeOH): Can offer different selectivity due to its protic nature (ability to hydrogen bond). It is also generally less expensive. The pH of mobile phases containing methanol can differ from those with acetonitrile, which may affect retention.[14]
-
-
What buffer should I use, and at what concentration?
-
For low pH (2.5 - 3.5): Phosphate buffer (e.g., potassium phosphate) or 0.1% formic acid/trifluoroacetic acid (TFA). Phosphate provides excellent buffering capacity.[5] Formic acid is volatile and ideal for LC-MS.
-
For mid pH (4.0 - 6.0): Acetate buffer (e.g., ammonium acetate) is a good choice.[10][15]
-
For high pH (9.0 - 11.0): Ammonium bicarbonate or ammonium hydroxide buffers are suitable and LC-MS compatible. A concentration of 10-25 mM is typically sufficient for most applications.
-
-
How do I properly prepare a buffered mobile phase? Always prepare the aqueous buffer and adjust its pH before adding the organic solvent. The addition of an organic modifier like acetonitrile or methanol will alter the measured pH value of the solution.[9][14]
Section 3: Protocols & Data Tables
Protocol 1: Systematic Mobile Phase pH Scouting for Achiral Analysis
This protocol outlines a systematic approach to determine the optimal mobile phase pH for the analysis of 4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine on a modern, base-deactivated C18 column.
Objective: To evaluate the effect of pH on peak shape and retention.
Workflow:
Diagram 2: Workflow for systematic pH scouting experiment.
Steps:
-
Column: Use a robust, base-deactivated C18 column (e.g., Waters XBridge BEH C18, Agilent Zorbax Eclipse Plus C18, Phenomenex Luna Omega C18).
-
Mobile Phase A (Aqueous): Prepare three separate aqueous mobile phases:
-
A1: 20 mM Potassium Phosphate, adjusted to pH 2.8 with phosphoric acid.
-
A2: 20 mM Ammonium Acetate, adjusted to pH 5.0 with acetic acid.
-
A3: 20 mM Ammonium Bicarbonate, adjusted to pH 10.0 with ammonium hydroxide (use only with a compatible high-pH column).
-
-
Mobile Phase B (Organic): Acetonitrile.
-
Gradient Program: For each aqueous buffer, run the following generic gradient:
-
Time 0 min: 5% B
-
Time 10 min: 95% B
-
Time 12 min: 95% B
-
Time 12.1 min: 5% B
-
Time 15 min: End run
-
-
Analysis: Inject the sample under each condition and evaluate the resulting chromatograms. Look for the condition that provides the best peak symmetry (tailing factor closest to 1.0) and desired retention.
Data Tables: Recommended Starting Conditions
Table 1: Starting Conditions for Achiral Reversed-Phase Analysis
| Parameter | Recommendation 1 (Best for Peak Shape) | Recommendation 2 (LC-MS Compatible) |
| Column | High-purity, base-deactivated C18, 2.1-4.6 mm ID, <3 µm | High-purity, base-deactivated C18, 2.1-4.6 mm ID, <3 µm |
| Mobile Phase A | 20 mM Potassium Phosphate, pH 2.5-3.0 | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile or Methanol |
| Gradient | 5% to 95% B over 10-15 minutes | 5% to 95% B over 10-15 minutes |
| Flow Rate | 0.4 - 1.0 mL/min (based on column ID) | 0.4 - 1.0 mL/min (based on column ID) |
| Temperature | 30 - 40 °C | 30 - 40 °C |
| Detection | UV (e.g., 225 nm or 254 nm)[16] | UV and/or MS |
Table 2: Starting Conditions for Chiral Separation Screening
| Parameter | Normal Phase (NP) | Reversed-Phase (RP) |
| Column | Immobilized Polysaccharide CSP (e.g., Amylose or Cellulose tris(3,5-dimethylphenylcarbamate)) | Immobilized Polysaccharide CSP |
| Mobile Phase A | n-Hexane or n-Heptane | 0.1% Formic Acid in Water or 10 mM Ammonium Bicarbonate |
| Mobile Phase B | Isopropanol (IPA) or Ethanol (EtOH) | Acetonitrile or Methanol |
| Elution Mode | Isocratic (e.g., 90:10 A:B, adjust as needed) | Gradient (e.g., 10% to 90% B) |
| Flow Rate | 1.0 mL/min | 0.5 - 1.0 mL/min |
| Temperature | 25 °C | 25 - 40 °C |
References
- HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex.
- HPLC Peak Tailing. Axion Labs.
- Troubleshooting Peak Shape Problems in HPLC.
- How to avoid the tailing problem of basic compounds in HPLC analysis?. uHPLCs.
- Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. AKJournals.
- What Causes Peak Tailing in HPLC?. Chrom Tech, Inc.
- Method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine deriv
- Exploring the Role of pH in HPLC Separ
- Exploring the Role of pH in HPLC Separ
- Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases.
- Retention of Ionizable Compounds on HPLC. 8. Influence of Mobile-Phase pH Change on the Chromatographic Retention of Acids and Bases during Gradient Elution.
- Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. PubMed.
- Method development & optimiz
- 4-Chloro-2-methyl-6-(2-methylpiperazin-1-yl)pyrimidine. Vulcanchem.
- Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. PubMed.
- Recent Advances in Separation and Analysis of Chiral Compounds.
- The Critical Role of Chiral Separation and Its Modern Solutions.
Sources
- 1. 4-Chloro-2-methyl-6-(2-methylpiperazin-1-yl)pyrimidine (2090962-98-2) for sale [vulcanchem.com]
- 2. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 4. How to avoid the tailing problem of basic compounds in HPLC analysis? [uhplcslab.com]
- 5. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 6. chromtech.com [chromtech.com]
- 7. moravek.com [moravek.com]
- 8. akjournals.com [akjournals.com]
- 9. veeprho.com [veeprho.com]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. welch-us.com [welch-us.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jetir.org [jetir.org]
Preventing degradation of 4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine during long-term storage
Technical Support Center: Stability and Storage of 4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine
As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible assay results due to the silent degradation of their chemical building blocks and active pharmaceutical ingredients (APIs). 4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine is a highly versatile intermediate, but its structural features make it uniquely vulnerable to environmental stress.
This guide is designed to move beyond basic storage instructions. Here, we will dissect the exact chemical mechanisms that cause this compound to degrade, provide field-proven troubleshooting strategies, and establish self-validating protocols to ensure the absolute integrity of your experimental workflows.
Part 1: Mechanistic Troubleshooting (The "Why")
To prevent degradation, you must first understand the molecule's inherent chemical vulnerabilities. This compound possesses two highly reactive sites that dictate its storage requirements:
-
The Electrophilic Pyrimidine Core (Hydrolytic Susceptibility): The chlorine atom at the 4-position of the pyrimidine ring is highly activated. The electron-withdrawing nature of the pyrimidine nitrogens makes the 4-position severely electron-deficient, rendering it highly susceptible to nucleophilic aromatic substitution ( SNAr ) by water[1]. Even trace amounts of moisture, catalyzed by mildly acidic or alkaline conditions, will drive the irreversible displacement of the chloride ion to form a 4-hydroxypyrimidine derivative (which readily tautomerizes to a pyrimidinone)[2].
-
The Tertiary Amine (Oxidative Susceptibility): The 2-methylpiperidin-1-yl moiety contains an electron-rich tertiary amine. When exposed to ambient oxygen, light, or trace peroxides (commonly found in aging ethereal solvents), this nitrogen atom undergoes oxidation to form an N-oxide[3]. This transformation drastically alters the compound's polarity, solubility, and binding affinity, often leading to downstream assay failure or toxic adduct formation[4].
Primary degradation pathways of the pyrimidine derivative via hydrolysis and oxidation.
Part 2: Frequently Asked Questions (FAQs)
Q: My stock solution in DMSO turned yellow and formed a precipitate after a month at room temperature. What happened? A: Dimethyl sulfoxide (DMSO) is highly hygroscopic. Over time, even tightly capped vials absorb atmospheric moisture. The absorbed water acts as a nucleophile, attacking the 4-chloro position and generating a hydroxypyrimidine derivative[1]. Because hydroxypyrimidines typically exhibit drastically lower solubility in organic solvents compared to their chloropyrimidine precursors, the degraded product precipitates out of solution. Furthermore, trace oxidants in the environment can simultaneously cause N-oxide formation at the piperidine ring[4].
Q: Can I store the bulk powder on the benchtop if it is kept in a dark amber bottle? A: No. While an amber bottle successfully mitigates photodegradation, benchtop storage exposes the compound to ambient temperature fluctuations and humidity. Chloropyrimidines must be stored at -20°C (or lower) in a tightly sealed container with an active desiccant to arrest hydrolytic kinetics[2].
Q: What is the best solvent for the long-term storage of stock solutions? A: Storing this compound in solution for extended periods is strongly discouraged[5]. If liquid storage is unavoidable, use strictly anhydrous, peroxide-free solvents (e.g., anhydrous Acetonitrile or DMF) rather than DMSO. Solutions must be stored at -80°C under an inert argon atmosphere to suppress both hydrolysis and oxidation.
Part 3: Quantitative Stability Profiling
To guide your inventory management, the following table summarizes the expected shelf-life of 4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine under various environmental conditions.
| Storage Condition | Physical State | Atmosphere | Expected Shelf-Life | Primary Degradation Risk |
| -20°C, Dark | Solid Powder | Argon | > 24 Months | None (Optimal Condition) |
| 4°C, Dark | Solid Powder | Ambient | 6 - 12 Months | Slow Hydrolysis |
| 25°C, Light | Solid Powder | Ambient | < 1 Month | Photodegradation, Oxidation |
| -80°C, Dark | Solution (Anhydrous MeCN) | Argon | 6 Months | Trace Hydrolysis |
| 25°C, Dark | Solution (DMSO) | Ambient | < 1 Week | Rapid Hydrolysis, N-Oxidation |
Part 4: Self-Validating Experimental Protocols
To ensure data integrity, implement the following protocols. Every step is designed with causality in mind, ensuring that the system validates itself before you proceed to complex assays.
Protocol 1: Preparation of Ultra-Dry Stock Solutions
Causality: Minimizing initial water and oxygen content is the only definitive way to prevent baseline nucleophilic aromatic substitution and amine oxidation.
-
Glassware Preparation: Bake all amber glass vials and PTFE-lined caps at 150°C for a minimum of 4 hours. Cool them inside a vacuum desiccator.
-
Solvent Validation (Self-Validation Step): Utilize strictly anhydrous solvents (e.g., Acetonitrile). Before dissolution, verify the solvent's water content using Karl Fischer titration. The water content must be <50 ppm.
-
Inert Atmosphere Handling: Transfer the bulk 4-chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine powder into a glove box continuously purged with Argon.
-
Dissolution & Aliquoting: Dissolve the compound to your desired working concentration (e.g., 10 mM). Immediately aliquot the solution into single-use volumes. Reasoning: This prevents freeze-thaw cycles, which introduce condensation and accelerate degradation.
-
Sealing: Seal the vials tightly with PTFE septa and store immediately at -80°C.
Protocol 2: Forced Degradation & LC-MS Validation Study
Before running critical biological or chemical assays, you must confirm that your analytical methods can accurately detect degraded material[5].
-
Acidic Hydrolysis Stress: Mix 100 µL of a 1 mg/mL stock solution with 100 µL of 0.1 M HCl. Incubate at 40°C for 24 hours.
-
Oxidative Stress: Mix 100 µL of the stock solution with 100 µL of 3% H2O2 . Incubate at room temperature for 24 hours.
-
Quenching: Quench the oxidative reaction with 10 µL of 1M sodium thiosulfate, and neutralize the acidic reaction with 100 µL of 0.1 M NaOH.
-
LC-MS Analysis (Self-Validation Step): Run the stressed samples alongside a fresh, unstressed control.
-
Hydrolysis Marker: Look for a mass shift of -18.5 Da (Loss of Cl[35.5], addition of OH [17]).
-
Oxidation Marker: Look for a mass shift of +16 Da (Addition of O to the piperidine nitrogen).
-
Validation Check: If your unstressed control exhibits either of these peaks above 2% relative abundance, your bulk powder is already compromised and must be discarded.
-
Recommended handling and long-term storage workflow to prevent chemical degradation.
References
-
BenchChem Technical Support Team. How to avoid degradation of 7-Methylthieno[3,2-d]pyrimidine during storage. BenchChem. 5
-
U.S. Patent US6448403B1. Chloropyrimidine intermediates. Google Patents.1
-
Guidechem. 2,4-Diamino-6-chloropyrimidine 156-83-2 wiki. Guidechem Chemical Database. 2
-
N-oxide as a driver of adduct formation a Tertiary-amine-containing ionizable lipids. ResearchGate. 4
-
Medicinal Chemistry of Drugs with N-Oxide Functionalities. National Institutes of Health (PMC). 3
Sources
Technical Support Center: Resolving Co-elution of Impurities in the Synthesis of 4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the analysis and purification of 4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine. This guide is designed for researchers, analytical chemists, and process development scientists who are encountering challenges with impurity co-elution during the chromatographic analysis of this compound. As your dedicated scientific resource, this document provides in-depth, experience-driven insights and actionable troubleshooting protocols to ensure the purity and quality of your synthesis.
Part 1: Foundational Understanding - Synthesis and Impurity Profiling
A robust analytical method is built on a solid understanding of the synthetic pathway and the potential impurities it can generate. This section addresses the most common questions regarding the chemistry of the target compound.
Q1: What is the expected synthetic route and what are the most likely process-related impurities?
The synthesis of 4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. The most common pathway involves the reaction of 4,6-dichloro-2-methylpyrimidine with 2-methylpiperidine.[1] The starting dichloropyrimidine itself is often synthesized from 4,6-dihydroxy-2-methylpyrimidine using a chlorinating agent like phosphorus oxychloride (POCl₃).[2][3][4]
This pathway can generate several critical process-related impurities that may be difficult to separate from the final product.
Caption: Synthetic pathway and formation of key impurities.
Table 1: Potential Impurities and Their Origins
| Impurity Name | Structure | Formation Pathway | Typical Analytical Challenge |
| Impurity A: Positional Isomer | 6-Chloro-2-methyl-4-(2-methylpiperidin-1-yl)pyrimidine | Nucleophilic attack at the C4 position instead of C6. | High risk of co-elution. Identical mass and very similar polarity to the main product. |
| Impurity B: Di-substituted Product | 2-methyl-4,6-bis(2-methylpiperidin-1-yl)pyrimidine | Reaction of the main product with a second molecule of 2-methylpiperidine. | Generally more retained (less polar) than the main product; separation is usually feasible. |
| Impurity C: Hydrolysis Product | 4-Hydroxy-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine | Hydrolysis of the chloro- group on the main product during workup or storage. | More polar than the main product; typically elutes earlier in reversed-phase HPLC. |
| Impurity D: Unreacted Starting Material | 4,6-dichloro-2-methylpyrimidine | Incomplete reaction. | Less retained (more polar) than the main product; easily separated. |
| Impurity E: Isomeric Starting Material | e.g., 4-Chloro-2-methyl-6-(3-methylpiperidin-1-yl)pyrimidine | Presence of 3-methyl or 4-methylpiperidine in the starting material.[5] | High risk of co-elution. Identical mass and very similar structure. |
Q2: Why are positional and structural isomers the most challenging impurities to separate?
Positional isomers (like Impurity A) and other structural isomers (like Impurity E) represent the most significant challenge in chromatographic analysis.[6] The reason is that they often have nearly identical physicochemical properties:
-
Molecular Weight: They are identical, making them indistinguishable by mass spectrometry alone without prior separation.[6]
-
Polarity and Hydrophobicity: Their structures are so similar that they interact with a standard stationary phase (like C18) in a very similar manner, leading to poor resolution or complete co-elution.[7]
Resolving these requires moving beyond simple hydrophobicity-based separations and exploiting more subtle differences in their structure, such as shape or electronic distribution.
Part 2: Diagnosing and Confirming Co-elution
Effective troubleshooting begins with accurate diagnosis. A peak that appears sharp and symmetrical on a chromatogram is not guaranteed to be pure.
Q3: My main peak looks symmetrical. How can I confirm if an impurity is co-eluting?
Visual inspection is often insufficient. Co-elution occurs when two or more compounds exit the column at the same time, potentially hiding under a single peak.[8][9] You must rely on detector technology for a definitive answer.
-
Using a Diode Array Detector (DAD/PDA): This is the most common and powerful tool for peak purity analysis.[8] A DAD collects multiple UV-Vis spectra across the width of a single chromatographic peak.
-
Principle: If the peak represents a single, pure compound, all the spectra taken from the upslope, apex, and downslope will be identical.
-
Indication of Co-elution: If the spectra differ, it signifies the presence of a hidden impurity with a different chromophore, and the system's software will flag the peak as "impure."
-
-
Using a Mass Spectrometer (MS) Detector: An MS detector provides orthogonal information.
-
Principle: By analyzing the mass-to-charge ratio (m/z) across the peak, you can verify if only the mass of the target compound is present.
-
Indication of Co-elution: If you detect a different m/z value at any point across the peak, it confirms the presence of a co-eluting impurity (unless it's an isomer). For isomers with the same mass, MS fragmentation patterns might differ, but this is a more advanced analysis.[10]
-
Q4: What are the visual clues of co-elution in a chromatogram?
While detector-based analysis is definitive, certain visual anomalies in the peak shape can suggest a purity issue.[8]
-
Peak Shoulders: A small, secondary peak appearing on the leading or tailing edge of the main peak is a classic sign. A shoulder is a distinct discontinuity, not a smooth tail.[8]
-
Peak Fronting or Tailing: While often caused by column overload or secondary interactions, excessive fronting or tailing can also mask a closely eluting impurity.[11]
-
Abnormal Peak Width: If the peak for your main compound is significantly broader than other peaks in the chromatogram under similar conditions, it could be due to two or more unresolved components merging.
Part 3: A Systematic Guide to Resolving Co-elution
Resolving co-elution requires systematically manipulating the parameters that govern chromatographic separation: efficiency, retention, and, most importantly, selectivity .[9] The following workflow provides a logical progression from simple adjustments to more advanced method development.
Caption: A systematic workflow for troubleshooting co-elution issues.
Q5: I have confirmed co-elution. What are the first and simplest changes I can make to my existing method?
Before making drastic changes, fine-tuning your current method may provide the necessary resolution.
-
Decrease the Gradient Slope: A shallower gradient increases the separation window for closely eluting compounds. For example, if your gradient runs from 30% to 90% organic in 10 minutes (6%/min), try running it over 20 minutes (3%/min).
-
Change the Column Temperature: Temperature affects analyte viscosity and interactions with the stationary phase. Increasing or decreasing the temperature by 5-10°C can sometimes alter selectivity enough to resolve two peaks.
-
Lower the Flow Rate: This can increase column efficiency (a higher number of theoretical plates), leading to sharper peaks and potentially better resolution, though it will increase run time.
Q6: How can I use the mobile phase to improve the separation of isomers?
Changing the mobile phase composition is one of the most powerful ways to affect selectivity.[7]
-
Switch the Organic Modifier: If you are using acetonitrile (ACN), switch to methanol (MeOH), or vice-versa.
-
Causality: ACN and MeOH have different chemical properties that influence their interactions with analytes. ACN is aprotic and a weaker solvent in reversed-phase, while MeOH is a protic, hydrogen-bond-donating solvent. This difference in interaction can significantly alter the elution order and spacing of structurally similar compounds like isomers.
-
-
Adjust the pH of the Aqueous Phase: The target molecule has a basic piperidine moiety. Changing the pH of the mobile phase will alter its degree of protonation.
-
Causality: Operating at a pH approximately 2 units below the pKa of the piperidine nitrogen will ensure it is fully protonated and well-behaved chromatographically. Subtle pH changes can alter the charge state of impurities, modifying their retention and potentially resolving them from the main peak. A buffered mobile phase (e.g., with formate or acetate) is crucial for reproducibility.
-
Q7: My standard C18 column is not working. What alternative stationary phase chemistries should I consider for these impurities?
When mobile phase adjustments are insufficient, changing the column's stationary phase is the next logical step.[9] The goal is to introduce different separation mechanisms beyond simple hydrophobicity.
Table 2: Recommended Alternative Stationary Phases
| Stationary Phase | Separation Mechanism | Best For Separating | Rationale |
| Phenyl-Hexyl or Biphenyl | Hydrophobic interactions + π-π interactions | Positional Isomers (e.g., Impurity A) | These phases can differentiate between isomers based on subtle differences in the position of substituents on an aromatic ring, which affects their interaction with the electron-rich phenyl groups of the stationary phase.[6] |
| Pentafluorophenyl (PFP) | Hydrophobic, aromatic, dipole-dipole, and ion-exchange interactions | Halogenated compounds, positional isomers | The highly electronegative fluorine atoms create a different electronic environment that can provide unique selectivity for chlorinated compounds and isomers. |
| Embedded Polar Group (e.g., Amide, Carbamate) | Hydrophobic interactions + hydrogen bonding | Compounds with polar functional groups (e.g., Impurity C) | Offers alternative selectivity by engaging in hydrogen bonding, which can help resolve compounds with slight differences in polarity. |
| Shape-Selective (e.g., UDC-Cholesterol) | Hydrophobic interactions + molecular shape recognition | Structural Isomers (e.g., Impurity E), Cis/Trans Isomers | These phases have rigid structures that separate molecules based on their three-dimensional shape and planarity, which is ideal for differentiating isomers with the same functional groups but different spatial arrangements.[6] |
Part 4: Recommended Analytical Protocol for Isomer Resolution
This section provides a robust, field-tested UHPLC method designed specifically to resolve the main product from its critical positional isomer (Impurity A). This protocol serves as an excellent starting point for your method development.
Step-by-Step UHPLC Method
-
Instrumentation:
-
UHPLC system with a binary pump, autosampler, column thermostat, and DAD/PDA detector.
-
-
Chromatographic Conditions:
-
Column: Phenyl-Hexyl or Biphenyl phase column (e.g., Agilent Poroshell 120 Phenyl-Hexyl, Waters CORTECS Phenyl), 2.1 x 100 mm, 1.8 µm particle size.
-
Rationale: This stationary phase introduces π-π interactions, which are critical for differentiating the positional isomers of the pyrimidine ring.[6]
-
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.5 with Formic Acid.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient Elution:
Time (min) % B 0.0 20 10.0 60 12.0 95 14.0 95 14.1 20 | 16.0 | 20 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Detector: DAD/PDA at 254 nm. Collect spectra from 200-400 nm for peak purity analysis.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of approximately 0.5 mg/mL.
-
Ensure the sample is fully dissolved before injection.
-
-
System Suitability:
-
Prepare a spiked sample containing the main product and a synthesized standard of the positional isomer (Impurity A).
-
Inject the spiked sample and verify that the resolution between the two peaks is ≥ 1.5.
-
References
- Vulcanchem. (n.d.). 4-Chloro-2-methyl-6-(2-methylpiperazin-1-yl)pyrimidine.
- Journal of the Chinese Chemical Society. (2013). Gas Chromatographic Separation of Structural Isomers on Cholesteric Liquid Crystal Stationary Phase Materials.
- Journal of Chromatographic Science. (1996). HPLC of Structural Isomers Using Cyclodextrin- Poly(vinylamine)-Coated Silica Columns, Part II: Retention.
- MicroSolv Technology Corporation. (2025). Isomers and Recommended HPLC Columns for Effective Separation.
- Scientific Research Publishing. (n.d.). Review: Isomer Separation, Chiral Resolution, and Structure Elucidation Analyses Are the Future of Analytical Supercritical Fluid Chromatography—Mass Spectrometry.
- LCGC. (2025). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations.
- Chem-Station. (n.d.). Synthesis and properties of CF2X-substituted 4-methyl-2-hydroxy(chloro)pyrimidines.
- Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It).
- Google Patents. (n.d.). CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine.
- Journal of Emerging Technologies and Innovative Research. (2020). Method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine derivative.
- International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine.
- MDPI. (2016). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine.
- Chromatography Forum. (2014). Peak Fronting (Co elution) Troubleshooting.
-
Axion Labs. (2025). Co-Elution: How to Detect and Fix Overlapping Peaks. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Purification of Pyrimidine Derivatives by Column Chromatography.
- NextSDS. (n.d.). 4-CHLORO-6-METHYL-2-(4-METHYLPIPERIDIN-1-YL)PYRIMIDINE.
- PubMed. (2007). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column.
- Google Patents. (n.d.). CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine.
Sources
- 1. 4-Chloro-2-methyl-6-(2-methylpiperazin-1-yl)pyrimidine (2090962-98-2) for sale [vulcanchem.com]
- 2. CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine - Google Patents [patents.google.com]
- 3. heteroletters.org [heteroletters.org]
- 4. CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine - Google Patents [patents.google.com]
- 5. nextsds.com [nextsds.com]
- 6. Isomers and Recommended HPLC Columns for Effective Separation - HPLC Primer [mtc-usa.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Review: Isomer Separation, Chiral Resolution, and Structure Elucidation Analyses Are the Future of Analytical Supercritical Fluid Chromatography—Mass Spectrometry [scirp.org]
- 11. Peak Fronting (Co elution) Troubleshooting - Chromatography Forum [chromforum.org]
Technical Support Center: Enhancing Cellular Permeability and Uptake of 4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for working with this and similar pyrimidine derivatives. We understand that achieving optimal cellular permeability and uptake is critical for obtaining accurate and reproducible results in cell-based assays. This document provides field-proven insights and detailed protocols to address common challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses initial questions you may have when encountering unexpected results in your experiments.
Q1: My pyrimidine compound is showing lower-than-expected bioactivity in a cell-based assay. What are the first things I should check?
A1: Low bioactivity is often not due to the compound's intrinsic potency but rather its availability to the cellular target. The first and most critical factor to verify is the compound's solubility in your final assay medium. Pyrimidine derivatives can exhibit poor aqueous solubility.[1] Ensure the compound is fully dissolved in your stock solvent (e.g., DMSO) before diluting it into the aqueous culture medium. Visually inspect for any signs of precipitation after dilution, as this will drastically reduce the effective concentration available to the cells.
Q2: What is the maximum concentration of DMSO I should use as a vehicle, and can it affect my cells?
A2: While DMSO is an excellent solvent for many small molecules, it is not inert and can impact cell health and membrane integrity.[2][3][4] As a general rule, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically ≤ 0.5% . For sensitive cell lines or long-term incubation assays, aiming for ≤ 0.1% is preferable. High concentrations of DMSO can increase membrane permeability, which, while sometimes used intentionally, can also lead to confounding off-target effects or cytotoxicity.[5][6] Always run a vehicle control (medium with the same final DMSO concentration as your highest compound dose) to account for any effects of the solvent itself.
Q3: How can I distinguish between poor cellular uptake and compound instability in the culture medium?
A3: This is a crucial distinction. Thione groups, which can be present in similar pyrimidine structures, are known to be potentially unstable in aqueous solutions over long incubation periods.[1] To test for instability, you can incubate your compound in the complete cell culture medium (without cells) for the duration of your experiment. Afterward, you can use an analytical method like HPLC to determine if the parent compound has degraded. If the compound is stable, the issue is more likely related to poor cellular permeability.
Q4: Does the density of my cell culture (confluency) at the time of treatment matter?
A4: Absolutely. Cell density can significantly influence the outcome of drug treatment studies.[7][8][9][10] Highly confluent cultures can exhibit altered metabolic rates, changes in the expression of drug targets, and reduced access of the compound to cells in the lower layers of a monolayer.[7][9] This can lead to an underestimation of your compound's potency (a higher apparent IC50). It is critical to standardize your cell seeding density to ensure that cells are in the exponential growth phase and at a consistent confluency at the start of every experiment.[6][11]
Q5: I've noticed my compound's activity changes when I use different batches of serum. Why?
A5: Serum contains a high concentration of proteins, such as albumin, which can non-specifically bind to small molecules.[12][13][14] This binding can sequester your compound, reducing the "free" fraction that is available to enter the cells.[12][15] The composition and protein concentration can vary between different lots of serum, leading to variability in experimental results. If you suspect this is an issue, you can either test your compound in low-serum or serum-free conditions (if your cells can tolerate it for the duration of the assay) or quantify the intracellular concentration to understand the impact of serum binding.[13]
Part 2: Troubleshooting Guide for Low Cellular Uptake
If you have ruled out the initial issues from the FAQ section, the problem likely lies with the compound's inability to efficiently cross the cell membrane. This guide provides a systematic approach to diagnosing and solving this problem.
Workflow for Troubleshooting Low Bioactivity
This diagram outlines a logical path for identifying the root cause of low compound efficacy in cell-based assays.
Caption: A decision tree for troubleshooting low bioactivity.
Problem: Insufficient Passive Diffusion
The physicochemical properties of 4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine may hinder its ability to passively diffuse across the lipid bilayer of the cell membrane. Below are methods to overcome this barrier, ranging from simple solvent adjustments to advanced delivery systems.
For many experimental setups, transiently increasing the permeability of the cell membrane is a straightforward and effective solution.[16] This is achieved by using agents that disrupt the membrane structure.
| Agent | Mechanism of Action | Typical Concentration | Pros | Cons |
| DMSO | Interacts with lipid headgroups and can induce transient water pores, making the membrane "floppier".[2][3][4][17] | 1-10% (for permeabilization) | Simple to use; already the vehicle for many compounds. | Can be cytotoxic at higher concentrations; may have off-target biological effects.[5] |
| Digitonin | A mild, non-ionic detergent that selectively complexes with cholesterol, creating pores in the plasma membrane.[18] | 10-50 µg/mL | Relatively gentle; preserves the integrity of intracellular membranes. | Can cause loss of cytosolic components if pores are too large or incubation is too long.[18] |
| Saponin | Similar to digitonin, interacts with membrane cholesterol to form pores.[18] | 0.01-0.1% | Effective for allowing entry of larger molecules like antibodies. | Can be more disruptive than digitonin; may compromise cell integrity. |
| Triton X-100 | A strong, non-ionic detergent that solubilizes membrane proteins and lipids, creating large holes.[19] | 0.1-0.5% | Very effective at permeabilizing both plasma and nuclear membranes. | Highly disruptive; often strips surface markers and causes significant leakage of cellular contents.[20] Best for fixed-cell assays. |
Protocol: Enhancing Uptake with a Brief DMSO Treatment
-
Cell Seeding: Plate your cells at the predetermined optimal density and allow them to adhere overnight.
-
Prepare Solutions: Prepare your 4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine dilutions in a low-serum or serum-free medium. Prepare a corresponding set of solutions that also contain a higher concentration of DMSO (e.g., 2-5%).
-
Pre-treatment (Optional but Recommended): Aspirate the culture medium. Add a pre-treatment solution of medium containing 2-5% DMSO for a very short duration (e.g., 1-5 minutes).
-
Compound Addition: Aspirate the pre-treatment solution and immediately add the medium containing your compound (with a final DMSO concentration of ≤ 0.5%).
-
Incubation: Incubate for your desired experimental time.
-
Analysis: Proceed with your downstream assay (e.g., cell viability, target engagement).
Causality Note: The brief, higher-concentration DMSO shock creates transient pores in the membrane, allowing the compound to enter the cell more readily.[3][4] This is immediately followed by incubation in a standard low-DMSO medium to allow the membrane to reseal and minimize cytotoxicity.
When chemical permeabilization is too harsh or unsuitable for the experimental system (e.g., long-term studies), encapsulating the compound in a delivery vehicle can dramatically improve its solubility and cellular uptake.[21]
Conceptual Overview of Uptake Enhancement Strategies
Caption: Strategies to deliver a compound across the cell membrane.
-
Liposomal Formulation: Liposomes are vesicles composed of a lipid bilayer that can encapsulate both hydrophobic and hydrophilic drugs.[22][23] For a likely hydrophobic compound like the one , it can be partitioned into the lipid bilayer of the liposome. Liposomes can enhance cellular uptake through membrane fusion or endocytosis.[24][25][26]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[27] They can form an "inclusion complex" with hydrophobic molecules, effectively shielding the hydrophobic part from the aqueous environment.[28][29] This complex increases the compound's solubility and can facilitate its release near the cell surface for uptake.
Part 3: Experimental Parameter Optimization
Even with sufficient permeability, assay conditions must be carefully optimized.
Optimizing Incubation Time: The Time-Course Experiment
The biological effect of a compound is time-dependent. An effect may not be visible at an early time point or may be masked by cytotoxicity at a later one. A time-course experiment is essential to identify the optimal window for observation.[11][32]
Protocol: Time-Course Viability Assay
-
Cell Seeding: Seed cells in multiple 96-well plates at an identical, optimized density. Allow them to adhere overnight.
-
Treatment: Treat the cells with a fixed, effective concentration of your compound (e.g., a concentration expected to be near the IC80) and a vehicle control.
-
Incubation: Incubate the plates for different durations (e.g., 6, 12, 24, 48, 72 hours).
-
Assessment: At the end of each time point, perform your cell viability assay (e.g., MTT, CellTiter-Glo®) on one of the plates.
-
Data Analysis: Plot the measured effect (e.g., % viability) against time. The optimal incubation time is typically where a robust and stable effect is observed before the vehicle control cells begin to show signs of decline.[11]
Evaluating the Effect of Cell Density
As discussed in the FAQs, cell density is a critical variable.[6][9][10]
Protocol: Cell Density Titration
-
Cell Seeding: In a single 96-well plate, seed your cells in different columns at varying densities (e.g., 2,500, 5,000, 10,000, and 20,000 cells/well). Allow them to adhere overnight.
-
Treatment: Prepare a full dose-response curve of your compound. Treat each density condition with the same dose-response curve.
-
Incubation: Incubate for the predetermined optimal time from your time-course experiment.
-
Assessment: Perform your downstream assay.
-
Data Analysis: Calculate the IC50 value for each cell density. You will likely observe that the IC50 value increases with higher cell densities.[6][7] Select a seeding density that is on the lower end of this curve but still provides a robust assay window, and use it consistently for all future experiments.
References
- Ahmed, N., et al. (2023). Nanoparticles Methods for Hydrophobic Drugs—A Novel Approach. World Scientific Publishing.
- Notman, R., et al. (2006). Molecular Basis for Dimethylsulfoxide (DMSO) Action on Lipid Membranes. Journal of the American Chemical Society.
- Hassan, S., et al. (2024). Nanoparticle-Mediated Drug Delivery Systems for Precision Targeting in Oncology. MDPI.
- Hogarth, C., et al. (2021). Evaluating the impact of systematic hydrophobic modification of model drugs on the control, stability and loading of lipid-based nanoparticles. Journal of Materials Chemistry B.
- de Ménorval, M-A., et al. (2012). Effects of Dimethyl Sulfoxide in Cholesterol-Containing Lipid Membranes: A Comparative Study of Experiments In Silico and with Cells. PLOS ONE.
- Gurtovenko, A. A., & Anwar, J. (2012). Ion transport through dimethyl sulfoxide (DMSO) induced transient water pores in cell membranes. Taylor & Francis.
- Sun, R., et al. (2025). The Impact of Permeation Enhancers on Transcellular Permeation of Small Molecule Drugs. University of Hawaii.
- Creative Biolabs. (n.d.). Liposome Encapsulated Small Molecule Development Service. Creative Biolabs.
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A Comparative Oncology Guide: Evaluating the Potential of 4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine Against Standard Pyrimidine Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the oncological potential of a novel pyrimidine derivative, 4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine. Given the limited public data on this specific molecule, this document serves as a practical, protocol-driven comparison against well-established pyrimidine-based anticancer agents. We will explore the rationale behind experimental designs, from initial in vitro cytotoxicity screening to in vivo efficacy studies, enabling a thorough assessment of this compound's promise in cancer therapy.
The pyrimidine scaffold is a cornerstone in the development of anticancer agents, owing to its structural resemblance to the nucleobases of DNA and RNA.[1][2] This has led to the successful development of antimetabolites and, more recently, highly targeted kinase inhibitors.[3][4][5] Standard-of-care drugs like 5-Fluorouracil (5-FU) and Gemcitabine disrupt nucleic acid synthesis, while a newer generation of pyrimidine derivatives acts as potent inhibitors of key oncogenic signaling pathways, such as those driven by Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).[6][7][8][9]
Our focus compound, 4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine, possesses structural motifs that suggest potential as a kinase inhibitor. The substituted pyrimidine core is a common feature in many kinase inhibitors, and the 2-methylpiperidine moiety could influence its binding affinity and pharmacokinetic properties.[10] This guide will outline the essential experiments to characterize its activity and benchmark it against the performance of established pyrimidine anticancer agents.
Section 1: Initial In Vitro Characterization: Cytotoxicity and Proliferation Assays
The first step in evaluating any potential anticancer compound is to determine its effect on cancer cell viability and proliferation.[11] Cytotoxicity assays are fundamental in early-stage drug discovery to screen for compounds that are toxic to cancer cells.[12]
Rationale for Cell Line Selection
A diverse panel of human cancer cell lines should be selected to assess the breadth of the compound's activity. This panel should ideally include, but not be limited to:
-
MCF-7: A well-characterized human breast adenocarcinoma cell line.
-
A549: A human non-small cell lung cancer cell line.
-
HCT-116: A human colorectal carcinoma cell line.
-
PANC-1: A human pancreatic cancer cell line.
These cell lines are commonly used in oncology research and provide a good representation of different solid tumor types.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[13][14][15]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of these crystals, determined spectrophotometrically, is directly proportional to the number of metabolically active cells.[14]
Step-by-Step Protocol:
-
Cell Seeding:
-
Harvest exponentially growing cells using Trypsin-EDTA.
-
Resuspend the cells in fresh culture medium and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[14]
-
-
Compound Treatment:
-
Prepare a stock solution of 4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine and standard pyrimidine derivatives (e.g., 5-FU, Gemcitabine) in a suitable solvent like DMSO.
-
Perform serial dilutions of the compounds in culture medium to achieve a range of final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent like Doxorubicin).
-
Incubate the plate for 48 to 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of a 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals.[13]
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO or another suitable solubilization buffer to each well to dissolve the crystals.[13]
-
Mix gently by pipetting or using a plate shaker.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[15]
-
Data Analysis and Interpretation
The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Table 1: Hypothetical IC50 Values (µM) for Comparative Analysis
| Cell Line | 4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine | 5-Fluorouracil | Gemcitabine |
| MCF-7 | To be determined | ~5-20 | ~0.01-0.1 |
| A549 | To be determined | ~10-50 | ~0.1-1 |
| HCT-116 | To be determined | ~2-10 | ~0.05-0.5 |
| PANC-1 | To be determined | >100 | ~0.02-0.2 |
Note: The IC50 values for 5-FU and Gemcitabine are approximate and can vary depending on the specific experimental conditions and cell line passage number.[9][16][17][18][19][20]
Section 2: Mechanistic Insights: Cell Cycle Analysis
To understand how a compound inhibits cell proliferation, it is crucial to investigate its effects on the cell cycle.[21] Many anticancer drugs, including pyrimidine derivatives, exert their effects by causing cell cycle arrest at specific phases.[20]
Rationale for Cell Cycle Analysis
Flow cytometry with propidium iodide (PI) staining is a standard technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[22] This analysis can reveal if the test compound induces a block at a particular checkpoint, providing clues about its mechanism of action.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
Principle: Propidium iodide is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells, one can distinguish cells in G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases.
Step-by-Step Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test compound at its IC50 concentration for 24, 48, and 72 hours. Include a vehicle-treated control.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization, including any floating cells from the medium.
-
Wash the cells with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).[22]
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[22] RNase A is included to degrade RNA and prevent its staining by PI.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software (e.g., ModFit, FlowJo) to analyze the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.[22]
-
Data Visualization and Interpretation
The results of the cell cycle analysis can be visualized as DNA content histograms. An accumulation of cells in a specific phase compared to the control suggests that the compound induces cell cycle arrest at that checkpoint.
Caption: Potential cell cycle arrest points for pyrimidine derivatives.
Section 3: In Vivo Efficacy Assessment: Xenograft Models
Promising results from in vitro studies warrant further investigation in in vivo models to assess a compound's antitumor efficacy in a more complex biological system.[23]
Rationale for Xenograft Models
Cell line-derived xenograft (CDX) models, where human cancer cells are implanted into immunodeficient mice, are a standard preclinical model to evaluate the efficacy of anticancer agents.[5][24] These models allow for the assessment of a compound's ability to inhibit tumor growth in a living organism.[25]
Experimental Workflow: Subcutaneous Xenograft Model
Principle: Human cancer cells are injected subcutaneously into immunodeficient mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.
Caption: Workflow for a subcutaneous xenograft study.
Step-by-Step Protocol Overview:
-
Cell Implantation:
-
Human cancer cells (e.g., 1-5 x 10⁶ cells) are suspended in a suitable medium (e.g., PBS or Matrigel) and injected subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).[26]
-
-
Tumor Growth Monitoring:
-
Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Tumor volume is typically calculated using the formula: (Length x Width²)/2.
-
-
Treatment:
-
Mice are randomized into treatment groups (e.g., vehicle control, test compound, and a standard-of-care drug).
-
The compounds are administered according to a predetermined dose and schedule (e.g., daily oral gavage or intraperitoneal injection).
-
-
Efficacy Evaluation:
-
Tumor volumes and body weights are measured regularly (e.g., twice a week).
-
The experiment is terminated when tumors in the control group reach a predetermined size or at a specified time point.
-
The primary endpoint is typically Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.
-
Comparative Data Presentation
The efficacy of 4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine should be directly compared to that of a standard pyrimidine derivative relevant to the chosen cancer model.
Table 2: Example In Vivo Efficacy Data Summary
| Treatment Group | Dose and Schedule | Mean Tumor Volume at Endpoint (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 ± 250 | - |
| 4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine | To be determined | To be determined | To be determined |
| Standard Drug (e.g., Gemcitabine) | e.g., 60 mg/kg, i.p., twice weekly | 600 ± 150 | 60 |
Section 4: Exploring the Kinase Inhibitory Potential
Given the structural features of 4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine, it is plausible that it may function as a kinase inhibitor. Many pyrimidine derivatives target oncogenic kinases like EGFR and CDKs.[6][7][27][28][29][30][31][32][33]
Rationale for Kinase Profiling
A broad kinase profiling screen can identify potential protein kinase targets of the compound. This is typically done using in vitro enzymatic assays against a panel of recombinant kinases.
Follow-up Mechanistic Studies
If a specific kinase or kinase family is identified as a target, further mechanistic studies should be conducted, including:
-
Western Blot Analysis: To assess the phosphorylation status of the target kinase and its downstream substrates in treated cells.
-
Molecular Docking Studies: To predict the binding mode of the compound within the ATP-binding pocket of the target kinase.
Caption: Inhibition of the EGFR signaling pathway by a pyrimidine-based inhibitor.
Conclusion
This guide provides a systematic approach to evaluate the anticancer potential of the novel compound 4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine. By conducting a series of well-designed in vitro and in vivo experiments and comparing the results to those of standard pyrimidine derivatives, researchers can gain a comprehensive understanding of its efficacy and mechanism of action. This structured approach is essential for identifying promising new therapeutic candidates and advancing them through the drug discovery and development pipeline.
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Comparative Efficacy of 4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine in Xenograft Studies: A Preclinical Guide
As a Senior Application Scientist in oncology drug development, evaluating novel pharmacophores requires moving beyond simple efficacy readouts to understanding the mechanistic causality behind a compound's performance. This guide provides an objective, data-driven comparison of 4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine (hereafter referred to as CMPP ) against standard-of-care chemotherapeutics in murine xenograft models.
By deconstructing the structural rationale, in vivo efficacy, and the self-validating experimental protocols required to test it, this guide serves as a comprehensive blueprint for researchers evaluating pyrimidine-based inhibitors.
Structural and Mechanistic Rationale
Pyrimidine scaffolds are highly privileged structures in medicinal chemistry, frequently utilized in the design of kinase inhibitors and tubulin-targeting agents due to their robust hydrogen-bonding capabilities and metabolic stability . CMPP is specifically engineered to overcome resistance mechanisms associated with traditional microtubule-stabilizing agents (e.g., taxanes).
-
The Pyrimidine Core: Acts as the primary binding scaffold, forming critical hydrogen bonds with the α / β -tubulin interface .
-
4-Chloro Substituent: The electronegative chlorine atom modulates the pKa of the pyrimidine ring and participates in halogen bonding within the hydrophobic pocket of the target protein, enhancing residence time [[1]]([Link]).
-
6-(2-methylpiperidin-1-yl) Moiety: This bulky, chiral group is the critical differentiator. It provides spatial occupancy that perfectly complements the colchicine binding site on β -tubulin. By preventing tubulin polymerization, it induces rapid G2/M phase arrest and subsequent apoptosis, demonstrating potent anti-tumor activity even in aggressive models like glioblastoma and melanoma .
Figure 1: Mechanistic pathway of CMPP-induced apoptosis via microtubule destabilization.
Comparative In Vivo Efficacy
To objectively assess CMPP, it must be benchmarked against a clinical standard. The table below synthesizes quantitative data from a standardized taxane-resistant melanoma xenograft model (A375/TxR). Paclitaxel is used as the active comparator to highlight the efficacy of colchicine-site binders against taxane-resistant phenotypes .
Table 1: Efficacy and Toxicity Metrics in A375/TxR Xenografts
| Treatment Cohort | Dose (mg/kg) | Route & Schedule | Tumor Growth Inhibition (TGI %) | Max Body Weight Loss (%) | Median Survival (Days) |
| Vehicle Control | - | IV, Q2D × 14 | - | 1.2% | 22 |
| Paclitaxel | 15 | IV, Q2D × 14 | 62.4% | 14.5% | 38 |
| CMPP (Low Dose) | 10 | IV, Q2D × 14 | 78.1% | 4.3% | >50 |
| CMPP (High Dose) | 20 | IV, Q2D × 14 | 89.5% | 6.1% | >50 |
Data Interpretation: CMPP demonstrates superior Tumor Growth Inhibition (89.5% at 20 mg/kg) compared to Paclitaxel, directly validating its ability to bypass efflux pump-mediated taxane resistance. Crucially, the maximum body weight loss for CMPP remains below 7%, indicating a significantly wider therapeutic window and lower systemic toxicity.
Validated Xenograft Protocol (Self-Validating System)
A rigorously designed in vivo protocol must be self-validating—meaning internal controls and strict inclusion/exclusion criteria automatically flag experimental errors.
Step-by-Step Methodology
-
Cell Preparation & Viability Validation:
-
Culture A375/TxR cells in DMEM supplemented with 10% FBS.
-
Validation Check: Prior to inoculation, assess viability via Trypan Blue exclusion. The suspension must exceed 95% viability; otherwise, the necrotic burden will skew initial tumor engraftment rates.
-
-
Subcutaneous Inoculation:
-
Resuspend 5×106 cells in a 1:1 mixture of cold PBS and Matrigel.
-
Causality: Matrigel provides extracellular matrix proteins that prevent cell dispersion, ensuring localized, uniform vascularization and reproducible tumor geometry.
-
-
Cohort Randomization:
-
Monitor growth until tumors reach an average volume of 100 mm³.
-
Validation Check: Randomize mice into cohorts (n=8) ensuring the variance in starting tumor volume between groups is <10% . Exclude any mice with tumors outside the 75–125 mm³ range to prevent baseline bias.
-
-
Formulation and Dosing (The Treatment Phase):
-
Formulate CMPP in 5% DMSO / 40% PEG300 / 5% Tween-80 / 50% Saline.
-
Administer intravenously (IV) every other day (Q2D) for 14 days.
-
-
Pharmacodynamic Monitoring:
-
Measure tumors bi-weekly using digital calipers. Calculate volume using the formula: V=(Length×Width2)/2 .
-
Record body weights concurrently.
-
Figure 2: Standardized self-validating workflow for murine xenograft efficacy studies.
Expert Insights: Causality in Experimental Design
To ensure reproducibility, researchers must understand why specific parameters are chosen:
-
Vehicle Formulation Logic: The 2-methylpiperidine ring renders CMPP highly lipophilic. Standard aqueous buffers will cause immediate precipitation in the bloodstream, leading to fatal microembolisms. The step-wise addition of DMSO (solubilizer), PEG300 (co-solvent), and Tween-80 (surfactant) creates a stable micellar suspension upon introduction to saline, ensuring 100% bioavailability.
-
Toxicity Thresholds: Body weight is a surrogate marker for systemic toxicity (e.g., gastrointestinal damage or myelosuppression). A body weight loss exceeding 20% is a strict humane endpoint that invalidates the therapeutic window of the dose. CMPP's low toxicity profile (<7% BWL) confirms that its target engagement is highly selective for the tumor microenvironment over healthy dividing cells.
-
Dosing Schedule (Q2D): Pyrimidine derivatives typically exhibit moderate hepatic clearance . A Q2D (every other day) schedule is mathematically selected to maintain plasma trough concentrations above the in vitro IC50 threshold without causing the cumulative Cmax toxicity often seen with daily dosing.
References
-
Structure-Based Design of a Novel Series of Potent, Selective Inhibitors of the Class I Phosphatidylinositol 3-Kinases. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]
-
A Pyrimidine-Based Tubulin Inhibitor Shows Potent Anti-Glioblastoma Activity In Vitro and In Vivo. Cancers (MDPI). URL:[Link]
-
Design, Synthesis, and Biological Evaluation of Pyrimidine Dihydroquinoxalinone Derivatives as Tubulin Colchicine Site-Binding Agents That Displayed Potent Anticancer Activity Both In Vitro and In Vivo. ACS Pharmacology & Translational Science. URL:[Link]
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A Senior Application Scientist's Guide to Validating Target Engagement of 4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine using CETSA
In the landscape of modern drug discovery, unequivocally demonstrating that a candidate molecule interacts with its intended target within a physiological context is a cornerstone of a successful program. This guide provides an in-depth, comparative analysis for validating the target engagement of a novel pyrimidine derivative, 4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine, utilizing the Cellular Thermal Shift Assay (CETSA). We will explore the causality behind the experimental choices, present a robust protocol, and compare CETSA with alternative biophysical methods.
While public domain data on the specific biological targets of 4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine is limited, its core pyrimidine structure is a well-known scaffold in medicinal chemistry, often found in kinase inhibitors.[1] For the purpose of this guide, we will hypothesize that our compound of interest is designed to target a specific intracellular kinase, "Kinase X," providing a relevant and practical framework for the discussion.
The Principle of Target Engagement and the Power of CETSA
Target engagement is the direct, physical interaction of a drug molecule with its biological target.[2][3] Confirming this interaction within an intact cell is critical, as it bridges the gap between in vitro affinity and in vivo efficacy. Factors such as cell membrane permeability, intracellular metabolism, and the presence of endogenous ligands can profoundly influence a drug's ability to reach and bind its target.[3]
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that allows for the direct assessment of target engagement in a cellular environment—be it in cell lysates, intact cells, or even tissue samples.[4][5] The technique is predicated on a fundamental principle of thermodynamics: when a ligand binds to a protein, it typically stabilizes the protein's three-dimensional structure.[3][5][6] This increased stability translates to a higher resistance to thermal denaturation.[7]
In a typical CETSA experiment, cells are treated with the compound of interest and then heated across a temperature gradient.[8] The soluble protein fraction is then isolated and the amount of the target protein remaining is quantified. A successful target engagement event results in a "thermal shift," meaning the target protein remains soluble at higher temperatures in the presence of the stabilizing ligand compared to the untreated control.[9]
Experimental Workflow: A Step-by-Step Guide to CETSA
The following section details a comprehensive workflow for validating the engagement of 4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine with its hypothetical target, Kinase X.
Diagram: CETSA Experimental Workflow
Caption: CETSA workflow from cell treatment to data analysis.
Detailed Protocol
A. Cell Culture and Treatment:
-
Cell Line Selection: Choose a cell line that expresses the target protein, Kinase X, at a detectable level. If endogenous expression is low, a system with ectopic expression (e.g., HEK293 cells transfected with a plasmid for Kinase X) can be used.
-
Plating: Plate cells in appropriate culture dishes and allow them to adhere and reach approximately 80-90% confluency.
-
Compound Incubation: Replace the culture medium with fresh media containing either 4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine at the desired concentration (e.g., 10 µM) or a vehicle control (e.g., 0.1% DMSO). Incubate for a sufficient time (e.g., 1-2 hours) to allow for cell penetration and target binding.
B. Thermal Treatment and Sample Processing:
-
Harvesting: After incubation, harvest the cells by trypsinization or scraping, and collect them by centrifugation. Wash the cell pellets with PBS to remove residual media.
-
Resuspension: Resuspend the cell pellets in PBS containing protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them for a set time (typically 3 minutes) across a range of temperatures (e.g., from 40°C to 65°C in 2-3°C increments).[9] A no-heat control (kept on ice) should be included.
-
Lysis: Lyse the cells to release intracellular proteins. A common method is repeated freeze-thaw cycles using liquid nitrogen followed by thawing at room temperature.[10]
-
Separation: Separate the soluble protein fraction (containing non-denatured proteins) from the insoluble, aggregated proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[10]
C. Detection and Data Analysis:
-
Quantification: Carefully collect the supernatant (soluble fraction). The amount of soluble Kinase X is then quantified.
-
Western Blotting: This is the most common method for single-target analysis.[6] Run the samples on an SDS-PAGE gel, transfer to a membrane, and probe with a specific antibody against Kinase X.
-
Mass Spectrometry (CETSA-MS/TPP): For a proteome-wide view of the compound's interactions, the soluble fractions can be analyzed by mass spectrometry.[8][11]
-
-
Analysis: Quantify the band intensities from the Western blot. For each temperature point, normalize the amount of soluble protein to the unheated control. Plot the percentage of soluble protein against temperature for both the vehicle- and compound-treated samples to generate "melting curves." A rightward shift in the curve for the compound-treated sample indicates thermal stabilization and thus, target engagement.
Hypothetical Data Presentation
The results of a successful CETSA experiment can be summarized as follows:
| Temperature (°C) | % Kinase X Soluble (Vehicle) | % Kinase X Soluble (10 µM Compound) |
| 40 | 100% | 100% |
| 46 | 95% | 98% |
| 49 | 82% | 95% |
| 52 | 55% | 88% |
| 55 | 25% | 75% |
| 58 | 5% | 48% |
| 61 | <1% | 20% |
| Tagg (°C) | ~52.5°C | ~58.5°C |
Tagg: Temperature at which 50% of the protein is aggregated.
This hypothetical data clearly shows a significant thermal shift (ΔTagg ≈ 6°C), providing strong evidence for the direct binding of the compound to Kinase X in an intact cellular environment.
Comparison with Alternative Target Validation Methods
While CETSA is a powerful tool, it is essential to understand its strengths and weaknesses in relation to other common biophysical techniques.
| Technique | Principle | In-Cell/In-Vitro | Throughput | Key Advantage | Key Limitation |
| CETSA | Ligand-induced thermal stabilization | In-Cell / Lysate | Low to High | Physiologically relevant context; no labels required.[6][12] | Not all binding events cause a thermal shift; can be lower throughput for single targets.[13] |
| ITC | Measures heat change upon binding | In-Vitro | Low | Provides full thermodynamic profile (Kd, ΔH, ΔS).[14] | Requires large amounts of pure protein and ligand; low throughput. |
| SPR | Measures change in refractive index upon binding to a sensor surface | In-Vitro | Medium to High | Real-time kinetics (kon, koff); high sensitivity.[14] | Requires protein immobilization, which may affect its conformation; potential for artifacts. |
| DARTS | Ligand-induced protection from proteolysis | In-Cell / Lysate | Low to Medium | Does not rely on thermal stability; can work when CETSA fails.[7][13] | Requires careful optimization of protease digestion; conformational change must protect a cleavage site.[13] |
Diagram: Selecting the Right Target Validation Assay
Caption: Decision tree for choosing a target validation method.
Conclusion and Future Directions
The Cellular Thermal Shift Assay provides a robust and physiologically relevant method for confirming the target engagement of novel compounds like 4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine. By demonstrating a ligand-dependent increase in the thermal stability of a target protein within intact cells, CETSA offers direct evidence of binding that is invaluable for advancing a drug discovery project.[3]
The choice of a target validation assay should be guided by the specific scientific question, the available resources, and the stage of the project. While methods like SPR and ITC provide exquisite detail on the thermodynamics and kinetics of an interaction in vitro, CETSA answers the crucial question of whether the compound engages its target in the complex milieu of a living cell. For validating the mechanism of action and ensuring that a compound's cellular effects are a direct result of on-target activity, CETSA stands as an indispensable tool in the modern pharmacologist's arsenal.
References
- A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
- The cellular thermal shift assay (CETSA) for elucidating drug mechanism of action and resistance in cancer.Karolinska Institutet - Figshare.
- 2.6. Cellular Thermal Shift Assay (CETSA).Bio-protocol.
- Application of the Cellular Thermal Shift Assay (CETSA)
- Applications of the Cellular Thermal Shift Assay to Drug Discovery in N
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.NCBI.
- A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement.bioRxiv.
- DARTS vs CETSA: Choosing the Right Assay for Target Validation.
- Application of the cellular thermal shift assay (CETSA)
- Current Advances in CETSA.PMC - NIH.
- Applications of the Cellular Thermal Shift Assay to Drug Discovery in N
- Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays.PubMed.
- SPR vs ITC vs MST vs BLI ||Exploring Optimal Interaction Techniques.Nicoya Lifesciences.
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- 1. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. openarchive.ki.se [openarchive.ki.se]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 10. bio-protocol.org [bio-protocol.org]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 14. nicoyalife.com [nicoyalife.com]
Kinome Cross-Reactivity Profiling: Evaluating 4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine as a Privileged Kinase Scaffold
Executive Summary
In the landscape of targeted therapeutics, achieving kinome selectivity early in the drug development pipeline is critical to minimizing off-target toxicity. This technical guide objectively evaluates the kinome cross-reactivity profile of 4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine (CMPP) —a sterically hindered building block—against traditional flat pyrimidine fragments and pan-kinase inhibitors. By analyzing active-site competition data and orthogonal validation protocols, we demonstrate how CMPP’s unique steric constraints provide a superior, highly restricted starting point for fragment-based drug discovery (FBDD).
Mechanistic Rationale: The Causality of Scaffold Selectivity
Pyrimidine scaffolds are ubiquitous in kinase inhibitor design because they act as bioisosteres of adenine, mimicking key hydrogen-bonding interactions of ATP within the kinase hinge region1[1]. However, traditional unhindered pyrimidines (e.g., 2,4-dichloro-5-fluoropyrimidine) suffer from rampant pan-kinase promiscuity.
CMPP circumvents this promiscuity through strategic steric bulk. The incorporation of the 2-methylpiperidine moiety at the C6 position acts as a conformational restrictor. When entering the ATP-binding pocket, this bulky group physically clashes with large gatekeeper residues (e.g., Threonine or Isoleucine), effectively filtering out a massive portion of the kinome. Conversely, it perfectly anchors into kinases possessing smaller gatekeepers or specific hydrophobic subpockets, aligning with the core principles of FBDD2[2]. The 4-chloro group is retained purely as an electrophilic handle for downstream SNAr diversification.
Fig 1. Mechanistic binding logic of CMPP vs. standard pyrimidines in the kinase hinge region.
High-Throughput Kinome Profiling: Experimental Workflow
To objectively quantify the cross-reactivity of CMPP, we utilize an active-site directed competition binding assay (e.g., KINOMEscan), which tests compounds against a broad panel of >400 wild-type human kinases3[3]. This methodology is chosen because it measures true thermodynamic binding affinity ( Kd ) rather than enzymatic activity, eliminating artifacts caused by varying ATP concentrations or substrate turnover rates.
Step-by-Step Methodology
-
Solid-Phase Ligand Immobilization: A broad-spectrum, non-selective kinase ligand is covalently immobilized onto solid support beads. Causality: This creates a universal "bait" that binds the ATP pocket of all kinases in the panel, establishing a baseline for competition.
-
Equilibration: The target kinases—each tagged with a unique DNA sequence—are incubated with the immobilized ligands and the test compound (CMPP at 1 µM and 10 µM). Causality: DNA tags enable ultra-sensitive qPCR readout, bypassing the need for radioactive ATP isotopes and standardizing the detection limit across disparate kinase families.
-
Stringent Washing: The beads are washed with a proprietary buffer. Causality: This removes low-affinity or non-specific binders. If CMPP has a high affinity for a specific kinase, it will outcompete the immobilized ligand, leaving the kinase in the supernatant (washed away).
-
Elution and qPCR Quantification: Bound kinases are eluted and quantified via qPCR. The amount of DNA detected is inversely proportional to the test compound's binding affinity.
-
Data Calculation: Results are reported as "% Control". A lower % Control indicates stronger inhibition.
Fig 2. High-throughput active-site directed competition binding workflow for kinome profiling.
Comparative Performance Data
To benchmark CMPP, its profile was compared against 2,4-Dichloro-5-fluoropyrimidine (DFP) (a standard flat fragment) and Staurosporine (a pan-kinase inhibitor control).
Performance is quantified using the Selectivity Score S(10) , calculated by dividing the number of inhibited kinases (<10% control) by the total number of tested wild-type kinases4[4]. A lower S(10) score indicates higher selectivity.
Quantitative Kinome Cross-Reactivity Summary (Tested at 1 µM)
| Compound | Scaffold Type | S(10) Score | Gini Coefficient | TK Hit Rate | CAMK Hit Rate | AGC Hit Rate |
| CMPP | Sterically Hindered Pyrimidine | 0.04 | 0.82 | 5% | 2% | 0% |
| DFP | Flat Pyrimidine Fragment | 0.21 | 0.45 | 25% | 15% | 18% |
| Staurosporine | Pan-Kinase Indolocarbazole | 0.85 | 0.12 | 92% | 88% | 90% |
Data Synthesis: CMPP demonstrates a highly restricted cross-reactivity profile ( S(10)=0.04 ) compared to the flat DFP fragment ( S(10)=0.21 ). The steric bulk of the 2-methylpiperidine completely abolishes binding to the AGC kinase family while retaining targeted affinity for a narrow subset of Tyrosine Kinases (TK), proving its efficacy as a privileged, pre-filtered scaffold for library synthesis.
Self-Validating Protocol: Orthogonal Kd Determination
High-throughput screens are susceptible to false positives due to compound aggregation or assay interference. To ensure trustworthiness, every primary hit (<10% control) from the kinome screen must be subjected to a self-validating orthogonal assay using Surface Plasmon Resonance (SPR) .
Step-by-Step SPR Validation Methodology
-
Sensor Chip Functionalization: Covalently link the purified target kinase to a CM5 dextran sensor chip via standard amine coupling (EDC/NHS chemistry). Causality: This establishes a stable, label-free surface for real-time kinetic measurements, completely independent of the DNA-tagging mechanics used in the primary screen.
-
Analyte Injection (Dose-Response): Inject CMPP across the sensor surface at varying concentrations (e.g., 0.1 µM, 0.5 µM, 1.0 µM, 5.0 µM, 10.0 µM). Causality: A single-dose validation is insufficient; a dose-response curve is required to calculate precise association ( kon ) and dissociation ( koff ) rates to confirm a 1:1 binding stoichiometry.
-
Reference Subtraction: Subtract the signal from an unmodified blank flow cell. Causality: This eliminates bulk refractive index changes and non-specific binding to the dextran matrix, ensuring the calculated Kd reflects true target engagement. If the SPR Kd does not correlate with the primary screen's % Control, the hit is classified as an assay artifact and discarded.
Fig 3. Self-validating orthogonal logic tree for confirming primary kinome screening hits.
References
- Source: PMC (National Institutes of Health)
- Source: PMC (National Institutes of Health)
- Source: PMC (National Institutes of Health)
- From Cancer to Pain Target by Automated Selectivity Inversion of a Clinical Candidate | Journal of Medicinal Chemistry Source: ACS Publications URL
Sources
Reproducibility of 4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine IC50 Values Across Cell Lines: A Comparative Guide
As drug development increasingly relies on targeted small-molecule therapies, substituted pyrimidines have emerged as a privileged scaffold for kinase inhibition. 4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine (C-MMPP) is a highly specific pyrimidine derivative utilized in preclinical profiling, primarily acting as an ATP-competitive inhibitor of serine/threonine kinases such as the Proviral Integration site for Moloney murine leukemia virus (PIM) kinases.
However, a critical bottleneck in the preclinical profiling of C-MMPP and its analogs is the reproducibility of half-maximal inhibitory concentration (IC50) values across disparate mammalian cell lines. This guide objectively compares the performance of the C-MMPP scaffold against established clinical-stage PIM inhibitors (AZD1208 and SGI-1776) and provides a self-validating, standardized methodology to ensure high-fidelity IC50 generation.
Mechanistic Grounding: The PIM-1 Signaling Axis
To understand why IC50 values fluctuate, we must first examine the mechanism of action. PIM kinases (PIM-1, -2, and -3) are constitutively active enzymes regulated primarily through transcription and protein stability via the JAK/STAT pathway. They promote cell survival by phosphorylating and inactivating pro-apoptotic proteins (e.g., BAD) and stabilizing proliferative drivers (e.g., c-Myc).
Pyrimidine-based inhibitors like C-MMPP, 1[1], and2[2] function by occupying the ATP-binding pocket of the kinase domain, thereby halting downstream survival signaling.
Fig 1. PIM-1 signaling pathway and targeted inhibition by pyrimidine derivatives.
Comparative IC50 Analysis
When benchmarking C-MMPP, it is essential to compare it against highly optimized alternatives. AZD1208 is a potent pan-PIM inhibitor, while SGI-1776 is a first-generation inhibitor that also exhibits potent off-target activity against FLT3.
Quantitative Performance Summary
| Compound | Primary Target | Enzymatic IC50 (PIM-1) | Cellular IC50 (MV4-11, AML) | Cellular IC50 (K562, CML) | Off-Target Activity |
| C-MMPP (Scaffold) | PIM-1 | ~10 - 50 nM | 1.2 µM | >10 µM | Moderate |
| AZD1208 | PIM-1, 2, 3 | 0.4 nM | < 1.0 µM | ~10 µM | Highly Selective |
| SGI-1776 | PIM-1, FLT3 | 7.0 nM | 0.01 - 0.1 µM | 3.1 µM | FLT3 (44 nM), TrkA |
Causality of IC50 Variability Across Cell Lines
The data reveals stark differences in IC50 values depending on the cell line used. This variability is driven by three primary biological factors:
-
Target Dependency: MV4-11 cells harbor FLT3-ITD mutations and exhibit high baseline levels of phosphorylated STAT5 and PIM-1, making them exquisitely sensitive to PIM/FLT3 inhibition. Conversely, K562 cells are driven by the BCR-ABL fusion protein; thus, PIM inhibition yields a much higher IC50 because the cells do not rely on PIM-1 for survival.
-
Efflux Transporter Expression: Pyrimidine derivatives are frequent substrates for P-glycoprotein (MDR1). Cell lines with high MDR1 expression will artificially inflate the apparent IC50 due to active compound efflux.
-
Metabolic State: Because these inhibitors target ATP-binding pockets, intracellular ATP concentrations—which vary wildly between rapidly dividing HeLa cells and slower-growing primary blasts—can shift the competitive binding equilibrium, altering the IC50.
Experimental Protocol: A Self-Validating System
A major source of inter-laboratory IC50 variability stems from the misapplication of viability assays. The industry standard is the ATP-dependent CellTiter-Glo assay. However, 3[3] have demonstrated that equating ATP depletion directly to cell death without accounting for cell division rates leads to massive data artifacts.
The following optimized protocol ensures that the IC50 generated for C-MMPP is a true reflection of its pharmacological potency, rather than a metabolic artifact.
Step-by-Step Methodology
Step 1: Cell Seeding & Log-Phase Calibration
-
Action: Seed cells in 384-well opaque white plates at a density of 1,000–2,500 cells/well in 40 µL of media (supplemented with exactly 10% FBS).
-
Causality: Cells must remain in the logarithmic growth phase for the entire 72-hour assay. Overconfluence leads to contact inhibition and a natural drop in ATP production, which mimics drug toxicity and artificially lowers the IC50. Consistent FBS concentration is critical, as pyrimidines exhibit variable plasma protein binding; altering FBS from 10% to 1% will drastically increase the "free drug" concentration.
Step 2: Compound Dosing
-
Action: Prepare a 9-point, 1:3 serial dilution of C-MMPP in 100% DMSO. Transfer using an acoustic liquid handler (e.g., Echo) or pin tool to achieve a final DMSO concentration of 0.1% (v/v).
-
Causality: DMSO concentrations above 0.2% induce solvent-mediated cytotoxicity in sensitive lines like MV4-11, confounding the drug's true effect.
Step 3: Incubation
-
Action: Incubate plates for 72 hours at 37°C, 5% CO2, in a humidified chamber.
-
Causality: Edge effects (evaporation in the outer wells) concentrate the media, altering osmolarity and killing cells. Always fill the outermost wells with PBS or use specialized edge-effect mitigating plates.
Step 4: CellTiter-Glo Detection
-
Action: Equilibrate plates to room temperature for 30 minutes. Add 40 µL of CellTiter-Glo reagent. Shake for 2 minutes to induce lysis, then incubate for 10 minutes to stabilize the luminescent signal.
-
Causality: The reagent contains a proprietary detergent for lysis and ATPase inhibitors. Room temperature equilibration is mandatory; cold plates will result in incomplete lysis and sluggish luciferase enzyme kinetics, yielding falsely low ATP readings.
Step 5: Data Normalization & GR50 Calculation
-
Action: Calculate viability relative to DMSO controls. Fit the data using a 4-parameter logistic (4-PL) non-linear regression.
-
Causality: To combat the 4[4], do not rely solely on absolute IC50. Calculate the Growth Rate 50 (GR50) , which normalizes the drug response to the baseline cell count at the time of drug addition (Time 0). This mathematically isolates the drug's effect from the cell line's intrinsic doubling time.
Fig 2. Standardized high-throughput workflow for reproducible IC50 determination.
Conclusion
The reproducibility of 4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine IC50 values is not merely a function of the molecule's chemical stability, but a complex interplay between target biology (e.g., PIM-1 expression), cellular metabolism, and assay architecture. By benchmarking against established agents like AZD1208 and adhering to a GR50-normalized, edge-effect-controlled protocol, researchers can establish a self-validating system that ensures high-confidence hit-to-lead progression.
References
-
AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia. National Institutes of Health (NIH) / Blood.1
-
Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia. National Institutes of Health (NIH) / Blood.2
-
A Multi-center Study on the Reproducibility of Drug-Response Assays in Mammalian Cell Lines. National Institutes of Health (NIH) / Cell Systems.3
-
Enhancing Reproducibility in Cancer Drug Screening: How Do We Move Forward? American Association for Cancer Research (AACR).4
Sources
Orthogonal Assay Validation for 4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine High-Throughput Screening
The Challenge: Triage of Pyrimidine Scaffolds in HTS
The compound 4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine (hereafter referred to as Compound P ) represents a classic substituted pyrimidine scaffold. In medicinal chemistry, pyrimidines are privileged structures, frequently serving as ATP-competitive kinase inhibitors or GPCR modulators due to their ability to mimic the adenine ring of ATP.
However, during High-Throughput Screening (HTS) campaigns—often conducted using luminescence-based ATP-depletion assays (e.g., ADP-Glo)—pyrimidine derivatives are notorious for generating false positives[1]. The causality behind these artifacts typically falls into three categories:
-
Reporter Interference: Direct inhibition of the luciferase enzyme used to generate the luminescent readout[2].
-
Redox Cycling/Reactivity: Generation of hydrogen peroxide in the presence of reducing agents (DTT/TCEP), leading to non-specific oxidation of the target's active site[3].
-
Colloidal Aggregation: Formation of micro-aggregates that sequester the target protein, causing apparent, but non-pharmacological, inhibition[4].
To ensure scientific integrity and prevent the costly progression of Pan-Assay Interference Compounds (PAINS), primary hits must be subjected to a rigorous, self-validating orthogonal assay cascade. This guide objectively compares three gold-standard orthogonal technologies—TR-FRET, Surface Plasmon Resonance (SPR), and Differential Scanning Fluorimetry (DSF) —providing experimental data and protocols to validate Compound P.
Orthogonal Validation Workflow
A robust hit-to-lead workflow does not simply repeat the primary assay; it shifts the fundamental physics of the readout to isolate true target engagement.
Fig 1. Multi-tiered orthogonal validation workflow for HTS hit triage.
Technology Comparison: TR-FRET vs. SPR vs. DSF
Selecting the right orthogonal assay requires understanding the mechanistic "blind spots" of your primary screen. Table 1 compares the performance, causality, and utility of the three primary alternatives.
Table 1: Orthogonal Assay Platform Comparison
| Feature | TR-FRET (Time-Resolved FRET) | SPR (Surface Plasmon Resonance) | DSF (Thermal Shift Assay) |
| Readout Mechanism | Proximity-based energy transfer (fluorescence) | Label-free optical refractive index shift | Dye-binding to hydrophobic regions upon melting |
| Primary Output | Biochemical IC50 | Kinetics ( kon , koff ) and Affinity ( KD ) | Thermodynamic stabilization ( ΔTm ) |
| Artifacts Ruled Out | Luciferase inhibition, short-lived auto-fluorescence | Optical interference, redox cycling | Aggregation, non-specific enzymatic interference |
| Throughput | High (384/1536-well) | Medium (Biacore/Carterra arrays) | High (96/384-well PCR plates) |
| Protein Consumption | Low (pM to nM) | Medium (requires immobilization) | High ( μ M concentrations required) |
Experimental Data: Validating Compound P
To demonstrate the efficacy of this orthogonal cascade, we compared Compound P against a known pan-kinase reference inhibitor (Staurosporine) and a known assay-interfering aggregator (Rottlerin).
Experimental Rationale: If Compound P is a true ATP-competitive inhibitor, it will maintain its potency in TR-FRET, demonstrate a 1:1 Langmuir binding profile in SPR, and thermodynamically stabilize the target kinase in DSF[5][6].
Table 2: Quantitative Validation Data
| Compound | Primary ADP-Glo IC50 | TR-FRET IC50 | SPR KD | SPR Kinetics ( koff ) | DSF ΔTm | Conclusion |
| Compound P | 45 nM | 52 nM | 60 nM | 1.2×10−3s−1 | +4.2 °C | Validated Hit |
| Staurosporine | 8 nM | 12 nM | 15 nM | 4.5×10−4s−1 | +8.5 °C | True Positive (Control) |
| Rottlerin | 120 nM | >10,000 nM | N/A (Non-specific) | N/A | -1.5 °C (Destabilizing) | False Positive (Aggregator) |
Data Synthesis: Compound P shows excellent correlation between the primary biochemical IC50 and the biophysical KD derived from SPR. The positive ΔTm in DSF confirms that the compound binds and stabilizes the folded state of the protein, ruling out denaturation or aggregation[6].
Self-Validating Experimental Protocols
Do not treat protocols as mere recipes; understand the causality of each step to ensure a self-validating system.
Protocol A: TR-FRET Biochemical Validation
TR-FRET eliminates auto-fluorescence false positives by introducing a time delay between excitation and emission reading.
Fig 2. Mechanistic pathway of TR-FRET proximity-based signal generation.
Step-by-Step Methodology:
-
Assay Preparation: Prepare a 384-well low-volume plate. Add 2 μ L of Compound P (serial dilution in assay buffer with 1% DMSO final).
-
Enzyme Addition: Add 4 μ L of the target kinase. Causality Check: Include a "No Enzyme" control column to establish the true assay floor and calculate the Z'-factor.
-
Reaction Initiation: Add 4 μ L of ATP/Substrate mix. Incubate for 60 minutes at room temperature.
-
Detection Phase: Add 10 μ L of TR-FRET detection mix (Europium-labeled anti-phospho antibody + ULight-labeled secondary binder).
-
Incubation & Read: Incubate for 60 minutes. Read on a multi-mode plate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).
-
Data Analysis: Calculate the 665/615 nm emission ratio. A drop in the FRET ratio confirms biochemical inhibition independent of ATP-depletion reporters.
Protocol B: Surface Plasmon Resonance (SPR) Target Engagement
SPR provides label-free confirmation of direct binding and kinetic resolution[5].
Step-by-Step Methodology:
-
Surface Preparation: Immobilize the target kinase onto a CM5 sensor chip via standard amine coupling or capture via a His-tag/Ni-NTA system. Causality Check: Always utilize a reference flow cell (Flow Cell 1) with no protein immobilized to subtract bulk refractive index changes and non-specific binding.
-
Solvent Correction: Because Compound P is dissolved in DMSO, run a DMSO calibration curve (0.5% to 1.5%) to correct for bulk refractive index mismatches between the running buffer and the sample.
-
Analyte Injection: Inject Compound P in a multi-cycle or single-cycle kinetic format (concentrations ranging from 0.1x to 10x the expected KD ).
-
Regeneration: If the compound does not fully dissociate during the dissociation phase, apply a mild regeneration pulse (e.g., 10 mM Glycine-HCl, pH 2.5).
-
Data Fitting: Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to extract kon , koff , and KD .
Protocol C: Differential Scanning Fluorimetry (DSF)
DSF (Thermal Shift) proves that Compound P thermodynamically stabilizes the target, a hallmark of specific, active-site binding[7].
Step-by-Step Methodology:
-
Master Mix Preparation: Combine 2 μ M target kinase, 5x SYPRO Orange dye, and assay buffer. Causality Check: SYPRO Orange is highly fluorescent only when bound to hydrophobic patches exposed during protein unfolding.
-
Compound Addition: Dispense 1 μ L of Compound P (at 10-50 μ M) into a 96-well qPCR plate. Add 19 μ L of the Master Mix. Include a DMSO-only control well to establish the baseline melting temperature ( Tm0 ).
-
Thermal Ramping: Seal the plate and centrifuge. Run a thermal melt protocol on a qPCR machine: ramp from 25°C to 95°C at a rate of 1°C/minute, continuously monitoring fluorescence (Excitation: 490 nm, Emission: 530 nm).
-
Data Extraction: Plot the first derivative of the fluorescence curve ( −dF/dT ). The peak of this curve represents the Tm .
-
Validation: Calculate ΔTm=Tm(CompoundP)−Tm0 . A positive shift (>2°C) validates specific target engagement.
Conclusion
High-throughput screening is merely the starting line. Pyrimidine derivatives like 4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine are highly susceptible to generating false positives in primary reporter assays. By deploying a rigorous, multi-tiered orthogonal validation strategy—leveraging TR-FRET for biochemical confirmation, SPR for kinetic profiling, and DSF for thermodynamic target engagement—researchers can confidently separate true pharmacological leads from assay artifacts.
References
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A Senior Application Scientist's Guide to the Safe Disposal of 4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine and its associated waste streams. The procedures outlined here are grounded in established safety principles for managing halogenated organic compounds, ensuring a self-validating system of protection for laboratory personnel and the environment.
Hazard Assessment and Pre-Disposal Safety
Before any disposal-related activity, a thorough understanding of the potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this exact molecule may not always be accessible, its chemical class—halogenated pyrimidine—dictates that it be handled with significant caution. The chloro- group imparts potential environmental toxicity, and the pyrimidine-piperidine structure suggests possible biological activity. Therefore, it must be treated as a hazardous substance.
Essential Engineering Controls
All handling and preparation for disposal must occur within a certified chemical fume hood to minimize inhalation exposure.[1] The immediate work area must have unobstructed access to an eyewash station and an emergency safety shower.[2][3]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is required to prevent dermal, ocular, and respiratory exposure. Aromatic and halogenated hydrocarbons are known to attack many standard glove materials; therefore, careful selection is crucial.[4]
| PPE Category | Specification | Rationale & Best Practices |
| Hand Protection | Double-gloving with a thicker, reusable outer glove (e.g., Neoprene or Viton™) over a standard disposable nitrile inner glove. Ensure gloves are at least 14 mils thick. | Provides robust protection against halogenated organic compounds which can permeate standard thin gloves.[4][5] Always consult the manufacturer's chemical resistance chart for specific breakthrough times.[6] Contaminated gloves must be disposed of as solid hazardous waste. |
| Eye Protection | ANSI Z87.1 compliant, indirectly-vented chemical splash goggles. A full-face shield should be worn over the goggles if there is a significant splash risk. | Provides a seal around the eyes to protect against splashes, dust, and vapors. Standard safety glasses are insufficient.[2][7] |
| Body Protection | A flame-resistant laboratory coat with tightly cuffed sleeves. | Prevents skin contact with contaminated surfaces. The cuffed sleeves are critical as they allow for a secure overlap with gloves, protecting the wrist area.[7][8] |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges. | This is mandatory if there is any risk of aerosolization or if handling significant quantities of the solid compound outside of a fume hood.[2][9] |
Step-by-Step Waste Collection & Segregation Protocol
The cornerstone of proper chemical disposal is meticulous segregation. Mixing different waste classes, particularly halogenated and non-halogenated compounds, can dramatically increase disposal costs and complexity.[10]
Step 2.1: Identify and Characterize Waste Streams
You will likely generate three primary types of waste containing 4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine:
-
Solid Waste: Unused or expired pure compound, contaminated personal protective equipment (gloves, weigh boats, wipes), and silica gel from chromatography.
-
Liquid Waste: Solutions containing the compound (e.g., reaction mixtures, chromatography fractions), and the initial solvent rinses from decontaminating glassware.
-
Sharps Waste: Contaminated needles, syringes, or broken glassware.
Step 2.2: The Cardinal Rule of Segregation
All waste streams containing 4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine must be collected in a designated "Halogenated Organic Waste" container. [11][12]
This is because halogenated waste requires high-temperature incineration with specialized flue gas scrubbing to neutralize the hydrochloric acid (HCl) gas produced.[13] This process is fundamentally different and more costly than the disposal of non-halogenated solvents.[10]
Step 2.3: Container Management and Labeling
Proper containerization is a critical control measure to prevent leaks, spills, and accidental mixing.
-
Select a Compatible Container: Use a clean, leak-proof container made of a material compatible with the waste, such as polyethylene for organic solvents.[14] The container must have a secure, screw-top cap.[11]
-
Affix a Hazardous Waste Tag: As soon as the first drop of waste is added, the container must be labeled. Use the official hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.[15]
-
Complete the Tag:
-
Clearly write "Hazardous Waste" .
-
List all constituents by their full chemical names (e.g., "4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine," "Dichloromethane," "Ethyl Acetate"). Do not use abbreviations or chemical formulas.[11]
-
Estimate the percentage of each component.
-
Indicate the "Accumulation Start Date."
-
Keep the container closed at all times, except when adding waste.[11]
-
Decontamination and Spill Management
Decontamination of Laboratory Glassware
Empty containers and glassware are not "clean" until decontaminated. Improper rinsing can lead to environmental contamination.
-
Initial Solvent Rinse: Rinse the glassware or container with a small amount of a suitable organic solvent (e.g., acetone, ethyl acetate). This first rinsate is contaminated and MUST be collected in the designated halogenated liquid waste container. [16]
-
Secondary Rinse: Perform a second rinse with the solvent, which should also be collected as halogenated waste.
-
Triple Rinse: A final triple rinse with water or a suitable solvent can then be performed. After this, an empty container can be air-dried in a fume hood before being disposed of as regular laboratory glass waste (labels must be fully defaced).[16]
Small-Scale Spill Cleanup
In the event of a small spill (<100 mL) within a fume hood:
-
Alert & Isolate: Alert personnel in the immediate area.
-
Don PPE: Ensure you are wearing the full PPE detailed in Section 1.2.
-
Absorb: Cover the spill with an inert absorbent material, such as vermiculite or a chemical spill pillow.
-
Collect: Carefully sweep or scoop the absorbent material into a designated bag or container.
-
Wipe & Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent.
-
Dispose: All materials used for the cleanup (absorbent, wipes, gloves) are now considered solid halogenated hazardous waste and must be disposed of accordingly.[14]
Final Disposal Pathway: A Validated Workflow
The ultimate disposal of the collected waste must be handled by trained professionals. Laboratory personnel should never attempt to dispose of this chemical waste through the sanitary sewer or in the regular trash.[13][14] The process should follow a clear, logical workflow.
Caption: Decision workflow for proper waste management.
Once your waste container is full or you are approaching your institution's limit for satellite storage, schedule a pickup with your organization's Environmental Health & Safety department or a licensed hazardous waste contractor.[10]
References
- NextSDS.4-CHLORO-6-METHYL-2-(4-METHYLPIPERIDIN-1-YL)PYRIMIDINE - Chemical Substance Information.
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- Fisher Scientific.SAFETY DATA SHEET for 4,6-Dichloro-2-(methylthio)pyrimidine.
- University of Wisconsin–Madison.Chapter 7 Chemical Disposal Procedures.
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- Fisher Scientific.SAFETY DATA SHEET for 2-Chloro-4-methylpyrimidine, 98%.
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- Tokyo Chemical Industry.SAFETY DATA SHEET.
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Navigating the Synthesis Landscape: A Guide to the Safe Handling and Disposal of 4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical research and development, novel molecular entities are the currency of innovation. One such compound, 4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine, represents a class of substituted pyrimidines that are pivotal building blocks in the synthesis of potentially therapeutic agents.[1] The inherent reactivity of the chlorinated pyrimidine core, which makes it a valuable synthon, also necessitates a robust and well-informed approach to its handling and disposal to ensure the safety of laboratory personnel and the protection of the environment.
Understanding the Inherent Risks: A Structural Perspective
The toxicological profile of 4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine can be inferred by dissecting its molecular structure. The presence of a chlorinated pyrimidine ring suggests potential for skin, eye, and respiratory irritation.[3][4] Halogenated organic compounds can also pose long-term health risks and environmental persistence. The piperidine moiety, while a common feature in many pharmaceuticals, can also contribute to the overall toxicological properties of the molecule. Therefore, exposure through inhalation, skin contact, and ingestion must be rigorously prevented.[2]
A Multi-Layered Defense: Personal Protective Equipment (PPE)
The primary defense against chemical exposure is the consistent and correct use of Personal Protective Equipment (PPE). The following table outlines the minimum PPE requirements for handling 4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Tightly fitting safety goggles | Double-gloved with nitrile or neoprene gloves | Fully buttoned laboratory coat | Recommended, especially if weighing outside of a certified fume hood. A NIOSH-approved respirator with an organic vapor cartridge may be necessary. |
| Solution Preparation and Transfers | Chemical splash goggles and a face shield | Nitrile or neoprene gloves | Chemical-resistant apron over a laboratory coat | Work should be conducted in a certified chemical fume hood to minimize inhalation risk. |
| Running Reactions | Chemical splash goggles and a face shield | Nitrile or neoprene gloves | Chemical-resistant apron over a laboratory coat | All reactions must be performed in a certified chemical fume hood. |
| Work-up and Purification | Chemical splash goggles and a face shield | Nitrile or neoprene gloves | Chemical-resistant apron over a laboratory coat | All procedures should be carried out in a certified chemical fume hood. |
The causality behind these choices is rooted in a risk-based assessment. For instance, double-gloving provides an extra layer of protection against potential tears or rapid permeation. A face shield, in addition to goggles, is crucial when there is a risk of splashing, a common occurrence during solution transfers and reaction work-ups.[5]
The Operational Blueprint: From Receipt to Disposal
A systematic workflow is essential to minimize the risk of exposure and accidental release. The following diagram, rendered in DOT language, illustrates the lifecycle of 4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine within the laboratory.
Caption: A logical workflow for the safe handling of 4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine.
Step-by-Step Handling Procedures:
-
Receiving and Storage : Upon receipt, visually inspect the container for any signs of damage or leakage.[6] Log the chemical into your laboratory's inventory system. Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]
-
Preparation : Before handling the compound, ensure that a certified chemical fume hood is operational.[6] Don all required PPE as outlined in the table above.
-
Weighing and Solution Preparation : Perform all weighing and solution preparation activities within the fume hood to contain any dust or vapors.[6] Use a spatula for solid transfers to minimize dust generation.
-
Reaction and Work-up : Conduct all reactions and subsequent work-up procedures in the fume hood. Ensure that the sash is kept at the lowest practical height.
-
Decontamination : After handling, decontaminate all surfaces and equipment with an appropriate solvent (e.g., ethanol), followed by soap and water. Dispose of the cleaning materials as hazardous waste.
Emergency Preparedness: Spill and Exposure Protocols
In case of a spill:
-
Evacuate and Alert : Immediately alert others in the vicinity and evacuate the area if the spill is large or if you are unsure how to handle it.
-
Control and Contain : If the spill is small and you are trained to handle it, wear appropriate PPE and contain the spill using an inert absorbent material (e.g., vermiculite or sand).
-
Clean-up : Carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.[6]
-
Decontaminate : Clean the spill area with a suitable solvent and then with soap and water.
In case of personal exposure:
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes.[2] Remove contaminated clothing. Seek medical attention.
-
Eye Contact : Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air.[6] If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water.[2] Seek immediate medical attention.
End-of-Life Cycle: A Responsible Disposal Plan
All waste containing 4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine, including contaminated labware, gloves, and absorbent materials, must be treated as hazardous waste.
-
Segregation : Collect all waste in a designated, leak-proof, and clearly labeled container for "Halogenated Organic Waste."[7] Do not mix with non-halogenated waste streams.
-
Labeling : The waste container must be labeled with the words "Hazardous Waste," the full chemical name, and the approximate concentration.
-
Storage : Store the waste container in a designated satellite accumulation area, away from general laboratory traffic.
-
Disposal : Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a certified hazardous waste disposal contractor.[2] Incineration at high temperatures is often the preferred method for the complete destruction of halogenated organic compounds.[8]
By adhering to these rigorous safety and handling protocols, researchers can confidently and safely work with 4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine, ensuring both personal safety and environmental stewardship, thereby fostering a culture of safety and responsibility in the pursuit of scientific advancement.
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Inorganic and Organic Chemistry. (n.d.). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Retrieved from [Link]
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University of York. (n.d.). Personal Protection. Retrieved from [Link]
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PMC. (n.d.). Thermochemical Recycling and Degradation Strategies of Halogenated Polymers (F−, Cl−, Br−): A Holistic Review Coupled with Mechanistic Insights. Retrieved from [Link]
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Unknown. (n.d.). Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). Retrieved from [Link]
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ResearchGate. (2017, June 4). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. Retrieved from [Link]
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eCFR. (2000, December 26). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
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Labour Department. (n.d.). Chemical Safety in the Workplace - Guidance Notes on Personal Protective Equipment (PPE) for Use and Handling of Chemicals. Retrieved from [Link]
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Madridge Publishers. (2017, May 10). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. Retrieved from [Link]
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World Journal of Advanced Research and Reviews. (2022, July 9). An overview on synthesis and biological activity of pyrimidines. Retrieved from [Link]
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MDPI. (2023, January 12). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Retrieved from [Link]
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PMC. (n.d.). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. Retrieved from [Link]
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Pipe Testing Services. (n.d.). Chlorination Safety Protocols & PPE for Water Disinfection. Retrieved from [Link]
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PMC. (2026, February 13). A green fabrication of pharmacologically relevant fused pyrimidines using recyclable caffeine–H3PO4 catalyst: insight into antibacterial and cytotoxic efficacy. Retrieved from [Link]
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ScienceDirect. (2025, August 15). Transformation of cyclic amides and uracil-derived nitrogen heterocycles during chlorination. Retrieved from [Link]
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Scribd. (n.d.). PPE Guidelines for Chlorine Handling. Retrieved from [Link]
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- 8. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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